Meso-Zeaxanthin
Description
This compound has been reported in Homo sapiens with data available.
diastereomer of zeaxanthin
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXZKUSFCKOGQ-YOPUJPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31272-50-1 | |
| Record name | meso-Zeaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31272-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zeaxanthin, meso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031272501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZEAXANTHIN, MESO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O63K300I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Meso-Zeaxanthin from Natural Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Meso-zeaxanthin, a potent xanthophyll carotenoid, is a critical component of the macular pigment in the human retina, where it plays a vital role in protecting against oxidative stress and filtering harmful blue light. Unlike its dietary isomers, lutein and zeaxanthin, this compound is found in limited quantities in the human diet, primarily in the skin and flesh of certain marine organisms. This guide provides a comprehensive overview of the discovery of this compound, its natural sources, and detailed methodologies for its isolation and purification. Furthermore, it delves into the key signaling pathways through which this compound is believed to exert its protective effects. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and nutritional science.
Discovery and Natural Occurrence of this compound
This compound (3R,3'S-zeaxanthin) is one of the three stereoisomers of zeaxanthin found in nature.[1] Its discovery and identification in biological tissues has been a gradual process. Initially, it was hypothesized that this compound was exclusively formed in the retina through the conversion of lutein.[2] However, subsequent research led to its identification in various natural sources, confirming its presence in the human food chain.
The first isolation of enantiomeric and this compound in nature was a significant milestone.[3] Key natural sources of this compound that have been identified include:
-
Marine Fauna: The skin and flesh of fish such as trout, sardines, and salmon are primary dietary sources.[1][4] It has also been detected in shrimp carapace and turtle fat.
-
Other Animal Tissues: this compound has been identified in the liver of Japanese quail and in frog plasma.[1]
While present in these sources, the concentration of this compound is generally low. Commercially, this compound for supplements is often produced through the base-catalyzed isomerization of lutein, which is typically extracted from marigold flowers (Tagetes erecta).[5]
Quantitative Analysis of this compound in Natural Sources
The quantification of this compound in natural sources requires sophisticated analytical techniques due to its isomeric nature. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the different stereoisomers of zeaxanthin.
| Natural Source | Tissue | This compound Concentration (ng/g of tissue) | Reference |
| Brown Trout (Salmo trutta) | Flesh | 1.83 ± 0.39 | [6] |
| Rainbow Trout (Oncorhynchus mykiss) | Flesh | 1.18 ± 0.68 | [6] |
This table summarizes the available quantitative data for this compound in natural sources. Further research is needed to quantify this compound in other known sources like shrimp and other fish species.
Experimental Protocols for Isolation and Purification
The following protocols are detailed methodologies for the extraction, isolation, and purification of this compound from natural sources.
Isolation of this compound from Fish Tissue (Trout)
This protocol is adapted from the validated method for quantifying zeaxanthin stereoisomers in trout flesh.
3.1.1. Sample Preparation and Extraction
-
Homogenize a known weight of fish flesh (e.g., 10 g) in a suitable solvent system, such as a 1:1 mixture of diethyl ether and petroleum spirit.
-
Perform the extraction until the tissue is colorless.
-
Filter the extract to remove solid particles.
-
Evaporate the solvent under a stream of nitrogen.
3.1.2. Saponification (Optional, for esterified forms)
Carotenoids in fish can be esterified with fatty acids. Saponification is necessary to hydrolyze these esters.
-
Resuspend the dried extract in a 10% methanolic potassium hydroxide (KOH) solution.
-
Incubate the mixture overnight at room temperature in the dark.
-
Neutralize the solution with an appropriate acid (e.g., HCl) to a pH of ~7.
-
Extract the carotenoids from the aqueous phase using a non-polar solvent like hexane or diethyl ether.
-
Wash the organic phase with water to remove any remaining salts.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
3.1.3. Purification and Quantification by Chiral HPLC
A two-step HPLC process is recommended for both purification and quantification.
-
Step 1: Semi-preparative HPLC for Fraction Collection
-
Column: A semi-preparative Normal-Phase column (e.g., PVA-Sil).
-
Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 2 mL/min.
-
Detection: Diode Array Detector (DAD) at 450 nm.
-
Procedure: Inject the resuspended extract and collect the fraction corresponding to the total zeaxanthin peak, which will include all three stereoisomers. This step helps to remove lipids and other interfering compounds.
-
Dry the collected fraction under nitrogen.
-
-
Step 2: Chiral HPLC for Stereoisomer Separation and Quantification
-
Column: A chiral column (e.g., Daicel Chiralpak AD-H).
-
Mobile Phase: A gradient of hexanes and 2-propanol.
-
Detection: DAD at 450 nm.
-
Procedure: Resuspend the dried fraction from Step 1 in the mobile phase and inject it into the chiral HPLC system. The different stereoisomers (this compound, (3R,3'R)-zeaxanthin, and (3S,3'S)-zeaxanthin) will be separated.
-
Quantify the amount of this compound by comparing the peak area to a standard curve prepared with a certified this compound standard.
-
Proposed Protocol for Isolation of this compound from Shrimp Shells
3.2.1. Sample Preparation
-
Obtain fresh or frozen shrimp shells and wash them to remove any remaining tissue.
-
Dry the shells (e.g., freeze-drying or oven-drying at low temperature).
-
Grind the dried shells into a fine powder to increase the surface area for extraction.
3.2.2. Extraction
-
Mix the powdered shrimp shells with an organic solvent. Acetone is a commonly used and effective solvent for carotenoid extraction from shrimp waste.
-
Perform the extraction using a method such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.
-
Filter the mixture to separate the extract from the solid residue.
-
Evaporate the solvent to obtain the crude carotenoid extract.
3.2.3. Saponification
-
Follow the saponification protocol as described in section 3.1.2 to hydrolyze any esterified carotenoids.
3.2.4. Purification and Quantification by Chiral HPLC
-
Follow the two-step semi-preparative and chiral HPLC protocol as described in section 3.1.3 to isolate and quantify this compound.
Signaling Pathways of this compound
This compound's biological activity is primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of specific cellular signaling pathways.
Antioxidant Signaling Pathway: Nrf2 Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.
-
Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, or upon activation by molecules like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[7][8][9]
-
Downstream Effects: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis. This upregulation of the endogenous antioxidant defense system helps to mitigate oxidative damage. Studies have shown that this compound protects against oxidative stress, and other xanthophylls like zeaxanthin and lutein have been demonstrated to activate the Nrf2 pathway.[7][8]
Anti-inflammatory Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.
-
Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus.
-
Downstream Effects: In the nucleus, NF-κB activates the transcription of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has been shown to down-regulate the expression of these inflammatory mediators, suggesting an inhibitory effect on the NF-κB pathway.[4]
Visualizations
Conclusion
This compound stands out as a xanthophyll with significant biological relevance, particularly for ocular health. While its natural dietary sources are limited, the methodologies for its isolation and analysis are well-established, relying on advanced chromatographic techniques. The antioxidant and anti-inflammatory properties of this compound are underpinned by its ability to modulate key cellular signaling pathways, namely the Nrf2 and NF-κB pathways. This technical guide provides a foundational resource for the scientific community to further explore the therapeutic potential of this unique carotenoid. Further research into quantifying this compound in a wider range of natural sources and elucidating the finer details of its molecular mechanisms of action is warranted.
References
- 1. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress in Age-Related Macular Degeneration: Nrf2 as Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory potential of carotenoid this compound and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Ultrasonic-Assisted Extraction and Purification of Zeaxanthin and Lutein in Corn Gluten Meal [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Eye-Light on Age-Related Macular Degeneration: Targeting Nrf2-Pathway as a Novel Therapeutic Strategy for Retinal Pigment Epithelium [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Meso-Zeaxanthin
Executive Summary
This compound is a critical xanthophyll carotenoid found highly concentrated in the fovea of the human macula. Unlike its dietary stereoisomer (3R,3'R)-zeaxanthin, this compound is not typically obtained from the diet but is synthesized in the retina from dietary lutein. Its unique stereochemistry, defined by the absolute configuration (3R,3'S), results in a meso compound that is achiral yet possesses distinct biological and physicochemical properties. This guide provides a comprehensive overview of the stereochemistry of this compound, the analytical methodologies used for its identification and characterization, and the biological pathway of its formation.
Stereochemistry and Absolute Configuration
Zeaxanthin (β,β-carotene-3,3'-diol) is a carotenoid containing two chiral centers at the C-3 and C-3' positions of its terminal β-rings. This gives rise to three possible stereoisomers:
-
(3R,3'R)-Zeaxanthin: The all-trans, chiral enantiomer predominantly found in nature and consumed in the diet.
-
(3S,3'S)-Zeaxanthin: The other chiral enantiomer, found only in trace amounts in some organisms.[1]
-
(3R,3'S)-Zeaxanthin (this compound): A diastereomer of the other two forms. Due to a plane of symmetry, it is an achiral meso compound and therefore optically inactive.
The absolute configuration of this compound is (3R,3'S) . This specific arrangement of the hydroxyl groups on the terminal rings is crucial to its function and spatial orientation within the macular pigment, where it is believed to be the most potent antioxidant of the three macular carotenoids.[2][3]
Caption: Chemical structures and stereochemical relationships of zeaxanthin isomers.
Physicochemical and Spectroscopic Properties
The stereoisomers of zeaxanthin share the same molecular formula and mass, and their UV-Visible absorption spectra are nearly identical as the stereocenters do not influence the conjugated polyene chromophore.[4] However, they differ in properties related to chirality.
| Property | This compound (3R,3'S) | (3R,3'R)-Zeaxanthin | (3S,3'S)-Zeaxanthin | Reference(s) |
| Systematic Name | (3R,3'S)-β,β-Carotene-3,3'-diol | (3R,3'R)-β,β-Carotene-3,3'-diol | (3S,3'S)-β,β-Carotene-3,3'-diol | [2] |
| Molecular Formula | C₄₀H₅₆O₂ | C₄₀H₅₆O₂ | C₄₀H₅₆O₂ | [5][6] |
| Molar Mass | 568.87 g/mol | 568.87 g/mol | 568.87 g/mol | [5][6] |
| Appearance | Orange-red crystalline powder | Orange-red crystalline powder | Orange-red crystalline powder | [2] |
| Melting Point | 207.5 - 208 °C | 215.5 °C | Not available | [5][7] |
| UV-Vis λmax (Hexane) | ~450, 478 nm | ~450, 478 nm | ~450, 478 nm | [4][8] |
| UV-Vis λmax (Ethanol) | ~450, 478 nm | ~450, 478 nm | ~450, 478 nm | [8] |
| Optical Activity | Optically inactive (achiral) | Optically active (chiral) | Optically active (chiral) | |
| Circular Dichroism | No CD spectrum | Characteristic CD spectrum | Opposite (mirror image) CD spectrum to (3R,3'R) | [3] |
Experimental Protocols for Stereochemical Determination
The definitive analysis of zeaxanthin stereoisomers requires a combination of chromatographic separation and spectroscopic identification.
Sample Preparation from Retinal Tissue
This protocol is adapted for the extraction of carotenoids from biological matrices and requires careful handling to prevent oxidation and isomerization.[1][9]
-
Tissue Homogenization: Dissect and pool retinal tissues (typically 3-5 pairs for animal models) in a micro-homogenizer tube.[9]
-
Solvent Extraction: Add 1 mL of tetrahydrofuran (THF) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant. Homogenize the tissue thoroughly using a bead beater or mechanical homogenizer until fully disrupted.[9]
-
Centrifugation: Centrifuge the homogenate at 5,000 x g for 5 minutes to pellet the tissue debris.
-
Supernatant Collection: Carefully transfer the THF supernatant to a clean glass vial.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the pellet two more times to ensure complete recovery of carotenoids. Pool all supernatants.
-
Drying: Evaporate the pooled extracts to complete dryness under a gentle stream of nitrogen gas at room temperature, protected from light.[9]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the HPLC mobile phase for immediate analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
A two-step HPLC process is often employed for the purification and subsequent chiral separation of zeaxanthin stereoisomers.[10]
Step 1: Purification of the Zeaxanthin Fraction
-
Objective: To isolate the total zeaxanthin fraction (containing all stereoisomers) from lutein and other carotenoids.
-
Column: Normal-phase PVA-Sil semi-preparative column (e.g., 100 mm x 10 mm, 5 µm).[10]
-
Mobile Phase: Isocratic elution with Hexane:Isopropanol (90:10, v/v).[10]
-
Flow Rate: 2 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at 450 nm.
-
Procedure: Inject the reconstituted sample extract. Collect the fraction corresponding to the zeaxanthin peak, identified by its retention time and characteristic UV-Vis spectrum. Dry the collected fraction under nitrogen.
Step 2: Chiral Separation of Stereoisomers
-
Objective: To separate and quantify (3R,3'R)-zeaxanthin, this compound, and (3S,3'S)-zeaxanthin.
-
Column: Amylose-based chiral column (e.g., Daicel Chiralpak AD-3, 250 x 4.6 mm, 3 µm).[10]
-
Mobile Phase: Isocratic elution with Hexane:Isopropanol (95:5, v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Detection: DAD at 450 nm.
-
Procedure: Reconstitute the dried zeaxanthin fraction from Step 1 in the chiral mobile phase and inject. Identify peaks by comparing retention times with authentic standards. Quantification is performed by integrating the peak areas and comparing them to a standard curve.
Caption: Experimental workflow for the extraction and chiral HPLC analysis of zeaxanthin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the unambiguous structural elucidation of the isolated stereoisomers.
-
Sample Purity: The sample for NMR analysis must be of high purity (>95%). This is typically achieved by collecting the desired peak from a semi-preparative HPLC system.
-
Solvent: Dissolve the purified carotenoid (0.5-1.0 mg) in a deuterated solvent, most commonly deuterated chloroform (CDCl₃).[11]
-
Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The ¹H NMR spectrum provides key structural information. For zeaxanthin isomers, characteristic signals include:
-
Olefinic Protons: A complex series of multiplets in the δ 6.0-7.0 ppm region, corresponding to the protons of the conjugated polyene chain.[12]
-
Methyl Protons: Several sharp singlets between δ 1.0 and 2.0 ppm, corresponding to the gem-dimethyl groups on the rings and the methyl groups on the polyene chain.[13]
-
Hydroxyl-bearing Protons (H-3, H-3'): Multiplets around δ 4.0 ppm. The precise chemical shift and coupling constants can help confirm the stereochemistry. The symmetry of (3R,3'R)- and (3S,3'S)-zeaxanthin results in a simpler spectrum compared to the asymmetric this compound, where corresponding protons on each ring are chemically non-equivalent.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the definitive method for determining the absolute configuration of chiral molecules.
-
Principle: Chiral molecules, like (3R,3'R)- and (3S,3'S)-zeaxanthin, differentially absorb left- and right-handed circularly polarized light, producing a characteristic CD spectrum. Meso compounds are achiral and do not produce a CD spectrum.
-
Sample Preparation: Dissolve the highly purified stereoisomer in a suitable solvent (e.g., ethanol, THF) to a known concentration (e.g., 0.1 mg/mL).
-
Acquisition: Record the CD spectrum over the UV-Vis range (typically 200-600 nm).
-
Interpretation:
-
This compound: Will show a flat line (no CD signal).
-
(3R,3'R)-Zeaxanthin: Will exhibit a characteristic, non-zero CD spectrum.
-
(3S,3'S)-Zeaxanthin: Will exhibit a CD spectrum that is a mirror image of the (3R,3'R) isomer. By comparing the spectrum of an unknown sample to that of an authentic (3R,3'R)-zeaxanthin standard, the absolute configuration can be confirmed.
-
Biological Formation of this compound
There is compelling evidence that this compound is not a dietary carotenoid but is formed enzymatically within the retina. The precursor is dietary lutein, which shares the same (3R) configuration at one of its chiral centers.[14]
The conversion is catalyzed by the enzyme RPE65 , which is primarily known for its role as the retinoid isomerohydrolase in the visual cycle. This enzyme demonstrates a secondary function, catalyzing the isomerization of the double bond in the ε-ring of lutein to form the second β-ring of this compound, thereby establishing the (3'S) configuration.[14]
Caption: Proposed pathway for the enzymatic conversion of Lutein to this compound.
This enzymatic process explains the high concentration of this compound at the foveal center, despite its absence in the diet and blood serum.[15] The specific localization and potent antioxidant capacity of this compound underscore its critical role in protecting the macula from oxidative stress and high-energy blue light.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Incorporation of (3R,3'R)zeaxanthin in vesicles of dipalmitoyl phosphatidylcholine. Circular dichroism analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | C40H56O2 | CID 6442658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Zeaxanthin - Wikipedia [en.wikipedia.org]
- 8. epic.awi.de [epic.awi.de]
- 9. Retinal Accumulation of Zeaxanthin, Lutein, and β-Carotene in Mice Deficient in Carotenoid Cleavage Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prumlab.yale.edu [prumlab.yale.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
The Elusive Pathway of Meso-Zeaxanthin in Marine Algae: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Meso-zeaxanthin, a potent antioxidant carotenoid, plays a crucial role in human retinal health. While its presence in the marine food web is established, its direct biosynthetic origin within marine algae remains a subject of scientific inquiry. This technical guide provides an in-depth exploration of the known carotenoid biosynthesis pathway in marine algae leading to the formation of zeaxanthin, and critically examines the current understanding of this compound's origins. This document is intended for researchers, scientists, and drug development professionals interested in the natural production of this high-value xanthophyll.
The Core Carotenoid Biosynthesis Pathway in Marine Algae: The Road to Zeaxanthin
Marine algae, like all photosynthetic organisms, synthesize a variety of carotenoids that serve as accessory light-harvesting pigments and photoprotective agents. The biosynthesis of these C40 terpenoids originates from the methylerythritol 4-phosphate (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1]
The subsequent steps leading to the formation of (3R,3'R)-zeaxanthin, the common stereoisomer found in most algae, are well-established and involve a series of enzymatic reactions:
-
Geranylgeranyl Pyrophosphate (GGPP) Synthesis: IPP and DMAPP are condensed to form the C20 molecule, geranylgeranyl pyrophosphate (GGPP), by the enzyme GGPP synthase (GGPPS).[2]
-
Phytoene Synthesis: Two molecules of GGPP are condensed head-to-head by phytoene synthase (PSY) to form the first colorless carotenoid, phytoene.[2]
-
Desaturation Reactions: A series of desaturation steps catalyzed by phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) introduce conjugated double bonds into the phytoene backbone, leading to the formation of lycopene.[1]
-
Cyclization of Lycopene: The linear lycopene molecule is then cyclized at both ends by lycopene β-cyclase (LCYB) to form β-carotene, which possesses two β-rings.[1]
-
Hydroxylation to Zeaxanthin: Finally, β-carotene is hydroxylated at the 3 and 3' positions of its β-rings by the enzyme β-carotene hydroxylase (BCH) to yield (3R,3'R)-zeaxanthin.[3][4]
The this compound Enigma: A Product of Conversion?
Direct evidence for a dedicated biosynthetic pathway leading to this compound in marine algae is currently lacking in the scientific literature. The prevailing hypothesis is that this compound arises from the enzymatic or photochemical conversion of other carotenoids.[4]
In the human retina, it is well-documented that this compound is formed from the isomerization of dietary lutein.[5] A similar conversion process may occur within the marine food web. Some studies suggest that this compound found in certain marine animals, such as fish, could be a reductive metabolite of astaxanthin, another common marine carotenoid.[6] This suggests a potential pathway where algae produce primary carotenoids like lutein, zeaxanthin, and astaxanthin, which are then converted to this compound by consumer organisms.
Quantitative Data on Zeaxanthin Production in Marine Algae
While specific quantitative data for this compound in marine algae is scarce, numerous studies have reported the total zeaxanthin content (predominantly the 3R,3'R-isomer) in various species. Environmental factors such as light intensity and nutrient availability can significantly influence carotenoid production.
| Marine Algal Species | Zeaxanthin Content (mg/g dry weight) | Cultivation Conditions | Reference |
| Synechococcus sp. PCC 7002 | 2.30 ± 0.84 | 80 μmol photons m⁻² s⁻¹ | [7] |
| Synechocystis sp. PCC 6803 | 1.61 ± 0.68 | 80 μmol photons m⁻² s⁻¹ | [7] |
| Rhodosorus sp. | 2.16 ± 0.63 | 80 μmol photons m⁻² s⁻¹ | [7] |
| Dunaliella salina | 8.469 (in crude extract) | Not specified | [8] |
| Chlorella saccharophila | 11.2 (optimized extraction) | Not specified | [9] |
| Mychonastes sp. 247 | Up to 2.6-fold increase | Optimized light and salinity | [10] |
Note: The reported zeaxanthin values generally do not differentiate between stereoisomers. Chiral analysis is required to determine the specific content of this compound.
Experimental Protocols
Pigment Extraction from Marine Algae
A generalized protocol for the extraction of carotenoids from marine algal biomass is as follows:
-
Harvesting and Lyophilization: Harvest algal cells by centrifugation and freeze-dry the pellet to obtain a dry biomass.
-
Cell Disruption: Homogenize the lyophilized biomass with a mortar and pestle, optionally with the aid of liquid nitrogen or glass beads, to break the cell walls.
-
Solvent Extraction: Extract the pigments from the disrupted biomass using a suitable organic solvent or a mixture of solvents (e.g., acetone, ethanol, hexane:isopropanol). Perform the extraction in the dark and on ice to minimize pigment degradation.
-
Centrifugation and Collection: Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the pigments.
-
Drying and Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen gas and reconstitute the pigment extract in a suitable solvent for analysis (e.g., HPLC mobile phase).
Chiral HPLC for Separation of Zeaxanthin Stereoisomers
To accurately quantify this compound, it is essential to separate it from its stereoisomers, (3R,3'R)-zeaxanthin and (3S,3'S)-zeaxanthin. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Instrumentation:
-
HPLC system with a diode array detector (DAD) or a mass spectrometer (MS).
-
Chiral column (e.g., Daicel Chiralpak IA-3, Pirkle L-leucine).[11][12]
Mobile Phase (Isocratic):
Flow Rate:
-
Typically around 0.5 - 1.0 mL/min.[11]
Column Temperature:
-
Controlled, often at 25°C.[11]
Detection:
-
DAD detection at the maximum absorbance wavelength for zeaxanthin (around 450 nm).[10]
-
MS detection can provide additional structural confirmation.[13]
Quantification:
-
Generate a standard curve using a certified this compound standard.
-
Integrate the peak area corresponding to this compound in the sample chromatogram and calculate the concentration based on the standard curve.
Conclusion and Future Directions
The direct biosynthesis of this compound in marine algae remains an unresolved area of research. While the core carotenoid pathway leading to (3R,3'R)-zeaxanthin is well-understood, the origin of the meso-isomer in the marine environment is likely a result of bioconversion from other primary carotenoids. This presents a significant opportunity for future research to identify and characterize the specific enzymes and reaction conditions responsible for this conversion in both algae and marine consumer organisms.
For drug development professionals, the potential for a natural, algal-based source of this compound is substantial. Future efforts should focus on:
-
Screening diverse marine algal species using chiral HPLC to identify any that may produce this compound directly, even in small quantities.
-
Investigating the enzymatic conversion of lutein and astaxanthin to this compound in vitro using algal cell-free extracts.
-
Metabolic engineering of promising algal strains to express the necessary isomerases or reductases to facilitate this compound production.
Unraveling the this compound biosynthesis pathway in marine algae will not only advance our fundamental understanding of carotenoid metabolism but also pave the way for the sustainable production of this vital nutrient for human health.
References
- 1. Microalgae Xanthophylls: From Biosynthesis Pathway and Production Techniques to Encapsulation Development | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Marine Microalgae for Potential Lutein Production [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Item - Optimization of zeaxanthin and β-carotene extraction from Chlorella saccharophila isolated from New Zealand marine waters - Deakin University - Figshare [dro.deakin.edu.au]
- 10. Improvement of Lutein and Zeaxanthin Production in Mychonastes sp. 247 by Optimizing Light Intensity and Culture Salinity Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
The Role of Meso-Zeaxanthin in the Macular Pigment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The macular pigment (MP) is comprised of three xanthophyll carotenoids: lutein (L), zeaxanthin (Z), and meso-zeaxanthin (MZ). While L and Z are obtained from dietary sources, this compound is predominantly formed in the retina through the metabolic conversion of lutein.[1][2][3][4] this compound is the most potent antioxidant of the three and is highly concentrated at the epicenter of the macula, the region responsible for the most detailed vision.[5][6][7][8][9] Its primary functions include filtering high-energy blue light and neutralizing oxidative stress, thereby protecting the photoreceptors from damage.[5][10][11][12] Supplementation studies have demonstrated that formulations containing all three macular carotenoids, particularly those with this compound, are highly effective at increasing Macular Pigment Optical Density (MPOD).[10][13][14] This guide provides an in-depth review of the biochemistry, physiological roles, and experimental evaluation of this compound within the macular pigment.
Biochemistry and Distribution of this compound
Chemical Structure and Origin
This compound (3R,3'S-zeaxanthin) is a stereoisomer of the dietary carotenoid zeaxanthin (3R,3'R-zeaxanthin).[6] All three macular carotenoids share the molecular formula C₄₀H₅₆O₂, but differ in their structure. Lutein possesses one β-ring and one ε-ring, while both zeaxanthin and this compound have two β-rings. The key distinction between MZ and Z lies in the spatial orientation (stereochemistry) of the hydroxyl group at the 3' carbon position.[9]
While trace amounts of this compound may be found in some marine organisms, it is not considered a significant component of the human diet.[3][5][6] The primary source of this compound in the human macula is the enzymatic conversion of retinal lutein.[2][4] Studies in animal models suggest this isomerization process occurs within the retinal pigment epithelium (RPE).[15][16] The enzyme RPE65 has been implicated in this conversion.[4]
Spatial Distribution in the Macula
The three macular carotenoids have a distinct distribution within the retina. Lutein is the dominant carotenoid in the peripheral macula. Zeaxanthin concentration peaks in the mid-periphery, while this compound is highly concentrated at the very center (the epicenter or fovea).[6][7][8][9][17] At the foveal center, the ratio of L:Z:MZ approaches 1:1:1.[6][16] This unique distribution pattern underscores the specialized role of this compound in protecting the area of the retina most critical for high-acuity vision.
Physiological Roles of this compound
The primary protective functions of the macular pigment, and this compound in particular, are blue light filtration and antioxidant activity.
Blue Light Filtration
The macular carotenoids effectively absorb high-energy, short-wavelength visible light (400-500 nm), with a peak absorbance around 460 nm.[2][12][18] This spectral absorption range corresponds to the "blue light hazard," which can induce photochemical damage to the photoreceptors and the RPE.[2][12] By acting as an internal filter, the macular pigment can absorb between 40% and 90% of incident blue light, reducing photo-oxidative stress and chromatic aberration.[12][19]
Antioxidant Activity
The retina is a site of high metabolic activity and oxygen consumption, making it particularly vulnerable to oxidative stress. This compound is considered the most potent antioxidant among the three macular carotenoids.[5][7][20] Its antioxidant mechanisms include:
-
Quenching of Reactive Oxygen Species (ROS): this compound efficiently neutralizes damaging free radicals such as singlet oxygen, superoxide, and hydroxyl radicals.[21]
-
Inhibition of Lipid Peroxidation: By scavenging free radicals, MZ protects the polyunsaturated fatty acid-rich membranes of photoreceptor outer segments from lipid peroxidation and subsequent cellular damage.[18][21]
-
Upregulation of Antioxidant Enzymes: Studies have shown that MZ can increase the levels of endogenous antioxidant enzymes like catalase, superoxide dismutase, and glutathione peroxidase, further enhancing the retina's protective capacity.[21]
Impact on Macular Pigment Optical Density (MPOD)
MPOD is a measure of the concentration of macular carotenoids in the retina.[22] Higher MPOD is associated with improved visual performance and a reduced risk of age-related macular degeneration (AMD).[8][22] Numerous clinical trials have investigated the impact of carotenoid supplementation on MPOD. A meta-analysis of 20 randomized controlled trials found that supplementation significantly increases MPOD in both healthy individuals and AMD patients.[14] Notably, the analysis revealed that a greater increase in MPOD was observed in trials where the supplement included this compound.[13][14]
Quantitative Data from Clinical Trials
The following tables summarize data from key supplementation studies, highlighting the efficacy of formulations containing this compound.
Table 1: Characteristics of a Key this compound Supplementation Trial (MOST)
| Characteristic | Description |
|---|---|
| Study Acronym | MOST (this compound Ocular Supplementation Trial)[23][24] |
| Design | Double-blind, randomized, placebo-controlled[24] |
| Participants | 44 healthy subjects[24] |
| Duration | 6 months supplementation, 3 months follow-up[23] |
| Intervention Group | 10.6 mg this compound, 5.9 mg Lutein, 1.2 mg Zeaxanthin daily[24] |
| Placebo Group | Placebo daily[24] |
| Primary Outcome | Change in MPOD spatial profile (at 0.25°, 0.5°, 1°, and 1.75°)[23][24] |
| Secondary Outcome | Change in serum concentrations of L and Z[24] |
Table 2: Summary of MPOD and Serum Level Changes with this compound Supplementation
| Parameter | Study Population | Supplementation Dose (L:Z:MZ in mg) | Duration | Baseline MPOD (OD units) | Change in MPOD (OD units) | Key Finding |
|---|---|---|---|---|---|---|
| Ma L, et al. (Meta-Analysis) | AMD Patients & Healthy Subjects | Varied (with and without MZ) | Varied | Not specified | +0.07 to +0.13 | Greater increase in MPOD with MZ-containing supplements.[13] |
| MOST Trial | Healthy Subjects | 5.9 : 1.2 : 10.6 | 6 months | Not specified | Statistically significant increase | Greatest MPOD increase occurred at the foveal center (0.25°).[24] |
| Scripsema A, et al. (Review) | Varied | 10:2:10 or 3:2:17 (L:Z:MZ) | Varied | Not specified | Significant increase | Supplementation with high doses of MZ resulted in higher MPOD levels.[2] |
Experimental Protocols
The quantification of macular pigment and its constituent carotenoids relies on specialized in-vivo and ex-vivo techniques.
In-Vivo Measurement of MPOD
-
Heterochromatic Flicker Photometry (HFP): This is the most common psychophysical technique for measuring MPOD.[25] The subject observes a target that flickers between two wavelengths: a short wavelength (typically ~460 nm) that is absorbed by the macular pigment, and a longer wavelength (~530 nm) that is not.[22][25] The subject adjusts the intensity of the short-wavelength light until the perception of flicker is minimized or eliminated. This process is performed for both the fovea (where MP is present) and the parafovea (where MP is negligible). The difference in the energy required to null the flicker between these two locations is used to calculate the optical density of the pigment.[25][26]
-
Fundus Autofluorescence (FAF) and Reflectometry: These are objective, imaging-based methods. FAF techniques use two wavelengths for fundus illumination, one that excites lipofuscin fluorescence inside the MP absorption spectrum and one outside. The relative difference in fluorescence is used to calculate an MPOD map.[27] Fundus reflectometry measures the light reflected from the fundus at a wavelength absorbed by MP (~460 nm) and compares it between the fovea and the periphery to determine density.[25][27]
Ex-Vivo Quantification of Carotenoids
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for separating and quantifying individual carotenoids in serum, plasma, or dissected retinal tissue.[3][24] The process involves:
-
Sample Preparation: Extraction of lipids and carotenoids from the biological matrix using organic solvents. Saponification (alkaline hydrolysis) may be used to hydrolyze carotenoid esters.
-
Chromatographic Separation: The extract is injected into an HPLC system. A C18 or C30 reverse-phase column is typically used to separate L, Z, and MZ based on their differential polarity.[3]
-
Detection and Quantification: A UV/Visible or photodiode array (PDA) detector is used to identify the carotenoids based on their specific retention times and absorption spectra. The concentration is determined by comparing the peak area to that of known standards.
-
Conclusion
This compound is a critical component of the macular pigment, uniquely positioned at the foveal center to provide maximum protection to the most vital part of the retina. Although not obtained directly from a typical diet, its formation from lutein within the eye highlights a targeted biological mechanism to concentrate this powerful antioxidant and blue-light filter where it is needed most. Clinical evidence strongly supports the inclusion of this compound in ocular health supplements to effectively raise MPOD, which is a key biomarker for retinal health and visual function. Further research into the enzymatic pathways of its formation and its interaction with other retinal components will continue to advance its application in strategies aimed at preventing and managing degenerative eye diseases like AMD.
References
- 1. Meso zeaxanthin: An Essential Antioxidant? [naturaleyecare.com]
- 2. Lutein, Zeaxanthin, and this compound in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How this compound Can Help You Reach Peak Performance [visionedgepro.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Mesozeaxanthin: Star of Macular Carotenoids - Natural Eye Care Blog: News & Research on Vision [naturaleyecare.com]
- 8. pureoptical.com [pureoptical.com]
- 9. What is this compound, and where does it come from? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vitreavision.com [vitreavision.com]
- 11. enhancedvision.com [enhancedvision.com]
- 12. The Macular Carotenoids: A Biochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 18. mdpi.com [mdpi.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Do Lutein and Zeaxanthin need this compound? | Macuhealth [macuhealth.com]
- 21. This compound (MZ): current perspectives and new insights - MedCrave online [medcraveonline.com]
- 22. Macular pigment optical density - Wikipedia [en.wikipedia.org]
- 23. isrctn.com [isrctn.com]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. jscimedcentral.com [jscimedcentral.com]
- 26. iovs.arvojournals.org [iovs.arvojournals.org]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide to the Photochemical Properties of Meso-Zeaxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-zeaxanthin, a stereoisomer of zeaxanthin, is a xanthophyll carotenoid of significant interest in the fields of ophthalmology, photobiology, and drug development.[1][2] Concentrated in the macula of the human retina, particularly at its epicenter, this compound, alongside lutein and zeaxanthin, forms the macular pigment.[1][2] This pigment plays a crucial role in protecting the retina from photo-oxidative damage and maintaining optimal visual function.[3][4][5] This technical guide provides a comprehensive overview of the core photochemical properties of this compound, detailing its light absorption characteristics, excited-state dynamics, and antioxidant capabilities. The guide also outlines key experimental protocols for its analysis and visualizes its protective signaling pathways.
Core Photochemical and Photophysical Properties
The photochemistry of this compound is dictated by its molecular structure, which features a long polyene chain of conjugated double bonds. This structure is responsible for its strong absorption of blue light and its ability to quench reactive oxygen species.[4][6]
Absorption Spectrum
This compound exhibits a strong absorption band in the blue region of the visible spectrum, with an absorption maximum (λmax) at approximately 450 nm.[7] This absorption is responsible for its yellow-orange color and is fundamental to its role in filtering high-energy blue light before it reaches the photoreceptor cells in the retina.[5]
Excited States and Deactivation Pathways
Upon absorption of a photon, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₂). The subsequent deactivation of this excited state is extremely rapid and occurs primarily through non-radiative pathways, a key feature for its photoprotective function. The excited molecule quickly undergoes internal conversion to a lower energy excited singlet state (S₁), which then decays back to the ground state, dissipating the absorbed energy as heat.[7] This rapid and efficient energy dissipation prevents the formation of harmful reactive oxygen species.
Carotenoids like this compound are characterized by very low fluorescence quantum yields, meaning that de-excitation via the emission of a photon (fluorescence) is a minor pathway. This is crucial for its photoprotective role, as it minimizes the lifetime of excited states that could potentially react with other molecules to produce damaging species.
Antioxidant Activity
This compound is a potent antioxidant, with studies suggesting it may be the most powerful quencher of singlet oxygen among the macular carotenoids.[8][9][10] Singlet oxygen (¹O₂) is a highly reactive oxygen species that can cause significant damage to cellular components. This compound can neutralize singlet oxygen through a process of physical quenching, where it absorbs the excess energy of the singlet oxygen molecule and dissipates it as heat, returning the singlet oxygen to its less reactive triplet ground state without being chemically altered in the process.[8][9]
Quantitative Photochemical Data
The following tables summarize the key quantitative photochemical and photophysical parameters of this compound. It is important to note that specific experimental data for this compound are scarce in the literature. Therefore, where data for this compound is not available, values for its stereoisomer, zeaxanthin, are provided as a close approximation due to their near-identical molecular structures and expected photochemical behavior.
| Parameter | Value | Solvent/Conditions | Notes |
| Chemical Formula | C₄₀H₅₆O₂ | - | [1] |
| Molar Mass | 568.87 g/mol | - | [1][11] |
| Absorption Maximum (λmax) | ~450 nm | Ethanol/Hexane | [7] |
| Molar Extinction Coefficient (ε) | ~145,000 M⁻¹cm⁻¹ at 450 nm | Methanol | Data for zeaxanthin. Specific data for this compound is not readily available. |
| Fluorescence Quantum Yield (Φf) | Very Low | - | Typical for carotenoids; specific value for this compound is not well-documented. |
| Singlet Oxygen Quenching Rate Constant | High | Various | This compound is reported to be a more efficient quencher than lutein and zeaxanthin.[8][9][10] A 1:1:1 mixture of all three is even more effective.[8][9] |
| Excited State | Lifetime | Notes |
| S₂ (second excited singlet state) | Femtoseconds (fs) | Data for zeaxanthin. Rapid internal conversion to S₁. |
| S₁ (first excited singlet state) | Picoseconds (ps) | Data for zeaxanthin. Deactivation to the ground state (S₀). |
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
High-purity this compound is required for accurate photochemical analysis.
-
Source: this compound can be synthesized from lutein or obtained from commercial suppliers.[7][12]
-
Purification: High-performance liquid chromatography (HPLC) with a chiral column is the preferred method for purifying this compound and separating it from other carotenoids and stereoisomers.[13][14][15]
-
Solvent Selection: this compound is lipophilic and should be dissolved in organic solvents such as ethanol, hexane, or a mixture of hexane and ethyl acetate for spectroscopic measurements.[16] Due to the potential for photo-oxidation, all sample preparation should be conducted under dim light and an inert atmosphere (e.g., nitrogen or argon).[17]
-
Concentration: For UV-Vis absorption measurements, prepare solutions with an absorbance in the range of 0.1 to 1.0 at the λmax to ensure adherence to the Beer-Lambert law.
UV-Vis Absorption Spectroscopy
This technique is used to determine the absorption spectrum and concentration of this compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure: a. Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol). b. Prepare a series of dilutions from the stock solution. c. Record the absorption spectrum of each dilution from approximately 350 nm to 600 nm. d. Use the solvent as a blank reference. e. Identify the wavelength of maximum absorbance (λmax). f. Plot absorbance at λmax versus concentration to generate a calibration curve and determine the molar extinction coefficient from the slope.
Transient Absorption Spectroscopy
This pump-probe technique is employed to measure the lifetimes of the short-lived excited states of this compound.
-
Instrumentation: A femtosecond or picosecond transient absorption spectrometer.
-
Procedure: a. A high-intensity, short "pump" pulse of light at a wavelength within the absorption band of this compound excites the sample. b. A second, low-intensity "probe" pulse with a broad spectral range is passed through the sample at varying time delays after the pump pulse.[18][19][20] c. The difference in the absorption spectrum of the probe with and without the pump pulse is recorded at each time delay. d. The decay of the excited state absorption signals over time provides the lifetimes of the S₂ and S₁ states.[21]
Singlet Oxygen Quenching Assay
This assay quantifies the ability of this compound to quench singlet oxygen.
-
Principle: A photosensitizer is used to generate singlet oxygen upon irradiation. The decay of a chemical trap that reacts with singlet oxygen is monitored in the presence and absence of this compound.
-
Reagents:
-
Photosensitizer (e.g., Rose Bengal, methylene blue).
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF, which has a strong absorbance that is bleached upon reaction with singlet oxygen).
-
This compound solution.
-
-
Procedure: a. Prepare a solution containing the photosensitizer and the singlet oxygen trap in an appropriate solvent. b. Irradiate the solution with light of a wavelength absorbed by the photosensitizer. c. Monitor the decrease in absorbance of the trap over time using a UV-Vis spectrophotometer. d. Repeat the experiment with the addition of this compound at various concentrations. e. The rate of quenching by this compound is determined by the decrease in the rate of trap degradation.
Signaling Pathways and Protective Mechanisms
The primary photoprotective role of this compound in the retina is its ability to mitigate oxidative stress induced by light exposure. This is achieved through two main photochemical mechanisms: blue light filtration and antioxidant activity.
Blue Light Filtration
This compound's strong absorption of blue light physically shields the underlying photoreceptor cells and the retinal pigment epithelium (RPE) from high-energy photons that can initiate photochemical damage.
Antioxidant Signaling
Exposure to light, especially blue light, can lead to the generation of reactive oxygen species (ROS) in the retina. This compound plays a critical role in neutralizing these ROS, thereby preventing a cascade of cellular damage.
Caption: Photoprotective mechanism of this compound in the retina.
The diagram above illustrates the dual role of this compound. It acts as a primary filter for high-energy blue light, reducing the initial trigger for ROS generation. Concurrently, any ROS that are formed are efficiently quenched by this compound, thus preventing the downstream cascade of oxidative stress, cellular damage, and ultimately apoptosis of retinal cells.
Caption: Antioxidant signaling pathway of this compound.
This diagram details the antioxidant action of this compound. Light exposure leads to the formation of ROS. This compound intervenes by physically quenching these ROS, preventing them from damaging critical cellular components such as lipids, DNA, and proteins. This action is crucial for maintaining the integrity and function of retinal cells.
Conclusion
The photochemical properties of this compound underscore its vital role in retinal health. Its strong absorption of blue light and potent antioxidant capabilities, particularly its efficient quenching of singlet oxygen, make it a key molecule in the defense against photo-oxidative stress. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on carotenoid-based therapies for ocular diseases. Further research to elucidate the precise excited-state dynamics and in vivo signaling pathways of this compound will be invaluable in fully harnessing its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound, and where does it come from? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Current Insights on the Photoprotective Mechanism of the Macular Carotenoids, Lutein and Zeaxanthin: Safety, Efficacy and Bio-Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lutein, Zeaxanthin, and this compound in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Singlet Oxygen Scavenging Mechanism of Human Macular Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macuhealth.com [macuhealth.com]
- 10. The Photobiology of Lutein and Zeaxanthin in the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. US6743954B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 19. etnalabs.com [etnalabs.com]
- 20. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Meso-Zeaxanthin free radical scavenging mechanisms
An In-depth Technical Guide on the Free Radical Scavenging Mechanisms of Meso-Zeaxanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MZ), a xanthophyll carotenoid, is a critical component of the macular pigment in the human retina, where it plays a profound role in protecting against oxidative stress.[1] Its unique molecular structure, characterized by a long chain of conjugated double bonds, endows it with potent antioxidant capabilities.[2][3] This technical guide provides a comprehensive overview of the core mechanisms through which this compound scavenges free radicals and quenches singlet oxygen. It includes a compilation of quantitative antioxidant capacity data, detailed experimental protocols for key in vitro assays, and visualizations of the primary scavenging pathways and related cellular processes.
Core Free Radical Scavenging Mechanisms
Carotenoids like this compound neutralize reactive oxygen species (ROS) and other free radicals primarily through three mechanisms: Electron Transfer (ET), Hydrogen Atom Transfer (HAT), and physical quenching of singlet oxygen.[4][5] The extensive system of conjugated double bonds in the this compound molecule is central to its ability to delocalize and stabilize unpaired electrons, making it an effective radical scavenger.[2][5]
Electron Transfer (ET)
In the Electron Transfer mechanism, this compound donates an electron to a free radical, thereby neutralizing it. This process transforms the this compound molecule into a radical cation, which is significantly less reactive than the initial free radical due to the delocalization of the unpaired electron across its conjugated system.[5][6]
-
Reaction: MZ + R• → MZ•+ + R⁻
-
(Where MZ is this compound and R• is a free radical)
-
Hydrogen Atom Transfer (HAT)
The Hydrogen Atom Transfer mechanism involves the donation of a hydrogen atom from the antioxidant molecule to a free radical. This neutralizes the radical while creating a this compound radical. Similar to the radical cation formed via ET, this radical is resonance-stabilized and relatively unreactive.[5]
-
Reaction: MZ-H + R• → MZ• + R-H
-
(Where MZ-H represents this compound)
-
Singlet Oxygen Quenching
This compound is a highly efficient quencher of singlet oxygen (¹O₂), a high-energy, non-radical ROS.[4][7] This is a physical quenching process where the carotenoid absorbs the excess energy from singlet oxygen, promoting itself to an excited triplet state. It then harmlessly dissipates this energy as heat, returning to its ground state without being chemically altered.[4] Studies have shown the order of singlet oxygen quenching ability among macular carotenoids is this compound > zeaxanthin > lutein.[8] A 1:1:1 mixture of the three was found to be even more effective, quenching 1.37 times as much singlet oxygen as this compound alone.[8][9]
Quantitative Antioxidant Capacity Data
The antioxidant efficacy of this compound has been quantified against various radicals using in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay, is a standard metric for comparison.
| Radical / Process | IC50 Value (µg/mL) | Reference |
| Nitric Oxide (NO) | 2.2 | [3] |
| Lipid Peroxidation | 3.2 | [3][10] |
| Hydroxyl Radical (•OH) | 3.5 | [3][10] |
| DPPH Radical | 6.25 | [3] |
| Superoxide Radical (O₂•⁻) | 27.0 | [3][10] |
| ABTS Radical | 46.5 | [3] |
Table 1: In Vitro IC50 values for this compound against various reactive species.
Cellular Antioxidant Effects
Beyond direct radical scavenging, this compound exerts protective effects by modulating cellular antioxidant defense systems. In vivo studies have shown that oral administration of this compound can significantly increase the levels of key antioxidant enzymes.[10] This indirect mechanism contributes significantly to its overall protective capacity against oxidative stress.[11][12]
Experimental Protocols
The following sections detail standardized methodologies for common in vitro assays used to quantify the free radical scavenging activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH, which is violet in solution, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the test compound.[13][14]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.[13][15]
-
Sample Preparation: Dissolve this compound and a positive control (e.g., ascorbic acid) in the solvent to create a series of dilutions at various concentrations.[13]
-
Reaction: In a 96-well plate or cuvettes, add a defined volume of the DPPH working solution (e.g., 190 µL) to a small volume of each sample dilution (e.g., 10 µL). Include a blank control containing only the solvent instead of the sample.[14]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[13][15]
-
Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH, approximately 517 nm, using a spectrophotometer.[13][16]
-
Calculation: Calculate the percentage of scavenging activity using the formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
(Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample).
-
Plot the scavenging percentage against the sample concentration to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.[17]
Methodology:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 (± 0.02) at 734 nm.[18]
-
Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Trolox, ascorbic acid) in the buffer.[18]
-
Reaction: Add a large volume of the ABTS•+ working solution (e.g., 195 µL) to a small volume of each sample dilution (e.g., 5-10 µL) in a 96-well plate.[17][18]
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 5-30 minutes).[17][19]
-
Measurement: Read the absorbance at 734 nm using a microplate reader or spectrophotometer.[17]
-
Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay and determine the IC50 value.
Conclusion
This compound is a formidable antioxidant that operates through multiple chemical and biological mechanisms to protect against oxidative damage. Its capacity for electron and hydrogen atom donation allows it to directly neutralize a wide array of free radicals, while its specific molecular structure makes it exceptionally efficient at physically quenching singlet oxygen.[4][5][8] Furthermore, its ability to enhance the body's endogenous antioxidant enzyme systems provides a secondary, indirect layer of defense.[10] The quantitative data and established protocols presented in this guide underscore the potent and multifaceted antioxidant profile of this compound, reinforcing its importance for researchers and developers in the fields of ophthalmology, nutrition, and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mechanistic Review of β-Carotene, Lutein, and Zeaxanthin in Eye Health and Disease [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidants and Mechanistic Insights for Managing Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Singlet Oxygen and Free Radical Reactions of Retinoids and Carotenoids—A Review [mdpi.com]
- 7. Lutein and zeaxanthin supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Singlet Oxygen Scavenging Mechanism of Human Macular Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the singlet oxygen scavenging mechanism of human macular pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Studies on the antioxidant properties and bioavailability of this compound | Sciety [sciety.org]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. DPPH Radical Scavenging Assay [mdpi.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. cosmobiousa.com [cosmobiousa.com]
Meso-Zeaxanthin: A Comprehensive Review of its Systemic Biological Functions
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Meso-zeaxanthin (MZ), a stereoisomer of zeaxanthin, is a potent xanthophyll carotenoid most recognized for its role in the macular pigment of the retina. However, a growing body of scientific evidence reveals that its biological functions extend far beyond ocular health, implicating it as a significant agent in systemic antioxidant and anti-inflammatory processes. This technical guide provides an in-depth review of the extra-retinal biological activities of this compound, with a focus on its potential therapeutic applications. We will explore its impact on cardiovascular health, cognitive function, and its underlying molecular mechanisms of action. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing complex signaling pathways to support further investigation and drug development initiatives.
Introduction
This compound, alongside lutein and zeaxanthin, is one of the three carotenoids that constitute the macular pigment.[1] While not abundant in the typical human diet, it is believed to be formed in the retina from lutein.[2] Its unique molecular structure, particularly the location of its hydroxyl groups, contributes to its powerful antioxidant capabilities, reportedly the most potent among the macular carotenoids.[1][3] While its function in filtering blue light and protecting the retina from oxidative stress is well-established, emerging research has shed light on its systemic effects, which are the focus of this guide.
Systemic Bioavailability and Distribution
Following oral supplementation, this compound is absorbed into the bloodstream, leading to a significant increase in its serum concentrations.[1] This demonstrates its systemic bioavailability and its potential to exert effects on various tissues throughout the body. Although primarily associated with the eye, studies have shown that macular carotenoids, including this compound, are also present in the brain, suggesting they can cross the blood-brain barrier.[4] This distribution is crucial for its neuroprotective and cognitive-enhancing potential.
Cardiovascular Health
Systemic inflammation and oxidative stress are key contributors to the pathogenesis of atherosclerosis. This compound, often in combination with lutein and zeaxanthin, has been shown to mitigate these processes, suggesting a role in cardiovascular protection.
Anti-inflammatory and Antioxidant Effects in Cardiovascular Disease
A randomized, double-blind, placebo-controlled study demonstrated that supplementation with a combination of lutein (10 mg), this compound (10 mg), and zeaxanthin (2 mg) for six months resulted in a significant reduction in key inflammatory cytokines and markers of lipid peroxidation.[5][6][7]
Table 1: Effects of Macular Carotenoid Supplementation on Cardiovascular Risk Markers
| Biomarker | Change in Active Group vs. Placebo | p-value | Reference |
| Interleukin-1β (IL-1β) | Statistically significant reduction | < 0.001 | [5],[7] |
| Tumor Necrosis Factor-α (TNF-α) | Statistically significant reduction | 0.003 | [5],[7] |
| Oxidized Low-Density Lipoprotein (OxLDL) | Statistically significant reduction | 0.009 | [5],[7] |
These findings suggest that this compound and other macular carotenoids can systemically attenuate oxidative and inflammatory processes that contribute to the formation of atherosclerotic plaques.[5]
Modulation of Cardio-Metabolic Risk Factors
In a preclinical study using an insulin-resistant rodent model, this compound demonstrated a protective effect on the liver and a reduction in cardio-metabolic risk factors.[8][9] The study elucidated that MZ's benefits are mediated through the regulation of key metabolic and inflammatory signaling pathways.
Table 2: Molecular Targets of this compound in a High-Fat Diet Rodent Model
| Molecular Target | Effect of this compound Treatment | Proposed Mechanism of Action | Reference |
| Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) | Increased levels | Improvement in insulin sensitivity | [8] |
| Phosphorylated Insulin Receptor Substrate 1 (p-IRS-1) | Increased levels | Enhancement of insulin signaling | [8] |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Increased levels | Upregulation of antioxidant enzyme expression | [8] |
| Nuclear Factor kappa B (NF-κB p65) | Decreased levels | Reduction of inflammatory response | [8] |
Cognitive Function
The presence of this compound in brain tissue and its antioxidant and anti-inflammatory properties point towards a potential role in neuroprotection and cognitive health.[4]
Macular Carotenoids and Cognitive Performance
Several studies have explored the relationship between macular pigment optical density (MPOD), a surrogate measure for brain carotenoid levels, and cognitive function.[10][11][12] Higher MPOD is positively correlated with better cognitive performance.[10][12] Supplementation with macular carotenoids has been associated with improved cognition in adults.[10]
A randomized clinical trial involving patients with Alzheimer's disease (AD) investigated the effects of supplementation with this compound (10 mg), lutein (10 mg), and zeaxanthin (2 mg) for six months. While the study found significant improvements in visual function and an increase in macular pigment, it did not detect statistically significant changes in the cognitive function variables that were measured.[13] It is important to note that the authors suggest the possibility that supplementation may still delay the onset or ameliorate the progression of cognitive decline cannot be ignored.[14]
Anti-inflammatory and Antioxidant Mechanisms of Action
This compound's systemic benefits are largely attributed to its potent antioxidant and anti-inflammatory properties.[15][16]
In Vivo and In Vitro Anti-inflammatory Effects
A study in Balb/c mice demonstrated that oral administration of this compound (50 and 250 mg/kg body weight) significantly inhibited paw edema induced by carrageenan, dextran, and formalin (p < 0.001).[16][17][18]
In an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages, this compound exhibited profound anti-inflammatory effects.[16][17][18]
Table 3: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages
| Inflammatory Mediator | Effect of this compound Treatment | Reference |
| Nitric Oxide | Significant reduction | [16],[17] |
| C-Reactive Proteins | Significant reduction | [16],[17] |
| TNF-α | Significant reduction | [16],[17] |
| Interleukin-1β (IL-1β) | Significant reduction | [16],[17] |
| Interleukin-6 (IL-6) | Significant reduction | [16],[17] |
Molecular Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by down-regulating the expression of key inflammatory mediator genes. Reverse transcription PCR (RT-PCR) analysis revealed that MZ administration down-regulated the LPS-stimulated up-regulated mRNA expression of cyclooxygenase-2 (COX-2), TNF-α, and inducible nitric oxide synthase (iNOS).[16][17] This points to the modulation of the NF-κB signaling pathway as a primary mechanism of action.
Skin Health
The antioxidant properties of xanthophyll carotenoids, including this compound, also extend to skin health. They can help protect the skin from oxidative stress induced by environmental factors such as UV radiation.[19][20] By neutralizing free radicals, these compounds may help mitigate premature skin aging.[20]
Experimental Protocols
Human Clinical Trial: Cardiovascular Markers
-
Study Design: A double-blind, placebo-controlled, randomized clinical trial.[5][7]
-
Participants: Individuals were randomly assigned to an active or placebo group.
-
Intervention: The active group received a daily supplement containing 10 mg lutein, 10 mg this compound, and 2 mg zeaxanthin for six months. The placebo group received sunflower oil.[5][7]
-
Data Collection: Serum concentrations of carotenoids, inflammatory cytokines (IL-6, IL-1β, TNF-α), and oxidized LDL (OxLDL) were measured at baseline and at the 6-month follow-up.[5][7]
-
Analytical Methods: Serum carotenoid levels were assessed by High-Performance Liquid Chromatography (HPLC). Inflammatory cytokines and OxLDL were quantified using solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[5][7]
In Vivo Animal Study: Anti-inflammatory Activity
-
Intervention: Mice were treated with oral doses of this compound (50 and 250 mg/kg body weight) for 5 days.[16][18]
-
Inflammation Induction: Paw edema was induced by subcutaneous injection of carrageenan (1%), dextran (1%), or formalin (2%).[16][18]
-
Measurement: Paw edema formation was measured using vernier calipers.[16][18]
In Vitro Cell Culture Study: Anti-inflammatory Mechanisms
-
Treatment: Cells were cultured in the presence or absence of lipopolysaccharide (LPS) (5 µg/ml) and different concentrations of this compound (5, 10, and 25 µg/ml) for 24 hours.[16][18]
-
Analysis of Inflammatory Mediators: The levels of pro-inflammatory cytokines in the cell culture supernatant were analyzed by ELISA.[16][18]
-
Gene Expression Analysis: The mRNA expression of inflammatory mediator genes was studied by RT-PCR.[16][18]
Visualizations of Pathways and Workflows
Caption: Figure 1: this compound's Anti-inflammatory Signaling Pathway.
Caption: Figure 2: this compound's Antioxidant Signaling Pathway.
Caption: Figure 3: Experimental Workflow for In Vitro Anti-inflammatory Assay.
Conclusion
The biological functions of this compound extend well beyond its established role in the retina. Its systemic bioavailability allows it to act as a potent antioxidant and anti-inflammatory agent in various tissues. The evidence presented in this guide highlights its potential in the prevention and management of cardiovascular diseases, its emerging role in cognitive health, and its protective effects on the skin. The molecular mechanisms underlying these benefits, particularly the modulation of the NF-κB and Nrf2 signaling pathways, provide a solid foundation for further research and development. For drug development professionals, this compound represents a promising natural compound with a favorable safety profile that warrants further investigation for its therapeutic potential in a range of systemic inflammatory and oxidative stress-related conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do Lutein and Zeaxanthin need this compound? | Macuhealth [macuhealth.com]
- 4. What is this compound? – Memory Health [memoryhealth.com]
- 5. Lutein, zeaxanthin, and this compound supplementation attenuates inflammatory cytokines and markers of oxidative cardiovascular processes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profjohnnolan.com [profjohnnolan.com]
- 7. research.setu.ie [research.setu.ie]
- 8. Mesozeaxanthin protects the liver and reduces cardio-metabolic risk factors in an insulin resistant rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meso zeaxanthin: An Essential Antioxidant? [naturaleyecare.com]
- 10. Can Diet Supplements of Macular Pigment of Lutein, Zeaxanthin, and this compound Affect Cognition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of macular pigment carotenoids on cognitive functions: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.setu.ie [research.setu.ie]
- 14. Lutein/zeaxanthin and cognitive health: New study supports macular pigment as potential biomarker of brain health - Gruppo FarmaImpresa [farmaimpresa.com]
- 15. This compound (MZ): current perspectives and new insights - MedCrave online [medcraveonline.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Anti-inflammatory potential of carotenoid this compound and its mode of action [hero.epa.gov]
- 19. Targeted Protection for the Eyes - Life Extension [lifeextension.com]
- 20. skintypesolutions.com [skintypesolutions.com]
A Technical Guide to Natural Dietary Sources of Meso-Zeaxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-zeaxanthin, a stereoisomer of zeaxanthin, is one of the three xanthophyll carotenoids found in the macula lutea of the human retina, alongside lutein and zeaxanthin.[1][2] It is particularly concentrated at the epicenter of the macula.[1] While lutein and zeaxanthin are commonly obtained from a diet rich in leafy green vegetables and colored fruits, this compound is notably rare in most human diets.[3][4] Its presence in the macula is primarily attributed to the metabolic conversion of lutein within the retinal tissue.[3][5] However, research has identified a few specific natural dietary sources containing this carotenoid. This guide provides a comprehensive overview of these sources, quantitative data, and the methodologies used for their identification and quantification.
Quantitative Analysis of this compound in Natural Sources
This compound has been identified and quantified in a limited number of natural sources, primarily of marine origin. While it is not typically found in plants, fruits, or vegetables, certain aquatic animals and specific types of eggs contain detectable amounts.[4][6][7]
| Source | Sample Type | This compound Concentration | Lutein (L) & Zeaxanthin (Z) Concentration | L:Z:MZ Ratio | Reference |
| Trout (Oncorhynchus mykiss) | Fresh Flesh | 1.18 ± 0.68 ng/g | L: 38.72 ± 15.87 ng/g; (3R,3'R)-Z: 2.37 ± 1.14 ng/g | - | [8] |
| Trout (Salmo trutta) | Fresh Flesh | 1.54 ± 0.58 ng/g | L: 35.53 ± 13.93 ng/g; (3R,3'R)-Z: 2.19 ± 0.95 ng/g | - | [8] |
| Trout | Skin | Presence verified | - | - | [6][7] |
| Salmon | Skin | Presence verified | - | - | [6][7] |
| Sardine | Skin | Presence verified | - | - | [6][7] |
| Shrimp | Carapace/Shells | Presence detected | - | - | [3][9] |
| Turtle | Fat | Presence detected | - | - | [3][9] |
| Mexican Hen Eggs | Yolk | 1.3 mg/100g (calculated) | Total Carotenoids: 3.44 mg/100g | 1:1:1.3 | [10] |
| US Hen Egg (California) | Yolk | 0.01 mg/100g | L+Z: 1.0 to 1.6 mg/100g | - | [10] |
Note: The presence of this compound in Mexican hen eggs is due to its use as a poultry feed ingredient to enhance yolk color.[3][10] Similarly, its presence in farmed fish like trout and salmon may be a result of the metabolism of astaxanthin provided in their feed.[7]
Experimental Protocols
The accurate identification and quantification of this compound require specialized analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), often with a chiral column to separate it from its stereoisomers.
Protocol for Quantification of Zeaxanthin Stereoisomers in Trout Flesh
This method was developed for the detection and quantification of lutein and the stereoisomers of zeaxanthin, including this compound, in fish flesh.[8]
a. Sample Preparation and Extraction:
-
Homogenize 1 gram of fresh trout flesh with 3 mL of a 1:1 mixture of diethyl ether and petroleum spirit.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Collect the upper organic layer containing the carotenoids.
-
Repeat the extraction process on the remaining pellet until the organic layer is colorless.
-
Combine all organic extracts and evaporate to dryness under a stream of nitrogen gas.
-
Re-dissolve the dried extract in the HPLC mobile phase for analysis.
b. HPLC Analysis:
-
System: Agilent Technologies 1260 Series HPLC or similar.[4]
-
Column: Daicel Chiralpak AD-H column (Amylose derivative coated on silica-gel, 250 × 4.6 mm i.d., 5 µm).[8]
-
Guard Column: Chiralpak AD-H Guard (10 x 4 mm i.d., 5 µm).
-
Mobile Phase: A gradient is performed from 100% solvent A (hexane:isopropanol (95:5, v/v)) to 20% solvent B (hexane:isopropanol (90:10, v/v)) over 15 minutes.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 25 °C.[8]
-
Detection: Diode Array Detector (DAD) set at 450 nm for zeaxanthin isomers and 444 nm for lutein.[8]
-
Quantification: Achieved by constructing standard curves for (3R,3'R)-zeaxanthin, this compound, (3S,3'S)-zeaxanthin, and lutein using pure standards.[8]
Protocol for Verification of this compound in Fish Skin
This protocol focuses on the qualitative verification of this compound in various fish samples.[6][7]
a. Saponification and Extraction:
-
Mince fish skin samples and homogenize in acetone for 5 minutes to create a slurry.
-
Add potassium hydroxide (60% w/v in water) to the slurry for saponification to hydrolyze xanthophyll esters. The reaction is typically left overnight in the dark at room temperature.
-
Extract the carotenoids from the saponified mixture using a 1:1 mixture of diethyl ether/petroleum spirit.
-
Wash the organic extract with distilled water to remove residual KOH.
-
Dry the extract over anhydrous sodium sulfate.
-
Evaporate the solvent under nitrogen and prepare the residue for HPLC analysis.[6]
b. HPLC Analysis:
-
Assay: Normal phase chiral HPLC.
-
Identification: Verification is achieved through a three-step process:
-
Retention Time Matching: Comparing the retention time of the peak in the sample to that of a pure this compound standard.
-
Absorption Spectrum Comparison: Matching the UV/Vis absorption spectrum of the sample peak with the standard.
-
Co-elution (Spiking): Spiking the sample with the this compound standard and observing a single, sharper peak, confirming identity.[6][7]
-
Signaling Pathways and Workflows
Metabolic Formation of this compound
In humans and other primates, this compound is not a significant dietary component but is formed endogenously in the retina. The primary precursor for this conversion is dietary lutein.[3][4] In fish, a different pathway involving the metabolism of astaxanthin has been proposed.[7]
Caption: Proposed metabolic pathway for the formation of this compound from lutein in the human retina.
Caption: Hypothesized metabolic pathway of astaxanthin to this compound in farmed fish.
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound from fish tissue.
Caption: General experimental workflow for this compound analysis in fish tissue.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dietary Sources of Lutein and Zeaxanthin Carotenoids and Their Role in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Verification of this compound in Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn2.hubspot.net [cdn2.hubspot.net]
- 10. researchgate.net [researchgate.net]
The Role of Meso-Zeaxanthin in Blue Light Filtration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Meso-zeaxanthin, a potent xanthophyll carotenoid, plays a critical role in the protection of the human retina from the damaging effects of high-energy blue light. As a central component of the macular pigment, alongside lutein and zeaxanthin, this compound effectively filters blue light and provides robust antioxidant protection, thereby mitigating oxidative stress and cellular damage implicated in the pathogenesis of retinal diseases such as age-related macular degeneration (AMD). This technical guide provides an in-depth analysis of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.
Introduction
The macular pigment is composed of three dietary carotenoids: lutein, zeaxanthin, and this compound, which accumulate in the macular region of the retina.[1][2] this compound is particularly concentrated at the foveal center, the area responsible for the sharpest central vision and most susceptible to blue light damage.[3] Its unique molecular structure enables it to absorb a significant portion of the blue light spectrum, preventing it from reaching and damaging the sensitive photoreceptor cells.[4][5] Beyond its light-filtering properties, this compound is a powerful antioxidant, capable of quenching reactive oxygen species (ROS) generated by photochemical stress.[6]
Blue Light Filtration and Absorption Spectra
The primary mechanism by which this compound protects the retina is through the absorption of high-energy blue light. The absorption spectrum of the macular carotenoids peaks in the blue light range, effectively acting as a natural filter.
Quantitative Data on Macular Carotenoid Absorption
| Carotenoid | Absorption Maximum (λmax) in Organic Solvents (nm) | Reference(s) |
| Lutein | 445 | [2][4] |
| Zeaxanthin | 450 | [2][4] |
| This compound | 450 | [2][4] |
| Macular Pigment (in situ) | ~460 | [3][4] |
Impact on Macular Pigment Optical Density (MPOD)
Macular Pigment Optical Density (MPOD) is a measure of the concentration of macular carotenoids in the retina and is a key indicator of retinal health.[7] Numerous clinical trials have demonstrated that supplementation with macular carotenoids, particularly formulations including this compound, can significantly increase MPOD levels.
Summary of Clinical Trial Data on MPOD Augmentation
| Study / Formulation | Duration | Change in MPOD (Optical Density Units - ODU) | Key Findings | Reference(s) |
| Meta-analysis (AMD Patients) | Varied | +0.07 (WMD) | Supplementation significantly increased MPOD. | [1] |
| Meta-analysis (Healthy Subjects) | Varied | +0.09 (WMD) | Supplementation significantly increased MPOD. | [1] |
| Meta-analysis (with this compound) | Varied | Greater increase vs. without | Formulations with this compound showed a greater increase in MPOD. | [1] |
| MOST Trial (10.6mg MZ, 5.9mg L, 1.2mg Z) | 6 months | Significant increase at 0.25° and 0.5° | Significant increase in central MPOD with a this compound dominant formulation. | [5][8] |
| Scripsema et al., 2015 (Review) | Varied | Increase with high-dose MZ | High dosages of this compound resulted in higher MPOD levels. | [8] |
WMD: Weighted Mean Difference; MZ: this compound; L: Lutein; Z: Zeaxanthin
Experimental Protocols
Measurement of Macular Pigment Optical Density (MPOD) via Heterochromatic Flicker Photometry (HFP)
Heterochromatic flicker photometry is a psychophysical method used to measure the density of the macular pigment in the retina.[9][10]
Principle: The subject views a centrally fixated target that alternates between a wavelength of light that is absorbed by the macular pigment (blue, ~460 nm) and a reference wavelength that is not (green, ~540 nm). The subject adjusts the intensity of the blue light until the perception of flicker is minimized or eliminated (a null point). This is done for both foveal (central) and peripheral retinal locations. The difference in the amount of blue light required to achieve the null point between the fovea and the periphery provides a measure of MPOD.[10]
Detailed Methodology:
-
Subject Preparation: The subject is seated in a dark room and instructed to fixate on a specific point. One eye is typically tested at a time.
-
Flicker Presentation: A small, circular stimulus is presented, flickering between blue (~460 nm) and green (~540 nm) light at a fixed frequency.
-
Foveal Measurement: The subject fixates directly on the flickering stimulus and adjusts the radiance of the blue light until the flicker is no longer perceived. This measurement is repeated several times to ensure accuracy.
-
Peripheral Measurement: The subject then fixates on a point eccentric to the stimulus (e.g., 8 degrees) so that the flickering light falls on a peripheral retinal area with negligible macular pigment. The process of adjusting the blue light to nullify the flicker is repeated.
-
Calculation of MPOD: The MPOD is calculated as the logarithm of the ratio of the blue light radiance required for the peripheral measurement to that of the foveal measurement.
Quantification of this compound in Retinal Tissue by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the separation and quantification of carotenoids from biological samples.[2][11]
Principle: A solvent extract of the retinal tissue is injected into a liquid chromatograph. The different carotenoids are separated based on their affinity for a stationary phase (column) and a mobile phase. A detector, typically a photodiode array (PDA) detector, measures the absorbance of the eluting compounds at a specific wavelength (around 450 nm for carotenoids), allowing for their identification and quantification.
Detailed Methodology:
-
Sample Preparation: Retinal tissue is dissected and homogenized. The carotenoids are extracted using an organic solvent (e.g., a mixture of hexane, acetone, and ethanol). The extract is then saponified to remove interfering lipids.
-
Chromatographic Separation: A C30 reverse-phase column is commonly used for carotenoid separation. A gradient mobile phase, typically consisting of methanol, methyl-tert-butyl ether, and water, is used to elute the carotenoids.
-
Detection and Quantification: A PDA detector is set to monitor the absorbance at approximately 450 nm. The retention times of the peaks are compared to those of authentic standards of lutein, zeaxanthin, and this compound for identification. The peak areas are used to quantify the concentration of each carotenoid.
In Vitro Model of Blue Light-Induced Damage in Retinal Pigment Epithelial (RPE) Cells
This protocol describes a method to induce blue light damage in a human RPE cell line (e.g., ARPE-19) and to assess the protective effects of this compound.[12][13]
Principle: Cultured RPE cells are exposed to a controlled dose of blue light, which induces oxidative stress and cellular damage. The protective effect of pre-treating the cells with this compound can be evaluated by measuring various cellular health markers.
Detailed Methodology:
-
Cell Culture: ARPE-19 cells are cultured in a suitable medium until they reach a desired confluency.
-
This compound Treatment: Cells are pre-incubated with varying concentrations of this compound (dissolved in a suitable solvent) for a specified period (e.g., 24 hours). Control cells are treated with the vehicle only.
-
Blue Light Exposure: The cell culture plates are exposed to a blue light source (e.g., LED array) with a specific wavelength (e.g., 410-460 nm) and irradiance for a defined duration.
-
Assessment of Cell Viability: Cell viability can be assessed using assays such as the MTT or Neutral Red assay, which measure metabolic activity.
-
Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like DCFH-DA.
-
Analysis of Apoptosis: Apoptosis can be evaluated by methods such as TUNEL staining or flow cytometry using Annexin V/PI staining.
Signaling Pathways and Protective Mechanisms
This compound's protective effects extend beyond simple light filtration. It actively participates in cellular signaling pathways that combat oxidative and endoplasmic reticulum (ER) stress, key contributors to retinal degeneration.
Nrf2-Mediated Antioxidant Response
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response. Under conditions of oxidative stress, such as that induced by blue light, this compound can promote the activation of Nrf2.[3][14][15]
Workflow for Nrf2 Activation by this compound:
Caption: Nrf2 activation by this compound under blue light stress.
Mitigation of Oxidative and Endoplasmic Reticulum (ER) Stress
Blue light exposure can induce both oxidative stress and ER stress, leading to protein misfolding and apoptosis. This compound helps to alleviate these stressors.
Signaling Pathway of Blue Light-Induced Stress and this compound's Intervention:
Caption: this compound's role in mitigating blue light-induced stress.
Conclusion
This compound is an indispensable component of the macular pigment, providing crucial protection against blue light-induced retinal damage. Its dual function as a blue light filter and a potent antioxidant, coupled with its ability to modulate key cellular stress pathways, underscores its importance in maintaining retinal health. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to further elucidate the mechanisms of macular carotenoids and develop novel therapeutic strategies for retinal diseases. Continued research into the synergistic effects of this compound with lutein and zeaxanthin will be vital for optimizing nutritional interventions aimed at preserving vision.
References
- 1. Macular pigment measurement by heterochromatic flicker photometry in older subjects: the carotenoids and age-related eye disease study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Factor (Erythroid-Derived)-Related Factor 2-Associated Retinal Pigment Epithelial Cell Protection under Blue Light-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of carotenoids against blue light induced-cellular damage in human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Lutein, Zeaxanthin, and this compound in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. wjarr.com [wjarr.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. The influence of sublethal blue light exposure on human RPE cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: The Antioxidant Potential of Semi-Synthetic Meso-Zeaxanthin
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Meso-zeaxanthin (MZ), a xanthophyll carotenoid, is a critical component of the macular pigment in the human retina, where it is concentrated at the epicenter.[1] While structurally similar to its dietary stereoisomers lutein and zeaxanthin, this compound is considered the most powerful antioxidant of the three.[1][2] This technical guide provides an in-depth analysis of the antioxidant capabilities of semi-synthetic this compound, which is typically derived from the base-catalyzed isomerization of lutein.[3] The document details its mechanisms of action, presents quantitative data from in vitro and in vivo studies, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms: direct quenching of reactive species and upregulation of the endogenous antioxidant defense system.
Direct Radical Scavenging
As a carotenoid with a system of conjugated double bonds, this compound is a potent scavenger of free radicals.[3][4] It effectively neutralizes highly reactive molecules like superoxide anions, hydroxyl radicals, and singlet oxygen, thereby protecting cells and tissues, particularly the polyunsaturated fatty acids in photoreceptor membranes, from oxidative damage and lipid peroxidation.[3][5][6] This direct quenching ability is a cornerstone of its protective role in environments with high oxidative stress, such as the retina.[7][8]
Upregulation of Endogenous Antioxidant Enzymes
Beyond direct scavenging, this compound enhances the cellular antioxidant defense system by activating key signaling pathways. Notably, it has been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation.[11][12][13] In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of Phase II detoxification and antioxidant enzymes.[11][12]
In vivo studies have demonstrated that oral administration of this compound significantly increases the levels of crucial antioxidant enzymes, including:
-
Glutathione (GSH) and Glutathione Reductase[5]
This dual-action approach—directly neutralizing existing threats while simultaneously bolstering the cell's own defense machinery—makes this compound a robust and efficient antioxidant.
Quantitative Antioxidant Capacity
The antioxidant potential of semi-synthetic this compound has been quantified through various in vitro and in vivo assays. The following tables summarize key findings from published research.
Table 1: In Vitro Radical Scavenging Activity of this compound
| Radical/Assay | IC50 (Concentration for 50% Inhibition) | Reference |
| Superoxide Radical Scavenging | 27.0 µg/mL | [5] |
| Hydroxyl Radical Scavenging | 3.5 µg/mL | [5] |
| Nitric Oxide Radical Scavenging | 2.2 µg/mL | [5] |
| In Vitro Lipid Peroxidation Inhibition | 3.2 µg/mL | [5] |
| DPPH (2,2-diphenyl-1-picryl hydrazyl) Radical | 6.25 µg/mL | [5] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical | 46.5 µg/mL | [5] |
Table 2: In Vivo Effects of this compound on Endogenous Antioxidants in Mice (1-Month Oral Administration)
| Enzyme/Compound | Tissue | Effect | Reference |
| Catalase | Blood | Significant, dose-dependent increase | [5] |
| Liver | Significant, dose-dependent increase | [5] | |
| Superoxide Dismutase (SOD) | Blood | Significant, dose-dependent increase | [5] |
| Liver | Significant, dose-dependent increase | [5] | |
| Glutathione (GSH) | Blood | Significant, dose-dependent increase | [5] |
| Liver | Significant, dose-dependent increase | [5] | |
| Glutathione Reductase | Blood | Significant, dose-dependent increase | [5] |
| Liver | Significant, dose-dependent increase | [5] | |
| Glutathione Peroxidase | Liver | Significant, dose-dependent increase | [5] |
| Glutathione-S-Transferase | Liver | Significant, dose-dependent increase | [5] |
Key Signaling Pathways and Workflows
Visual diagrams are provided below to illustrate the core mechanisms and experimental procedures related to this compound's antioxidant activity.
Caption: Direct radical scavenging mechanism of this compound.
Caption: this compound activating the Nrf2 antioxidant pathway.
Caption: General workflow for a spectrophotometric antioxidant assay.
Experimental Protocols
Detailed methodologies for common assays used to evaluate the antioxidant potential of this compound are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from deep purple to yellow.[15][16][17]
1. Reagent Preparation:
- DPPH Stock Solution: Prepare a stock solution (e.g., 0.2 mg/mL or ~0.5 mM) of DPPH in a suitable solvent like methanol or ethanol.[18] Store this solution in an amber bottle or wrapped in foil to protect it from light.[15][16]
- DPPH Working Solution: Dilute the stock solution with the same solvent to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm. This solution should be prepared fresh daily.[16]
- Sample Preparation: Dissolve the semi-synthetic this compound in a compatible solvent to create a stock solution. From this, prepare a series of dilutions to test a range of concentrations.
- Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.[15]
2. Assay Procedure:
- Pipette a defined volume of the this compound sample dilutions into separate test tubes or microplate wells (e.g., 0.5 mL).[16]
- Prepare a blank (solvent only) and a control (solvent plus DPPH working solution).[16]
- Add a larger, fixed volume of the DPPH working solution to each tube/well (e.g., 3 mL) and mix thoroughly.[16]
- Incubate the reactions in the dark at room temperature for a specified period (typically 30 minutes).[15][18]
3. Data Acquisition and Analysis:
- Measure the absorbance of each solution at 517 nm using a spectrophotometer.[15][17]
- Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[17]
- Plot the % Inhibition against the concentration of this compound and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation (ABTS•+), causing decolorization.[19]
1. Reagent Preparation:
- ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by reacting an aqueous ABTS solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[20] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[20]
- Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 ± 0.02 at 734 nm.[21]
- Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.
2. Assay Procedure:
- Add a small volume of the sample or standard to a test tube or microplate well (e.g., 5-10 µL).[19][20]
- Add a large volume of the ABTS•+ working solution (e.g., 195-200 µL) to initiate the reaction.[19][20]
- Mix and incubate at room temperature for a set time (e.g., 5-30 minutes).[19][20][21]
3. Data Acquisition and Analysis:
- Measure the absorbance at 734 nm.[19][21]
- Calculate the percentage of inhibition using the same formula as the DPPH assay.
- Determine the IC50 value or express the antioxidant capacity as Trolox Equivalents (TEAC).
Cellular Antioxidant Assay (CAA)
This method assesses the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant measure.[22]
1. Cell Culture and Probe Loading:
- Seed adherent cells, such as human retinal pigment epithelial cells (ARPE-19), into a 96-well black, clear-bottom microplate and culture until confluent.[23][24]
- Remove the culture medium and wash the cells with a buffer.
- Load the cells with a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[22] Incubate to allow for cellular uptake and de-esterification.
2. Treatment and Oxidative Challenge:
- Remove the probe solution and treat the cells with various concentrations of this compound (and controls) for a period (e.g., 1 hour) to allow for cellular uptake.
- Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or hydrogen peroxide (H2O2).[22][23][24]
3. Data Acquisition and Analysis:
- Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 488 nm, emission at 530 nm).[25]
- The antioxidant capacity is determined by the ability of this compound to suppress the fluorescence signal generated by the oxidation of the probe compared to untreated control cells.
- Calculate the area under the curve (AUC) and determine the concentration of this compound that reduces the mean AUC by 50% (IC50).
Conclusion and Future Directions
Semi-synthetic this compound demonstrates significant antioxidant potential through both direct radical scavenging and the enhancement of endogenous enzymatic defenses via the Nrf2 signaling pathway. Quantitative in vitro data confirms its efficacy against a wide range of reactive species, with in vivo studies corroborating its ability to bolster the antioxidant capacity of critical tissues. The detailed protocols and workflows provided herein serve as a guide for researchers to further investigate and harness the protective properties of this potent carotenoid. Future research should focus on its bioavailability, synergistic effects with other macular carotenoids, and its therapeutic potential in mitigating the progression of diseases rooted in oxidative stress, particularly age-related macular degeneration and diabetic retinopathy.[6][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mesozeaxanthin: Star of Macular Carotenoids - Natural Eye Care Blog: News & Research on Vision [naturaleyecare.com]
- 3. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Lutein, Zeaxanthin, and this compound in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxidative stress in the light-exposed retina and its implication in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mesozeaxanthin Protects Retina from Oxidative Stress in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxidative Stress in Age-Related Macular Degeneration: Nrf2 as Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (MZ): current perspectives and new insights - MedCrave online [medcraveonline.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. DPPH Radical Scavenging Assay [mdpi.com]
- 17. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 18. iomcworld.com [iomcworld.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Studies on the antioxidant properties and bioavailability of this compound | Sciety [sciety.org]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
Preliminary Investigation of Meso-Zeaxanthin in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meso-zeaxanthin, a xanthophyll carotenoid, is increasingly recognized for its potential neuroprotective properties. Concentrated in the macula of the human eye and also present in the brain, it plays a crucial role in defending against oxidative stress and inflammation, key drivers of neurodegenerative processes.[1][2] This technical guide provides a preliminary investigation into the neuroprotective mechanisms of this compound, detailing its antioxidant and anti-inflammatory actions. It summarizes quantitative data from pertinent studies, outlines detailed experimental protocols for in vitro and in vivo research, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in neuroprotection.
Introduction to this compound and its Neuroprotective Potential
This compound (3R,3'S-zeaxanthin) is a stereoisomer of the dietary carotenoids lutein and zeaxanthin.[3] While lutein and zeaxanthin are obtained directly from the diet, this compound is predominantly formed in the retina through the isomerization of lutein.[3] Together, these three carotenoids form the macular pigment, which filters harmful blue light and protects the retina from photo-oxidative damage.[1][3] Beyond its established role in ocular health, emerging evidence suggests that this compound possesses significant neuroprotective capabilities, primarily attributed to its potent antioxidant and anti-inflammatory properties.[1][2]
The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition. Oxidative damage and chronic inflammation are implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound, along with lutein and zeaxanthin, can cross the blood-brain barrier and accumulate in neural tissues, where it can directly quench reactive oxygen species (ROS) and modulate inflammatory responses, thereby offering a potential therapeutic avenue for these debilitating conditions.[2]
Mechanisms of Neuroprotection
The neuroprotective effects of this compound are multifaceted, primarily revolving around its ability to counteract oxidative stress and inflammation.
Antioxidant Activity
This compound is a powerful antioxidant capable of neutralizing a variety of free radicals.[1] Its antioxidant capacity is attributed to its structure, which features a long chain of conjugated double bonds that can effectively delocalize electron density and quench singlet oxygen and other ROS. This direct radical-scavenging activity helps to protect neuronal cells from oxidative damage to lipids, proteins, and DNA.
Furthermore, this compound can indirectly bolster the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Anti-inflammatory Activity
Neuroinflammation, often mediated by activated microglia, is a hallmark of many neurodegenerative diseases. This compound has been shown to exert potent anti-inflammatory effects by inhibiting the activation of microglia and reducing the production of pro-inflammatory mediators.[5] This is largely achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
Signaling Pathways
The neuroprotective effects of this compound are mediated by its influence on key intracellular signaling pathways that regulate cellular stress responses and inflammation.
Nrf2/ARE Signaling Pathway
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a battery of antioxidant enzymes and cytoprotective proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[4][6]
NF-κB Signaling Pathway
In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or inflammatory cytokines, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. This compound can interfere with this pathway, preventing the degradation of IκB and thereby inhibiting the nuclear translocation and transcriptional activity of NF-κB.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the neuroprotective effects of this compound and related carotenoids.
Table 1: In Vitro Studies on Neuroprotection
| Cell Line | Insult | Treatment | Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y (human neuroblastoma) | Rotenone + RSL3 | Lutein and Zeaxanthin | Not specified | Mitochondrial ROS | Significantly reduced | [9] |
| SH-SY5Y (human neuroblastoma) | Rotenone + RSL3 | Lutein and Zeaxanthin | Not specified | Lipid ROS | Significantly reduced | [9] |
| SH-SY5Y (human neuroblastoma) | Rotenone + RSL3 | Lutein and Zeaxanthin | Not specified | LDH Release | Significantly reduced | [9] |
| Primary Neuronal Culture | Glutamate | MK-801 (positive control) | 1 µM | Neuronal Viability (ATP) | Increased | [10] |
Table 2: In Vitro Studies on Anti-inflammatory Effects
| Cell Line | Stimulus | Treatment | Concentration | Outcome Measure | Result | Reference |
| Macrophages | LPS (5 µg/ml) | This compound | 5, 10, 25 µg/ml | Nitric Oxide Production | Significantly reduced | [5] |
| Macrophages | LPS (5 µg/ml) | This compound | 5, 10, 25 µg/ml | TNF-α Production | Significantly reduced | [5] |
| Macrophages | LPS (5 µg/ml) | This compound | 5, 10, 25 µg/ml | IL-1β Production | Significantly reduced | [5] |
| Macrophages | LPS (5 µg/ml) | This compound | 5, 10, 25 µg/ml | IL-6 Production | Significantly reduced | [5] |
| Macrophages | LPS (5 µg/ml) | This compound | Not specified | COX-2 mRNA expression | Down-regulated | [5] |
| Macrophages | LPS (5 µg/ml) | This compound | Not specified | iNOS mRNA expression | Down-regulated | [5] |
Table 3: In Vivo Animal Studies
| Animal Model | Condition | Treatment | Dosage | Outcome Measure | Result | Reference |
| Balb/c mice | Carrageenan-induced paw edema | This compound | 50 and 250 mg/kg b.wt | Paw Edema | Significantly inhibited (p < 0.001) | [5] |
| Balb/c mice | Dextran-induced paw edema | This compound | 50 and 250 mg/kg b.wt | Paw Edema | Significantly inhibited (p < 0.001) | [5] |
| Balb/c mice | Formalin-induced paw edema | This compound | 50 and 250 mg/kg b.wt | Paw Edema | Significantly inhibited (p < 0.001) | [5] |
Experimental Protocols
This section provides an overview of key experimental methodologies for investigating the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay
Protocol:
-
Cell Culture:
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture media.
-
Pre-incubate cells with varying concentrations of this compound for a specified period (e.g., 24 hours) before inducing toxicity.
-
-
Induction of Neurotoxicity:
-
Assessment of Neuroprotection:
-
Cell Viability Assays:
-
Measurement of Oxidative Stress:
-
Apoptosis Assays:
-
Analyze the expression of apoptosis-related proteins such as cleaved caspase-3 by Western blotting or immunofluorescence.
-
-
In Vitro Anti-inflammatory Assay in Microglia
Protocol:
-
Microglia Culture:
-
This compound Treatment:
-
Pre-treat microglia with different concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
-
Induction of Inflammation:
-
Assessment of Anti-inflammatory Effects:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.[2][24][25][26][27]
-
Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Gene Expression Analysis (RT-qPCR): Extract total RNA from the cells and perform reverse transcription-quantitative PCR (RT-qPCR) to analyze the mRNA expression levels of pro-inflammatory genes (e.g., TNF, IL1B, IL6, NOS2, PTGS2).
-
Western Blot Analysis of Signaling Proteins: Prepare cell lysates and perform Western blotting to analyze the activation of key signaling proteins, such as the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.[28][29][30][31]
-
In Vivo Neuroprotection in Animal Models
Protocol:
-
Animal Model:
-
Utilize an appropriate animal model of a neurodegenerative disease or acute neurological injury (e.g., rodent models of Parkinson's disease, Alzheimer's disease, or cerebral ischemia).
-
-
This compound Administration:
-
Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at different doses and for a specified duration before and/or after the induction of the neurological condition.
-
-
Behavioral Assessments:
-
Perform relevant behavioral tests to assess cognitive function, motor coordination, or other neurological deficits.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Histology: Perform immunohistochemistry or immunofluorescence staining on brain sections to assess neuronal loss, microglial activation, and other pathological hallmarks.
-
Biochemical Assays: Prepare brain homogenates to measure markers of oxidative stress (MDA, antioxidant enzyme activity), inflammation (cytokine levels), and the expression of key proteins in the Nrf2 and NF-κB pathways.[14][15][16][32]
-
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound holds significant promise as a neuroprotective agent. Its ability to mitigate oxidative stress and neuroinflammation through the modulation of the Nrf2 and NF-κB signaling pathways provides a solid mechanistic foundation for its therapeutic potential. The quantitative data from in vitro and in vivo studies further support its efficacy in protecting neuronal cells and reducing inflammatory responses.
Future research should focus on several key areas:
-
Clinical Trials: Well-designed, placebo-controlled clinical trials are necessary to confirm the neuroprotective effects of this compound in humans and to determine optimal dosages for different neurological conditions.
-
Bioavailability and Brain Uptake: Further studies are needed to fully understand the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, particularly its ability to accumulate in different brain regions.
-
Synergistic Effects: Investigating the synergistic neuroprotective effects of this compound in combination with lutein, zeaxanthin, and other neuroprotective compounds could lead to more effective therapeutic strategies.
-
Long-term Safety: While carotenoids are generally considered safe, long-term safety studies of this compound supplementation at therapeutic doses are warranted.
References
- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Nrf2 in Oxidative Stress, Neuroinflammation and Autophagy in Alzheimer's Disease: Regulation of Nrf2 by Different Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Primary Microglial Culture Preparation [bio-protocol.org]
- 6. karger.com [karger.com]
- 7. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lutein and zeaxanthin reduce neuronal cell damage caused by lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. Neural Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protocol for mouse adult neural stem cell isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of oxidative stress parameters of brain-derived neurotrophic factor heterozygous mice in acute stress model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Methods for the Isolation and Cultivation of Microglia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing autophagy mitigates LPS-induced neuroinflammation by inhibiting microglial M1 polarization and neuronophagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. diva-portal.org [diva-portal.org]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. bmgrp.com [bmgrp.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Spectroscopic Characterization of Meso-Zeaxanthin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meso-zeaxanthin, a stereoisomer of zeaxanthin, is a crucial xanthophyll carotenoid concentrated in the macula of the human eye. Its unique chemical structure and potent antioxidant properties make it a subject of intense research, particularly in the context of age-related macular degeneration and the enhancement of visual function. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the elucidation of its biological roles. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing experimental protocols and quantitative data for key analytical techniques including Ultraviolet-Visible (UV-Vis) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound ((3R,3'S)-β,β-carotene-3,3'-diol) is one of the three principal carotenoids found in the macula lutea, alongside lutein and (3R,3'R)-zeaxanthin. Unlike lutein and zeaxanthin which are obtained from dietary sources, this compound is primarily formed in the retina through the enzymatic isomerization of lutein. This guide serves as a technical resource for professionals engaged in the study and application of this compound, offering detailed methodologies and reference data for its spectroscopic analysis.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the identification and quantification of carotenoids, based on the absorption of light by their conjugated polyene systems.
Quantitative Data
| Parameter | Value | Solvent | Reference |
| λmax (Absorption Maximum) | ~450 nm | Various organic solvents | [1] |
| Molar Extinction Coefficient (ε) | Data not explicitly found for this compound, but is comparable to zeaxanthin. |
Note: The absorption spectrum of macular pigment, a mixture of lutein, zeaxanthin, and this compound, peaks at approximately 460 nm.[2][3]
Experimental Protocol: UV-Vis Spectrophotometry of this compound
Objective: To determine the absorption spectrum and λmax of this compound.
Materials:
-
This compound standard
-
Spectrophotometric grade solvent (e.g., ethanol, hexane, or a mixture)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Protect the solution from light to prevent photo-degradation.
-
Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.2 - 0.8 A.U.).
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range appropriate for carotenoids (e.g., 300-600 nm). Use the pure solvent as a blank to zero the instrument.
-
Measurement: Record the absorbance spectra for each dilution.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If a molar extinction coefficient is known, the concentration can be determined using the Beer-Lambert law (A = εbc).
Raman Spectroscopy
Resonance Raman spectroscopy is a highly specific and sensitive technique for the in-situ analysis of carotenoids in biological tissues. The technique relies on the vibrational modes of the molecule's polyene chain.
Quantitative Data
The Raman spectrum of this compound is characterized by three major peaks, similar to other carotenoids.
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν1 | ~1520 - 1525 | C=C stretching |
| ν2 | ~1155 - 1160 | C-C stretching |
| ν3 | ~1000 - 1008 | C-CH₃ in-plane rocking |
Note: The exact peak positions can be influenced by the molecular environment and the excitation wavelength used.[4][5]
Experimental Protocol: Raman Spectroscopy of this compound
Objective: To obtain the Raman spectrum of this compound for identification and structural analysis.
Materials:
-
This compound sample (in solution or within a biological matrix)
-
Raman spectrometer with a suitable laser excitation source (e.g., 488 nm, 514.5 nm, or 532 nm for resonance enhancement)[5]
-
Microscope for sample focusing
-
Appropriate sample holder (e.g., microscope slide, cuvette)
Procedure:
-
Sample Preparation: For solutions, place the sample in a cuvette. For biological tissues, a section can be mounted on a microscope slide. The preparation should aim to minimize fluorescence background.[4]
-
Instrument Setup:
-
Select an appropriate laser excitation wavelength. For carotenoids, wavelengths in the blue-green region are often used to achieve resonance enhancement.[5]
-
Set the laser power to a level that provides a good signal without causing sample degradation.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Data Acquisition: Focus the laser on the sample and acquire the Raman spectrum. The acquisition time will depend on the sample concentration and instrument sensitivity.
-
Data Analysis:
-
Perform baseline correction to remove fluorescence background.
-
Identify the characteristic Raman peaks (ν1, ν2, and ν3) and compare them to reference spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, allowing for the unambiguous assignment of all proton and carbon atoms.
Quantitative Data
Researchers are encouraged to consult specialized literature on carotenoid NMR for detailed assignments of zeaxanthin isomers.
Experimental Workflow: NMR Analysis of this compound
Caption: Workflow for the NMR spectroscopic analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for its sensitive quantification, especially when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).
Quantitative Data
| Parameter | Value | Ionization Method |
| Molecular Weight | 568.87 g/mol | |
| Molecular Formula | C₄₀H₅₆O₂ | |
| [M+H]⁺ | m/z 569.8 | APCI |
| [M]⁺ | m/z 568.8 | APCI |
| [M+H-H₂O]⁺ | m/z 551.5 | APCI |
Note: Atmospheric Pressure Chemical Ionization (APCI) is a common ionization technique for carotenoids.[6]
Experimental Protocol: HPLC-APCI-MS for this compound Analysis
Objective: To separate, identify, and quantify this compound from a complex mixture.
Materials:
-
HPLC system with a Diode Array Detector (DAD)
-
Mass spectrometer with an APCI source
-
Chiral HPLC column (e.g., Chiralpak AD-H) for separating stereoisomers[7]
-
Mobile phase solvents (e.g., hexane, isopropanol)
-
This compound standard
-
Sample containing this compound
Procedure:
-
Sample Preparation: Extract carotenoids from the sample matrix using an appropriate solvent system. The extract may need to be saponified to hydrolyze any carotenoid esters.
-
HPLC Method Development:
-
Select a chiral column capable of separating lutein, zeaxanthin, and this compound.
-
Optimize the mobile phase composition and gradient to achieve baseline separation of the isomers. A typical mobile phase is a mixture of hexane and isopropanol.[7]
-
-
MS Parameter Optimization:
-
Optimize the APCI source parameters (e.g., vaporizer temperature, corona discharge current) to maximize the signal for this compound.
-
Set the mass spectrometer to scan for the expected m/z values of this compound and its characteristic fragments.
-
-
Analysis: Inject the prepared sample and standards into the HPLC-MS system.
-
Data Analysis:
-
Identify this compound based on its retention time (compared to the standard) and its mass spectrum.
-
Quantify this compound by creating a calibration curve from the standards.
-
Metabolic Pathway: Conversion of Lutein to this compound
In the human retina, this compound is synthesized from dietary lutein. This conversion is catalyzed by the enzyme RPE65, a retinal pigment epithelium-specific 65-kDa protein, which is also a key enzyme in the visual cycle.[1][8]
Caption: Enzymatic conversion of lutein to this compound in the retina.
Conclusion
The spectroscopic techniques detailed in this guide provide a robust analytical toolkit for the comprehensive characterization of this compound. UV-Vis spectroscopy offers a straightforward method for quantification, while Raman spectroscopy enables sensitive in-situ detection. Mass spectrometry, particularly when coupled with chiral HPLC, allows for precise identification and quantification of stereoisomers. Although detailed NMR data remains a specialized area of research, its application is invaluable for unequivocal structure elucidation. A thorough understanding and application of these methods are essential for advancing our knowledge of the physiological roles and therapeutic potential of this important macular carotenoid.
References
- 1. RPE65 has an additional function as the lutein to this compound isomerase in the vertebrate eye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Raman Spectroscopy of Carotenoid Compounds for Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. RPE65 has an additional function as the lutein to this compound isomerase in the vertebrate eye - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal and Photostability of Meso-Zeaxanthin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meso-zeaxanthin, a stereoisomer of zeaxanthin and a key component of the macular pigment in the human retina, plays a critical role in protecting the eye from oxidative and light-induced damage. Its stability under various environmental stressors is a crucial factor for its efficacy in nutraceutical and pharmaceutical applications. This technical guide provides a comprehensive overview of the current scientific understanding of the thermal and photostability of this compound. It delves into the kinetics of its degradation, the methodologies used to assess its stability, its degradation pathways, and the cellular signaling mechanisms it influences. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this potent antioxidant.
Introduction
This compound (3R,3'S-zeaxanthin) is a xanthophyll carotenoid that, along with lutein and zeaxanthin, forms the macular pigment.[1] This pigment is responsible for the yellow color of the macula lutea and is essential for sharp, detailed central vision. A primary function of these carotenoids is to filter high-energy blue light and to act as potent antioxidants, thereby protecting the retinal cells from photo-oxidative damage.[2] this compound is considered the most powerful antioxidant among the three macular carotenoids.[3] The stability of this compound is paramount, as its degradation can lead to a loss of its protective functions. This guide synthesizes the available data on its thermal and photostability, providing a technical foundation for its handling, formulation, and application.
Thermal Stability of this compound
The thermal degradation of carotenoids, including this compound, is a significant concern during processing and storage. High temperatures can lead to isomerization and oxidative cleavage of the polyene chain, resulting in a loss of color and biological activity.
Degradation Kinetics
The thermal degradation of carotenoids often follows first-order kinetics.[4][5][6] While specific kinetic data for this compound is limited, studies on its stereoisomer, zeaxanthin, provide valuable insights. The degradation rate constant (k) and activation energy (Ea) are key parameters for quantifying thermal stability.
| Carotenoid | Temperature (°C) | Rate Constant (k) (day⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| Zeaxanthin | 25 | 0.012 | 65.6 | [5] |
| 35 | 0.038 | [5] | ||
| 45 | 0.107 | [5] | ||
| Lutein | 25 | 0.015 | 38.9 | [5] |
| 35 | 0.039 | [5] | ||
| 45 | 0.078 | [5] | ||
| β-Cryptoxanthin | 25 | 0.021 | 33.9 | [5] |
| 35 | 0.045 | [5] | ||
| 45 | 0.081 | [5] | ||
| β-Carotene | 25 | 0.032 | 8.6 | [5] |
| 35 | 0.051 | [5] | ||
| 45 | 0.079 | [5] |
Table 1: Thermal Degradation Kinetic Parameters for All-trans-Carotenoids in a Model System.[5]
Experimental Protocol: Thermal Stability Assessment
A representative protocol for assessing the thermal stability of this compound in a solution is outlined below.
References
- 1. The Photobiology of Lutein and Zeaxanthin in the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Mesozeaxanthin: Star of Macular Carotenoids - Natural Eye Care Blog: News & Research on Vision [naturaleyecare.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation kinetics of all-trans and cis-carotenoids in a light-induced model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of Meso-Zeaxanthin from Lutein Isomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction Meso-zeaxanthin is a critical carotenoid concentrated in the fovea, the center of the human macula, where it plays a vital role in protecting against oxidative stress and filtering damaging blue light.[1][2] Unlike its dietary counterparts, lutein and zeaxanthin, this compound is rarely found in the human diet and is primarily formed in the retina through the isomerization of dietary lutein.[2][3][4] This conversion is of significant interest for both nutritional science and therapeutic applications, particularly in the prevention and management of age-related macular degeneration (AMD).[5]
This document provides detailed protocols and data for the two primary methods of synthesizing this compound from lutein: industrial base-catalyzed chemical isomerization and RPE65-mediated enzymatic conversion, which occurs naturally in the eye.[1][3]
Section 1: Chemical Synthesis via Base-Catalyzed Isomerization
This method is commonly used for the commercial production of this compound. The process involves treating lutein, often derived from marigold flower extracts, with a strong base under controlled temperature and pressure.[6][7] This induces a shift in one of the double bonds in the polyene chain, converting (3R,3’R,6’R)-lutein into (3R,3’S)-zeaxanthin (this compound).[8][9] However, this process can lead to a mixture of carotenoids, necessitating complex purification steps to achieve a product suitable for therapeutic use.[3][5]
Logical Workflow for Chemical Synthesis
Caption: Workflow for base-catalyzed synthesis of this compound.
Experimental Protocol: Base-Catalyzed Isomerization
This generalized protocol is synthesized from common industrial practices described in patents.[6][9][10]
-
Preparation of Starting Material:
-
Begin with a lutein-containing material, such as a saponified marigold flower extract. The starting material should be characterized by HPLC to determine the initial concentration of lutein and other carotenoids.
-
-
Reaction Setup:
-
In a reaction vessel equipped for heating and stirring under an inert atmosphere (e.g., nitrogen), add the lutein extract.
-
Add a solvent such as dimethyl sulfoxide (DMSO) or a mixture of an organic solvent (e.g., hexane) and a phase transfer catalyst.[9]
-
Introduce a strongly aqueous alkaline solution, for example, potassium hydroxide (KOH) with a concentration of 20-70% by weight.[6][10]
-
-
Isomerization Reaction:
-
Heat the reaction mixture to a temperature between 70°C and 140°C.[10] The optimal temperature and reaction time must be determined empirically but typically range from 20 minutes to several hours.[9]
-
Maintain the reaction under controlled pressure and continuous stirring. Monitor the progress of the isomerization by periodically taking small aliquots for HPLC analysis.
-
-
Work-up and Extraction:
-
After the desired degree of isomerization is achieved, cool the reaction mixture to room temperature.
-
Neutralize the excess base with a suitable acid.
-
Add water and an immiscible organic solvent (e.g., hexane/ethyl acetate) to extract the carotenoids.[9] Separate the organic phase.
-
Wash the organic phase with water to remove any remaining salts and impurities.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure.
-
The crude product, which is a mixture of this compound, unreacted lutein, and other isomers, must be purified.[5]
-
Purification is typically achieved through a combination of crystallization from a suitable solvent system (e.g., methylene chloride/methanol) and/or column chromatography.[9]
-
-
Final Analysis:
-
Analyze the final product using HPLC with a chiral column to confirm the purity and quantify the concentration of this compound.
-
Quantitative Data: Base-Catalyzed Isomerization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Lutein | Lutein in Marigold Extract | Lutein in Marigold Extract |
| Solvent/Catalyst | Methanolic DMSO[9] | Aqueous solution with surfactant[10] | Strongly aqueous alkaline solution[6] |
| Base | Potassium Methanolate[9] | Potassium Hydroxide (20-70%)[10] | Not specified |
| Temperature | 118°C[9] | 70-140°C[10] | Controlled |
| Reaction Time | 20 minutes[9] | 60-90 minutes[10] | Varies |
| Reported Yield | 10-15% conversion to zeaxanthin[9] | Up to 80% zeaxanthin in total carotenoids[10] | 5-50% zeaxanthin in total xanthophylls[6] |
Section 2: Enzymatic Synthesis via RPE65 Isomerase
In the vertebrate eye, the conversion of lutein to this compound is a specific, developmentally regulated enzymatic process.[1][4] The enzyme responsible is the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65), which is also known for its critical role as the retinoid isomerohydrolase in the visual cycle.[1][11] This discovery has opened new avenues for studying the biological pathways of macular pigment formation.
Biological Pathway of this compound Formation
References
- 1. pnas.org [pnas.org]
- 2. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. US6743954B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. WO1996002594A2 - Process for the isomerization of lutein - Google Patents [patents.google.com]
- 7. cdn2.hubspot.net [cdn2.hubspot.net]
- 8. m.youtube.com [m.youtube.com]
- 9. US5780693A - Process for the manufacturing of zeaxanthin from lutein - Google Patents [patents.google.com]
- 10. US6376722B1 - Lutein to zeaxanthin isomerization process and product - Google Patents [patents.google.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Application Note: Chiral Chromatography for the Quantification of Meso-Zeaxanthin Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-zeaxanthin, a stereoisomer of dietary zeaxanthin, is a critical carotenoid found concentrated in the macula of the human eye, alongside its dietary counterparts, lutein and (3R,3'R)-zeaxanthin.[1][2][3][4][5] Collectively known as macular pigment, these compounds are essential for protecting the retina from light-induced oxidative damage and filtering harmful blue light.[1][4][6] Unlike lutein and (3R,3'R)-zeaxanthin, which are obtained from dietary sources, this compound is not typically present in the human diet.[1][2][5][7] It is formed in the retina through the enzymatic isomerization of lutein, a process catalyzed by the RPE65 enzyme.[1][2][3][7][8] Given its potent antioxidant properties and central role in macular health, the accurate quantification of this compound and its isomers is of significant interest in ophthalmology, nutrition, and drug development.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these structurally similar stereoisomers.[3][9][10] Standard reversed-phase HPLC columns (e.g., C18, C30) can separate lutein from the zeaxanthin isomers but cannot resolve the zeaxanthin stereoisomers—(3R,3'R)-zeaxanthin, (3R,3'S)-meso-zeaxanthin, and (3S,3'S)-zeaxanthin—from each other.[3][10] This application note provides a detailed protocol for the chiral separation and quantification of this compound isomers, summarizes relevant quantitative data, and illustrates the experimental workflow and the biochemical pathway of this compound formation.
Biochemical Pathway of this compound Formation
This compound is synthesized in the retinal pigment epithelium (RPE) from dietary lutein. This conversion is an enzymatic process mediated by the RPE65 isomerohydrolase, an enzyme also critical to the visual cycle.[1][2][3][7][8] This pathway highlights the eye's unique ability to create a potent, non-dietary antioxidant at a site of high oxidative stress.
Caption: Enzymatic conversion of dietary lutein to this compound in the RPE.
Experimental Protocol: Chiral HPLC-DAD Analysis
This protocol details a method for the simultaneous separation and quantification of (3R,3'R)-zeaxanthin, this compound, and (3S,3'S)-zeaxanthin using a polysaccharide-based chiral stationary phase with Diode Array Detection (DAD).
1. Materials and Reagents
-
Standards: (3R,3'R)-zeaxanthin, (3R,3'S)-meso-zeaxanthin, and (3S,3'S)-zeaxanthin (Carotenature GmbH or similar)
-
Solvents: HPLC-grade n-hexane and 2-propanol (isopropanol)
-
Sample Extraction: Tetrahydrofuran (THF), methanol, and potassium hydroxide (for saponification if needed)
-
Instrumentation:
2. Sample Preparation (from Biological Matrix, e.g., Trout Flesh) [1][9]
-
Homogenize a known weight of the tissue sample.
-
Extract carotenoids using a suitable solvent mixture (e.g., methanol:tetrahydrofuran).
-
For samples containing carotenoid esters, perform saponification by adding potassium hydroxide and incubating at room temperature in the dark.
-
Neutralize the extract and perform a liquid-liquid extraction into n-hexane.
-
Evaporate the hexane layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. Chromatographic Conditions
-
Column: Daicel CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with n-hexane:2-propanol (95:5, v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection: DAD, monitor at 450 nm for zeaxanthin isomers.[1][9]
4. Quantification
-
Prepare a series of standard solutions of known concentrations for each zeaxanthin isomer.
-
Construct a calibration curve by plotting the peak area against the concentration for each isomer.
-
Quantify the amount of each isomer in the sample by interpolating its peak area from the calibration curve. The limit of quantification (LOQ) for zeaxanthin isomers using this type of method can be as low as 3.2 pmol.[1]
Experimental Workflow
The following diagram outlines the logical flow from sample acquisition to data analysis for the quantification of this compound isomers.
Caption: Workflow for quantifying this compound isomers via chiral HPLC.
Quantitative Data Summary
The following tables summarize quantitative data from studies using chiral chromatography to measure this compound and its isomers in different biological samples.
Table 1: Concentration of Zeaxanthin Isomers and Lutein in Trout Flesh [1][9]
| Carotenoid | Concentration (ng/g flesh, Mean ± SD) |
| Lutein | 38.72 ± 15.87 |
| (3R,3'R)-Zeaxanthin | 1.34 ± 0.81 |
| This compound | 1.18 ± 0.68 |
| (3S,3'S)-Zeaxanthin | 1.87 ± 1.01 |
Data adapted from Prado-Cabrero et al. (2016). This study confirmed the presence of this compound in the human food chain.[1]
Table 2: Ratios of this compound in Human Macula by Age Group [10]
| Ratio | Young Donors (13-43 years) | Old Donors (45-80 years) |
| This compound / Lutein | 0.22 ± 0.2 | 0.76 ± 0.2 |
| This compound / Dietary Zeaxanthin | 0.32 ± 0.07 | 0.72 ± 0.08 |
Data adapted from Bhosale et al. (2007). The study suggests an age-related increase in the conversion of lutein to this compound, potentially linked to higher oxidative stress.[10]
Conclusion
Chiral HPLC is an indispensable technique for the accurate resolution and quantification of this compound and its stereoisomers. The methods outlined in this note provide a robust framework for researchers in vision science and drug development to investigate the role of these critical macular carotenoids. The ability to precisely measure this compound allows for a deeper understanding of its biosynthesis, its role in protecting against ocular disease, and the potential impact of nutritional interventions on macular health. The provided protocol, workflow, and quantitative summaries serve as a comprehensive resource for the application of chiral chromatography in this specialized field.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lutein and Zeaxanthin: An Overview of Metabolism and Eye Health [jscimedcentral.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. RPE65 has an additional function as the lutein to this compound isomerase in the vertebrate eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. ct-k.com [ct-k.com]
- 12. hplc.eu [hplc.eu]
Application Notes & Protocols: Extraction of Meso-Zeaxanthin from Marine Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction: Meso-zeaxanthin (3R,3’S-zeaxanthin) is a potent xanthophyll carotenoid and one of the three stereoisomers of zeaxanthin found concentrated in the macula of the human eye.[1] Along with lutein and (3R,3'R)-zeaxanthin, it forms the macular pigment, which is crucial for protecting the retina from oxidative stress and filtering high-energy blue light. While this compound is rare in the terrestrial food chain, it has been identified in various marine organisms, making them a potential natural source for this high-value compound.[2][3] Industrially, this compound is most often produced by the base-catalyzed isomerization of lutein derived from marigold petals.[3] This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound from marine sources.
Natural Sources and Reported Yields
This compound is primarily found in the skin and flesh of certain fish, as well as in some crustaceans and marine reptiles.[2] Microalgae are a rich source of various carotenoids, and while specific protocols for this compound are less common, the methodologies for extracting related xanthophylls like lutein and zeaxanthin are directly applicable.
Data Presentation: Quantitative Yields of this compound and Related Carotenoids
The following tables summarize quantitative data from various studies on the extraction of this compound and other relevant carotenoids from marine and related sources.
Table 1: this compound Concentration in Marine Organisms
| Marine Organism | Tissue | Concentration (ng/g wet weight) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | Flesh | 1.18 ± 0.68 | [4] |
| Brown Trout (Salmo trutta) | Flesh | 1.83 ± 0.39 | [4] |
| Salmon, Sardine, Trout | Skin | Presence verified, not quantified | [3][5] |
Table 2: Yields of Related Xanthophylls from Microalgae Using Advanced Extraction Techniques
| Microalgae Species | Target Carotenoid | Extraction Method | Yield (mg/g dry weight) | Reference |
| Dunaliella tertiolecta | Zeaxanthin | Ultrasound-Assisted (UAE) | 13.85 ± 0.15 | |
| Chlorella vulgaris | Lutein | Pressurized Liquid (PLE) | 3.70 | [6] |
| Fucus vesiculosus | Fucoxanthin | Enzyme-Assisted (EAE) | 0.657 | [7] |
Experimental Workflows and Signaling Pathways
The extraction and analysis of this compound follow a multi-step process, from sample preparation to final quantification. Advanced extraction methods aim to improve efficiency and yield while minimizing the use of harsh organic solvents.
Experimental Protocols
Below are detailed protocols for the extraction and analysis of this compound from marine sources. All procedures involving organic solvents should be performed in a well-ventilated fume hood. Carotenoids are sensitive to light and oxidation; therefore, samples should be protected from light (e.g., by using amber glassware or wrapping containers in aluminum foil) and processed under an inert atmosphere (e.g., nitrogen or argon) where possible.
Protocol 1: Solvent Extraction of this compound from Fish Tissue
This protocol is adapted from methods used for quantifying zeaxanthin stereoisomers in trout flesh.[4]
1. Sample Preparation: a. Excise a representative sample of fish flesh or skin (e.g., 10-20 g). Avoid excessive connective and adipose tissue. b. Homogenize the tissue sample in a blender with an equal volume of distilled water to create a uniform slurry. c. Lyophilize (freeze-dry) the slurry to obtain a dry powder for efficient solvent extraction.
2. Extraction: a. Weigh approximately 1-2 g of lyophilized tissue into a 50 mL centrifuge tube. b. Add 20 mL of a solvent mixture, such as hexane:isopropanol (3:1, v/v) or acetone. c. Vortex vigorously for 1 minute, then sonicate in a water bath for 15 minutes at room temperature. d. Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the solid residue. e. Carefully decant the supernatant (the solvent extract) into a clean round-bottom flask. f. Repeat the extraction (steps 2b-2e) on the pellet two more times to ensure complete recovery. Pool all supernatants.
3. Solvent Removal: a. Evaporate the pooled solvent extract to dryness using a rotary evaporator with a water bath set to no higher than 40°C. b. Once dry, immediately re-dissolve the carotenoid residue in a small, precise volume (e.g., 2-5 mL) of the initial mobile phase for HPLC analysis (e.g., hexane:isopropanol 95:5).
Protocol 2: Ultrasound-Assisted Extraction (UAE) from Marine Microalgae
This protocol is a general method based on principles for extracting carotenoids from microalgae.[8][9][10]
1. Biomass Preparation: a. Harvest microalgal cells from culture by centrifugation (e.g., 5000 x g for 10 min). b. Wash the cell pellet with distilled water to remove salts and media components. c. Lyophilize the washed biomass to obtain a dry powder. For enhanced extraction, a pre-milling step can be performed on the freeze-dried biomass.[8]
2. Ultrasound-Assisted Extraction: a. Place a known amount of dry biomass (e.g., 100 mg) into a glass extraction vessel. b. Add a green solvent such as ethanol or ethyl acetate at a specific solid-to-liquid ratio (e.g., 1:20 w/v). c. Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. d. Apply sonication for a defined period and temperature. Optimal conditions must be determined empirically, but a starting point is 35-40 kHz frequency for 30 minutes at 40°C. e. After extraction, centrifuge the mixture at 5000 x g for 10 minutes to separate the extract from the cell debris.
3. Saponification (Optional but Recommended for Algae): a. Saponification helps to remove chlorophylls and lipids that can interfere with analysis.[11][12] b. To the supernatant, add an equal volume of 10% (w/v) methanolic potassium hydroxide (KOH). c. Incubate the mixture in the dark at room temperature for 4-6 hours (or overnight for mild saponification) with gentle agitation.[5][13] d. After incubation, neutralize the mixture and partition the carotenoids into a non-polar solvent like diethyl ether or hexane by adding water and the solvent, then collecting the organic layer.
4. Final Preparation: a. Wash the organic layer with distilled water to remove residual KOH and soaps. b. Dry the solvent over anhydrous sodium sulfate. c. Evaporate the solvent to dryness under a stream of nitrogen and re-dissolve in a known volume of HPLC mobile phase.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is a green chemistry technique that uses supercritical CO₂ as a solvent, often with a polar co-solvent like ethanol to enhance the extraction of xanthophylls.[14][15][16]
1. Sample Preparation: a. Use lyophilized and finely ground marine biomass (e.g., microalgae or fish tissue). b. Pack the dried material uniformly into the SFE extraction vessel.
2. SFE Process: a. Set the SFE system parameters. These are critical and must be optimized for each matrix. A representative set of conditions for zeaxanthin isomers is:
- Pressure: 250-400 bar[14]
- Temperature: 50-60°C[14]
- CO₂ Flow Rate: ~30 g/min
- Co-solvent: 2-5% Ethanol (v/v)
- Extraction Time: 2 hours (can be static followed by dynamic extraction) b. Pressurize the system with CO₂ to the desired setpoint. Introduce the co-solvent if used. c. Perform the extraction for the set duration. The extract is collected in a separation vessel where the CO₂ returns to a gaseous state, leaving the carotenoid extract behind.
3. Post-Extraction Processing: a. Collect the extract from the separation vessel. b. Dissolve the crude extract in a suitable solvent (e.g., ethanol or hexane). c. If necessary, perform a saponification step as described in Protocol 2 to remove lipids. d. Prepare the final sample for HPLC analysis by evaporating the solvent and re-dissolving in the mobile phase.
Protocol 4: Analytical Quantification by Chiral HPLC
To accurately quantify this compound, it is essential to separate it from its stereoisomers, (3R,3'R)-zeaxanthin and (3S,3'S)-zeaxanthin. This requires a chiral stationary phase.[4][17][18][19][20]
1. HPLC System & Column:
- System: HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).
- Column: A chiral column is mandatory. Examples include Daicel Chiralpak AD-H, AD-3, or IA-3 (amylose-based stationary phases).[4]
2. Chromatographic Conditions (Example Method): [4]
- Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 90:10, v/v). The exact ratio may need optimization.
- Flow Rate: 0.5 - 1.0 mL/min.
- Column Temperature: 25°C.
- Injection Volume: 20 - 100 µL.
- Detection: DAD set at the maximum absorption wavelength for zeaxanthins (~450 nm). For higher sensitivity and confirmation, use APCI-MS.[18]
3. Quantification: a. Prepare a calibration curve using a certified this compound standard of known concentrations. b. Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the standard. c. Integrate the peak area of the this compound peak in the sample. d. Calculate the concentration in the sample using the linear regression equation from the calibration curve. Results are typically expressed as ng/g or µg/g of the original sample weight.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 4. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Verification of this compound in Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Alternative Technologies to Extract Carotenoids from Microalgae and Seaweeds [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-assisted extraction of carotenoids from phytoene-accumulating Chlorella sorokiniana microalgae: Effect of milling and performance of the green biosolvents 2-methyltetrahydrofuran and ethyl lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative green solvents associated with ultrasound-assisted extraction: A green chemistry approach for the extraction of carotenoids and chlorophylls from microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDF.js viewer [services.phaidra.univie.ac.at]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Supercritical Fluid CO2 Extraction and Microcapsule Preparation of Lycium barbarum Residue Oil Rich in Zeaxanthin Dipalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Supercritical Fluid CO2 Extraction and Microcapsule Preparation of Lycium barbarum Residue Oil Rich in Zeaxanthin Dipalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. engj.org [engj.org]
- 17. academic.oup.com [academic.oup.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Assessment of lutein, zeaxanthin and this compound concentrations in dietary supplements by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of Meso-Zeaxanthin in Retinal Tissue using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-zeaxanthin, a stereoisomer of zeaxanthin, is a critical xanthophyll carotenoid found in high concentrations in the macula lutea of the human retina.[1] Along with lutein and zeaxanthin, it forms the macular pigment, which plays a vital role in protecting the retina from light-induced oxidative damage and may reduce the risk of age-related macular degeneration (AMD).[2][3] Unlike lutein and zeaxanthin, which are obtained directly from the diet, this compound is primarily formed in the retina through the isomerization of lutein.[2][4] Accurate quantification of this compound in retinal tissue is essential for understanding its role in ocular health and disease, and for the development of novel therapeutic interventions. This application note provides a detailed protocol for the extraction and quantification of this compound in retinal tissue using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique.[2]
Experimental Protocols
Materials and Reagents
-
Solvents (HPLC or LC-MS grade):
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Methyl tert-butyl ether (MTBE)
-
Hexane
-
Dichloromethane
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Ethanol
-
-
Reagents:
-
Butylated hydroxytoluene (BHT)
-
Ammonium acetate
-
Formic acid
-
This compound, Lutein, and Zeaxanthin analytical standards
-
Internal Standard (e.g., deuterated zeaxanthin or echinenone)
-
Phosphate-buffered saline (PBS)
-
Ultrapure water
-
-
Equipment:
-
Homogenizer (e.g., Bead Beater or tissue homogenizer)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS system (equipped with a C18 or C30 reverse-phase column and an APCI or ESI source)
-
Vortex mixer
-
Analytical balance
-
Pipettes and tips
-
Amber glass vials
-
Sample Preparation: Extraction of this compound from Retinal Tissue
This protocol is a synthesis of established methods for carotenoid extraction from ocular tissues.[4]
-
Tissue Homogenization:
-
Accurately weigh the retinal tissue sample.
-
Place the tissue in a microcentrifuge tube with a small volume of ice-cold PBS.
-
Add a sufficient volume of THF containing 0.1% BHT to the tube. BHT is added to prevent oxidation of the carotenoids.
-
Homogenize the tissue using a bead beater or a mechanical homogenizer until a uniform suspension is achieved. All steps should be performed on ice and protected from direct light to minimize degradation of the light-sensitive carotenoids.
-
-
Solvent Extraction:
-
Following homogenization, add an equal volume of hexane to the homogenate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the carotenoids into the organic phase.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully collect the upper organic layer (hexane) containing the carotenoids and transfer it to a clean amber glass tube.
-
Repeat the extraction process two more times with fresh hexane to ensure complete recovery of the carotenoids. Pool all the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known, small volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., a mixture of methanol and MTBE).
-
Vortex the reconstituted sample for 1 minute to ensure complete dissolution of the carotenoids.
-
Transfer the reconstituted sample to an amber glass autosampler vial for LC-MS analysis.
-
LC-MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
-
Liquid Chromatography:
-
Column: A C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is recommended for optimal separation of carotenoid isomers.[3]
-
Mobile Phase A: Methanol/Water/Ammonium Acetate (e.g., 81:15:4, v/v/v)
-
Mobile Phase B: Methanol/MTBE/Ammonium Acetate (e.g., 6:90:4, v/v/v)
-
Gradient Elution:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 100% A
-
35-45 min: Column re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10-20 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for carotenoids.[5]
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Monitored Ions (for SIM):
-
This compound, Lutein, Zeaxanthin: m/z 568.4 (for [M+H]+)
-
-
MRM Transitions (example):
-
Precursor Ion: m/z 568.4
-
Product Ions: Specific fragments to be determined by direct infusion of standards.
-
-
APCI Source Parameters:
-
Vaporizer Temperature: 400-450°C
-
Capillary Temperature: 200-250°C
-
Sheath Gas Flow: 40-50 arbitrary units
-
Auxiliary Gas Flow: 5-10 arbitrary units
-
Corona Discharge Current: 5 µA
-
-
Data Presentation
Quantitative data for this compound and other macular carotenoids in retinal tissue are summarized in the tables below.
Table 1: Ratios of Macular Carotenoids in Human Macula
| Age Group | This compound : Lutein Ratio | This compound : Zeaxanthin Ratio | Zeaxanthin : Lutein Ratio |
| Young (13-43 years) | 0.22 ± 0.20 | 0.32 ± 0.07 | 0.76 ± 0.14 |
| Old (45-80 years) | 0.76 ± 0.20 | 0.72 ± 0.08 | 0.78 ± 0.06 |
| Data from a study on human donor eyes, presented as mean ± standard deviation.[5] |
Table 2: Carotenoid Concentrations in Mouse Retinal Tissue after Supplementation
| Genotype | Retinal Lutein (ng/pair) | Retinal Zeaxanthin (ng/pair) |
| Wild Type (WT) | Not Detected | Not Detected |
| bco1-/- | 0.03 | - |
| bco2-/- | 0.55 | 0.71 |
| bco1-/-/bco2-/- | 0.89 | - |
| Data from a study on mice fed a lutein or zeaxanthin-supplemented diet.[4] |
Table 3: Total Carotenoid Concentration in Human Retina
| Retinal Location | Total Carotenoid Concentration (ng/mm²) |
| Fovea | 13 |
| Peripheral Retina | 0.05 |
| Data from a study quantifying total carotenoids in human donor eyes.[2] |
Visualizations
The following diagrams illustrate the experimental workflow and the biochemical pathway of this compound formation.
Caption: Experimental workflow for this compound quantification.
Caption: Formation of this compound from lutein in the retina.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction, detection, and imaging of the macular carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinal Accumulation of Zeaxanthin, Lutein, and β-Carotene in Mice Deficient in Carotenoid Cleavage Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Developing a Stable Meso-Zeaxanthin Supplement Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-zeaxanthin is a potent xanthophyll carotenoid concentrated in the macula of the human eye, alongside lutein and zeaxanthin.[1][2] It plays a crucial role in protecting the retina from light-induced oxidative damage and inflammation, primarily by filtering blue light and quenching reactive oxygen species.[3][4][5] Due to its inherent antioxidant properties, this compound is a valuable compound for dietary supplements aimed at supporting eye health and mitigating the risk of age-related macular degeneration (AMD).[4][6]
However, the long-chain conjugated double bond system that imparts its antioxidant activity also makes this compound highly susceptible to degradation from light, heat, and oxygen.[7][8] Therefore, developing a stable formulation is paramount to ensure the efficacy and shelf-life of this compound supplements. These application notes provide detailed protocols and guidance for creating stable this compound formulations.
Chemical Properties and Degradation Pathways
This compound (3R,3'S-zeaxanthin) is a stereoisomer of zeaxanthin and is believed to be formed in the retina from lutein.[9][10][11] Its chemical structure, featuring hydroxyl groups and a conjugated polyene chain, dictates its lipophilic nature and susceptibility to oxidative degradation.[7][12]
Key Degradation Factors:
-
Oxidation: The primary degradation pathway involves oxidation of the polyene chain, leading to a loss of color and antioxidant activity. This is accelerated by the presence of oxygen, light, and heat.[8]
-
Isomerization: Exposure to heat and light can cause isomerization from the biologically active all-trans form to various cis-isomers, which may have lower antioxidant capacity.
-
Incompatible Materials: Contact with strong acids, alkalis, and oxidizing/reducing agents can lead to rapid degradation.[13]
Formulation Strategies for Enhanced Stability
The key to a stable this compound formulation is to protect the molecule from pro-degradative factors. Encapsulation and the use of oil-based carriers are highly effective strategies.[7][8][14]
1. Oil-Based Formulations:
Oil-based formulations, such as soft gel capsules, have demonstrated superior stability compared to powder-based formulations.[15][16] The lipid matrix provides a protective environment, shielding the this compound from atmospheric oxygen.
2. Encapsulation Technologies:
Encapsulation involves entrapping the active ingredient within a protective matrix. This not only enhances stability but can also improve bioavailability.[7][14]
-
Nanoemulsions: Oil-in-water (O/W) nanoemulsions are effective delivery systems for lipophilic compounds like this compound. The small droplet size increases the surface area for absorption and protects the carotenoid from degradation.[14][17]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic compounds. Liposomes can enhance the stability and bioavailability of carotenoids.[8]
-
Microencapsulation: Techniques like spray-drying can be used to create microcapsules where this compound is embedded within a solid matrix (e.g., maltodextrin), offering protection against oxidation.[7]
3. Use of Antioxidants:
Incorporating other antioxidants into the formulation can provide a synergistic protective effect. Tocopherols (Vitamin E) and ascorbyl palmitate are commonly used to prevent the oxidation of carotenoids.[18]
Quantitative Data on Formulation Stability
The following tables summarize the stability of this compound in different formulations based on available data.
Table 1: Comparison of Oil-Based vs. Powder-Based Formulations
| Formulation Type | Active Ingredient | Stability Outcome | Reference |
| Oil-filled soft gel | Lutein, Zeaxanthin, this compound | Met or exceeded label claim for all carotenoids. Stable over time (average change for Lutein: -1.7%). | [15][16] |
| Powder-filled capsules | Lutein, Zeaxanthin, this compound | Failed to comply with label claim for all carotenoids. Degraded over time (average change for Lutein: -17.2%). | [15][16] |
Table 2: Stability of this compound in a Corn Oil Formulation
| Storage Condition | Duration | Stability | Reference |
| 3–5 °C | 14 days | Stable (Mean concentration 92.22% to 110.4% of target) | [19] |
| 25 °C | 14 days | Stable (Mean concentration 92.22% to 110.4% of target) | [19] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound for enhanced stability and bioavailability.
Materials:
-
This compound extract
-
Medium-chain triglycerides (MCT) oil
-
Polysorbate 80 (emulsifier)
-
Deionized water
-
High-pressure homogenizer
Methodology:
-
Oil Phase Preparation: Dissolve a known concentration of this compound extract in MCT oil. Gently heat and stir until fully dissolved.
-
Aqueous Phase Preparation: Dissolve Polysorbate 80 in deionized water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 100 MPa) to reduce the droplet size and form a nanoemulsion.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Stability Testing of this compound Formulations
Objective: To assess the stability of different this compound formulations under accelerated storage conditions.
Materials:
-
This compound formulations (e.g., oil-based capsules, nanoemulsion)
-
Stability chambers (controlled temperature and humidity)
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Sample Preparation: Package the formulations in their final intended packaging.
-
Storage Conditions: Place the samples in stability chambers set to accelerated conditions (e.g., 40°C / 75% RH) and real-time conditions (e.g., 25°C / 60% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 6, 12, 18, and 24 months for real-time).
-
Analysis:
-
Appearance: Visually inspect the samples for any changes in color, phase separation, or precipitation.
-
Assay: Quantify the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point compared to the initial concentration. Determine the shelf-life based on the degradation kinetics.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antioxidant mechanism of this compound in retinal cells.
References
- 1. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound (MZ): current perspectives and new insights - MedCrave online [medcraveonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Eye health formulations may require three-carotenoid combinations, says ‘important and novel’ data [nutraingredients.com]
- 7. Recent Advances on Nanoparticle based Strategies for Improving Carotenoid Stability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Encapsulation Techniques of Carotenoids and Their Multifunctional Applications in Food and Health: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is this compound? – Memory Health [memoryhealth.com]
- 11. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C40H56O2 | CID 6442658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound|31272-50-1|MSDS [dcchemicals.com]
- 14. mdpi.com [mdpi.com]
- 15. Stability of Commercially Available Macular Carotenoid Supplements in Oil and Powder Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Improving the Bioaccessibility and Bioavailability of Carotenoids by Means of Nanostructured Delivery Systems: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. macuhealth.com [macuhealth.com]
In Vitro Models for Evaluating the Antioxidant Activity of Meso-Zeaxanthin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-zeaxanthin, a potent xanthophyll carotenoid, is a key component of the macular pigment in the human retina, where it plays a crucial role in protecting against oxidative stress and high-energy blue light.[1][2][3] Its significant antioxidant properties make it a compound of great interest for the prevention and management of ocular diseases such as age-related macular degeneration (AMD).[1][4] This document provides detailed application notes and standardized protocols for assessing the in vitro antioxidant activity of this compound, catering to researchers in both academic and industrial settings.
The following sections detail both acellular (chemical) and cell-based in vitro models. Chemical assays provide a fundamental assessment of this compound's radical scavenging capabilities, while cell-based models, particularly using retinal pigment epithelial (RPE) cells, offer a more physiologically relevant context for its protective effects against oxidative damage.
Acellular (Chemical) Antioxidant Assays
Chemical assays are rapid and cost-effective methods to determine the intrinsic antioxidant capacity of a compound by measuring its ability to scavenge stable free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is based on the reduction of the stable DPPH radical, which results in a color change from purple to yellow, measured spectrophotometrically.[5][6][7]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in methanol. Ensure the solution is fresh and protected from light.[5]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., THF, chloroform, or DMSO) and create a series of dilutions.
-
Ascorbic acid or Trolox can be used as a positive control.[5]
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
-
Experimental Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Prepare a stock solution of this compound and a series of dilutions.
-
Trolox is commonly used as a standard.[10]
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity.
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).[11]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[12]
-
Prepare a stock solution of this compound and a series of dilutions.
-
A ferrous sulfate (FeSO₄) solution is used to create a standard curve.[11]
-
-
Assay Procedure:
-
Data Analysis:
-
The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents.
-
| Assay | Principle | Wavelength | Standard |
| DPPH | Radical Scavenging | 517 nm | Ascorbic Acid/Trolox |
| ABTS | Radical Scavenging | 734 nm | Trolox |
| FRAP | Ferric Ion Reduction | 593 nm | Ferrous Sulfate |
Cell-Based In Vitro Models
Cell-based assays provide a more biologically relevant system to evaluate the antioxidant effects of this compound in a cellular context, particularly in retinal cells that are constantly exposed to oxidative stress. Human retinal pigment epithelial cells (ARPE-19) are a widely used and appropriate model.[4][14][15]
Cellular Antioxidant Activity (CAA) Assay in ARPE-19 Cells
This assay measures the ability of a compound to prevent the formation of reactive oxygen species (ROS) in cells subjected to an oxidative challenge.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Pre-treatment with this compound:
-
Induction of Oxidative Stress:
-
Remove the this compound-containing medium and wash the cells with PBS.
-
Load the cells with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30-60 minutes.
-
Induce oxidative stress by treating the cells with a pro-oxidant, such as hydrogen peroxide (H₂O₂) (e.g., 400 µM), for a specified time (e.g., 6 hours).[4][14]
-
-
Measurement of ROS Production:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the probe (e.g., 485 nm excitation and 535 nm emission for DCF).[4]
-
-
Data Analysis:
-
Calculate the percentage reduction in ROS production in this compound-treated cells compared to the H₂O₂-treated control cells.
-
Cell Viability and Cytotoxicity Assays
These assays assess the protective effect of this compound against oxidative stress-induced cell death.
Experimental Protocol:
-
Cell Culture, Seeding, and Pre-treatment:
-
Follow the same procedure as in the CAA assay.
-
-
Induction of Oxidative Stress:
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit. Increased LDH activity indicates higher cytotoxicity.[14]
-
| Assay | Parameter Measured | Principle |
| CAA | Intracellular ROS levels | Fluorescence of an oxidized probe |
| MTT | Cell Viability | Mitochondrial dehydrogenase activity |
| LDH | Cytotoxicity | Release of a cytosolic enzyme |
Quantitative Data Summary from Literature:
| Model System | This compound Conc. | Stressor | Effect Observed | Reference |
| ARPE-19 cells | 0.1 µM | 400 µM H₂O₂ | Significantly decreased ROS production | [4][14] |
| ARPE-19 cells | 0.1 µM | 400 µM H₂O₂ | Increased cell viability (MTT assay) after 6h and 24h | [4][14] |
| ARPE-19 cells | 0.1 µM | 1 µM Aβ (1–42) | No significant reduction in ROS alone, but protective in combination with Vitamin D3 | [14] |
Signaling Pathway Analysis
This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant defense system.
Nrf2/ARE Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes. Zeaxanthin has been shown to activate this pathway.[17][18]
Experimental Workflow for Nrf2 Activation Study
Caption: Workflow for investigating Nrf2 pathway activation.
Nrf2 Signaling Pathway
Caption: Nrf2/ARE antioxidant response pathway.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Oxidative stress can activate NF-κB, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit NF-κB activation.[14][19]
NF-κB Signaling Pathway
Caption: NF-κB inflammatory signaling pathway.
Conclusion
The in vitro models and protocols described provide a comprehensive framework for characterizing the antioxidant activity of this compound. A multi-faceted approach, combining chemical assays for direct scavenging activity with cell-based models for physiological relevance and pathway analysis, will yield a thorough understanding of its protective mechanisms. The use of ARPE-19 cells is particularly recommended for studies related to ocular health. These standardized methods will facilitate the generation of robust and comparable data for researchers and professionals in the field of drug development and nutritional science.
References
- 1. Lutein, Zeaxanthin, and this compound in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iris.unito.it [iris.unito.it]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. zen-bio.com [zen-bio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Frontiers | Effects of Vitamin D3 and this compound on Human Retinal Pigmented Epithelial Cells in Three Integrated in vitro Paradigms of Age-Related Macular Degeneration [frontiersin.org]
- 15. Studies on the antioxidant properties and bioavailability of this compound | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 16. Efficacy of various antioxidants in the protection of the retinal pigment epithelium from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 19. Mesozeaxanthin Protects Retina from Oxidative Stress in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Meso-Zeaxanthin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-zeaxanthin, a xanthophyll carotenoid, is a key component of the macular pigment in the human retina, alongside lutein and zeaxanthin.[1] It is believed to play a crucial role in protecting the eye from oxidative stress and blue light damage.[2] While generally considered safe, with studies in rats showing no adverse effects at doses up to 200 mg/kg/day, it is essential to have robust protocols to assess its potential cytotoxicity in various cell types, particularly for applications in drug development and ophthalmology.[3][4] These application notes provide detailed protocols for evaluating the cytotoxic effects of this compound using common in vitro cell-based assays.
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant cytotoxicity data. For studies related to ocular health, the ARPE-19 cell line, an immortalized human retinal pigment epithelial cell line, is highly recommended.[5] For general cytotoxicity screening or cancer research, other cell lines such as the human neuroblastoma SH-SY5Y cells, uveal melanoma cell lines (SP6.5 and C918 ), or various carcinoma cell lines can be employed.[6]
Experimental Protocols
Preparation of this compound Stock Solution
Due to its lipophilic nature, this compound requires a suitable solvent for dissolution before being added to cell culture media.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.
-
When preparing working concentrations, the final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. A suggested starting range, based on studies with related carotenoids, is 1 µM to 100 µM.[6]
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound dose) and a negative control (untreated cells).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells.
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add the reaction mixture to the collected supernatants in a new 96-well plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine the percentage of cytotoxicity, a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells) should be included.
-
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: MTT Assay - Effect of this compound on Cell Viability (%)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| Control (0) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 98.2 ± 4.5 | 95.3 ± 5.1 | 92.1 ± 4.9 |
| 10 | 92.5 ± 3.9 | 85.7 ± 4.2 | 78.4 ± 5.3 |
| 50 | 75.1 ± 4.8 | 62.4 ± 3.7 | 51.2 ± 4.1 |
| 100 | 58.3 ± 5.1 | 45.9 ± 4.6 | 35.8 ± 3.9 |
*Data are presented as mean ± standard deviation (n=3).
Table 2: LDH Assay - this compound Induced Cytotoxicity (%)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| Control (0) | 5.1 ± 1.2 | 5.8 ± 1.5 | 6.2 ± 1.8 |
| 1 | 6.3 ± 1.4 | 8.2 ± 1.9 | 11.5 ± 2.1 |
| 10 | 12.8 ± 2.1 | 18.9 ± 2.5 | 25.7 ± 3.2 |
| 50 | 28.4 ± 3.5 | 39.1 ± 3.9 | 52.3 ± 4.5 |
| 100 | 45.2 ± 4.1 | 58.6 ± 4.8 | 71.4 ± 5.2 |
*Data are presented as mean ± standard deviation (n=3).
Table 3: Annexin V Apoptosis Assay - Percentage of Apoptotic Cells
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| Control (0) | 2.5 ± 0.8 | 1.2 ± 0.4 | 3.7 ± 1.1 |
| 10 | 8.9 ± 1.5 | 3.4 ± 0.9 | 12.3 ± 2.2 |
| 50 | 25.7 ± 3.1 | 10.2 ± 1.8 | 35.9 ± 4.3 |
| 100 | 42.1 ± 4.5 | 18.5 ± 2.5 | 60.6 ± 6.1 |
*Data are presented as mean ± standard deviation (n=3) after 48 hours of treatment.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
This compound and ROS-Mediated Apoptotic Signaling
Caption: ROS-mediated intrinsic apoptosis pathway.
Modulation of MAPK and AKT Signaling by Zeaxanthin Isomers
Caption: Modulation of MAPK and AKT signaling pathways.
References
- 1. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on this compound for potential toxicity and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Vitamin D3 and this compound on Human Retinal Pigmented Epithelial Cells in Three Integrated in vitro Paradigms of Age-Related Macular Degeneration [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Measuring Meso-Zeaxanthin Uptake in Retinal Pigment Epithelial (RPE) Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Meso-zeaxanthin is a xanthophyll carotenoid concentrated in the macula of the human eye, where it plays a crucial role in protecting against oxidative stress and blue light damage, thereby reducing the risk of age-related macular degeneration (AMD).[1][2][3] The retinal pigment epithelium (RPE) is responsible for the uptake of this compound from the bloodstream and its transport to the neural retina.[4][5] Understanding the mechanisms and quantification of this compound uptake in RPE cells is therefore of significant interest for ophthalmological research and the development of therapeutic interventions for retinal diseases.
These application notes provide detailed protocols for measuring the uptake of this compound in a widely used human RPE cell line, ARPE-19. The methods described include cell culture, carotenoid delivery, extraction, and quantification by High-Performance Liquid Chromatography (HPLC) and spectrophotometry.
I. Quantitative Data Summary
The following tables summarize quantitative data on the uptake of xanthophylls, including this compound, in ARPE-19 cells from various studies. These data can serve as a reference for expected uptake efficiencies and concentrations in experimental designs.
Table 1: Cellular Uptake of Lutein and Zeaxanthin in ARPE-19 Cells.
| Carotenoid | Incubation Concentration (µM) | Incubation Time | Cellular Concentration (ng/mg protein) | Fold Increase vs. Medium | Reference |
|---|---|---|---|---|---|
| Lutein | 1 | 3 days | 805 | ~14 | [2] |
| Lutein | 10 | 3 days | 2233 | ~39 | [2] |
| Zeaxanthin | 1 | 3 days | Not specified | 2-14 | [2] |
| Zeaxanthin | 10 | 3 days | Not specified | 2-14 |[2] |
Table 2: Time-Dependent Uptake of Lutein in ARPE-19 Cells.
| Incubation Time (hours) | Cellular Lutein Concentration (pmol/1 x 10^6 cells) at 1 µM Lutein | Reference |
|---|---|---|
| 6 | ~25 | [6] |
| 24 | 50.6 ± 4.87 | [6][7] |
| 48 | ~75 | [6] |
| 72 | ~100 |[6] |
II. Experimental Protocols
Protocol 1: ARPE-19 Cell Culture
This protocol outlines the standard procedure for culturing the human RPE cell line, ARPE-19, a common model for studying RPE cell biology.[4][8]
Materials:
-
ARPE-19 cell line
-
Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
T-75 cell culture flasks
-
6-well or 12-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of ARPE-19 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization and Plating: Add 8 mL of complete growth medium to neutralize the trypsin. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and plate onto new flasks or multi-well plates for experiments at a desired seeding density (e.g., 1 x 10^5 cells/cm²).[9]
Protocol 2: this compound Uptake Assay
This protocol describes how to expose ARPE-19 cells to this compound and prepare cell lysates for analysis.
Materials:
-
Confluent ARPE-19 cells in multi-well plates
-
This compound stock solution (in an appropriate solvent like ethanol or THF)
-
Serum-free cell culture medium
-
10 mM sodium taurocholate in PBS[6]
-
Cell scraper
-
Ice-cold PBS
Procedure:
-
Cell Preparation: Grow ARPE-19 cells to confluence in 6-well or 12-well plates.
-
This compound Delivery: Prepare the desired concentration of this compound in serum-free medium. The final solvent concentration should be non-toxic to the cells (typically <0.1%). Aspirate the growth medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 24, 48, 72 hours) at 37°C.[6]
-
Washing: After incubation, place the culture plates on ice. Aspirate the medium and wash the cell monolayers once with 0.5 mL of 10 mM sodium taurocholate in PBS to remove surface-bound carotenoids.[6] Follow with two additional washes with ice-cold PBS.[6]
-
Cell Harvesting: Add a small volume of ice-cold PBS to each well and scrape the cells. Collect the cell suspension in a microcentrifuge tube.
-
Cell Lysis: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). The cell pellet is now ready for carotenoid extraction.
Protocol 3: Carotenoid Extraction from RPE Cells
This protocol provides a method for extracting this compound from the RPE cell pellet.
Materials:
-
Cell pellet from Protocol 2
-
Ethanol containing an antioxidant (e.g., 0.1% butylated hydroxytoluene, BHT)
-
Hexane
-
Saturated NaCl solution
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Resuspension: Resuspend the cell pellet in a small volume of ethanol containing BHT.
-
Extraction: Add an equal volume of hexane and vortex vigorously for 1 minute to extract the carotenoids into the organic phase.
-
Phase Separation: Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully collect the upper hexane layer containing the carotenoids into a new tube.
-
Re-extraction: Repeat the extraction process on the aqueous layer at least two more times to ensure complete recovery of carotenoids.
-
Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a known, small volume of the HPLC mobile phase for analysis.
Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for separating and quantifying individual carotenoids like this compound.[10][11]
Materials:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., methanol)[12]
-
This compound standard of known concentration
-
Reconstituted carotenoid extract
Procedure:
-
HPLC Conditions:
-
Standard Curve: Prepare a series of dilutions of the this compound standard and inject them into the HPLC to generate a standard curve of peak area versus concentration.
-
Sample Analysis: Inject the reconstituted sample extract into the HPLC.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Data Normalization: Express the amount of this compound per number of cells or per milligram of total protein.
Protocol 5: Quantification by UV/Visible Spectrophotometry
Spectrophotometry offers a simpler, though less specific, method for estimating total carotenoid content.[13][14]
Materials:
-
UV/Visible spectrophotometer
-
Quartz cuvettes
-
Reconstituted carotenoid extract in a suitable solvent (e.g., ethanol or hexane)
Procedure:
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.[14]
-
Blanking: Use the solvent used for reconstitution as a blank to zero the spectrophotometer.
-
Sample Measurement: Transfer the sample to a quartz cuvette and measure the absorbance spectrum from 400-500 nm.[13]
-
Quantification: Determine the absorbance maximum (λmax), which should be around 450 nm for this compound. Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient for this compound in the specific solvent, b is the path length of the cuvette (usually 1 cm), and c is the concentration.
III. Visualization of Pathways and Workflows
Signaling Pathway for this compound Uptake
The uptake of xanthophylls like this compound into RPE cells is facilitated by the Scavenger Receptor Class B Type 1 (SR-B1).[1][5] High-density lipoprotein (HDL) is a primary carrier for zeaxanthin and this compound in the circulation and delivers them to the RPE cells via SR-B1.[1]
Caption: this compound uptake pathway in RPE cells via SR-B1.
Experimental Workflow
The following diagram illustrates the overall workflow for measuring this compound uptake in RPE cells.
Caption: Experimental workflow for measuring this compound uptake.
References
- 1. Mechanisms of selective delivery of xanthophylls to retinal pigment epithelial cells by human lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lutein and zeaxanthin supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Vitamin D3 and this compound on Human Retinal Pigmented Epithelial Cells in Three Integrated in vitro Paradigms of Age-Related Macular Degeneration [frontiersin.org]
- 4. View of Intracellular Uptake Mechanism of Lutein in Retinal Pigment Epithelial Cells [journals.library.ualberta.ca]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Effects of the Macular Carotenoid Lutein in Human Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methods for culturing retinal pigment epithelial cells: a review of current protocols and future recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoid Uptake, Processing, and Secretion in Human iPS-RPE Support the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and quantitation of carotenoids and their metabolites in the tissues of the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. victorpozzobon.github.io [victorpozzobon.github.io]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
Application Notes and Protocols for Meso-Zeaxanthin Detection in the Macula using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The macula lutea, or "yellow spot," in the human retina owes its characteristic color to the accumulation of three carotenoids: Lutein, Zeaxanthin, and Meso-Zeaxanthin.[1] These macular pigments are potent antioxidants and are believed to play a crucial role in protecting the retina from light-induced oxidative damage, a key factor in the pathogenesis of age-related macular degeneration (AMD).[2][3] this compound, in particular, is a powerful antioxidant that is predominantly found in the fofea.[4] Unlike Lutein and Zeaxanthin which are obtained from dietary sources, this compound is thought to be formed in the retina from Lutein.[1][5] The ability to accurately detect and quantify this compound in the macula is therefore of significant interest for understanding its physiological role, for the early diagnosis of retinal diseases, and for monitoring the efficacy of nutritional interventions.[6]
Resonance Raman spectroscopy has emerged as a non-invasive and highly specific technique for the in vivo and ex vivo quantification of macular pigments.[7][8] This method utilizes a low-power laser to excite the carotenoid molecules, which then emit a characteristic Raman signal that is proportional to their concentration.[3] While standard resonance Raman spectroscopy can quantify the total amount of macular carotenoids, advanced techniques such as polarized resonance Raman microscopy now allow for the differentiation and separate quantification of this compound.[9]
These application notes provide a detailed overview and experimental protocols for the detection and quantification of this compound in the macula using Raman spectroscopy.
Principles of Raman Spectroscopy for Macular Pigment Detection
Raman spectroscopy relies on the inelastic scattering of light by molecules. When a laser of a specific wavelength illuminates a sample, most of the light is scattered at the same wavelength (Rayleigh scattering). However, a small fraction of the light is scattered at a different wavelength, with the energy difference corresponding to the vibrational energy levels of the molecules. This is known as Raman scattering.
For macular pigments, resonance Raman spectroscopy is employed. This technique uses an excitation laser wavelength that falls within the electronic absorption band of the carotenoids (typically blue or green light). This dramatically enhances the Raman signal from the carotenoids, making it possible to detect them at the low concentrations found in the macula.[10]
The most prominent feature in the Raman spectrum of carotenoids is a strong peak at approximately 1525 cm⁻¹, which arises from the carbon-carbon double bond (C=C) stretching vibrations in the polyene chain of the molecule.[3] The intensity of this peak is directly proportional to the concentration of the carotenoids.
Differentiating this compound
Conventional resonance Raman spectroscopy cannot distinguish between Zeaxanthin and its stereoisomer, this compound, as they have identical Raman spectra.[5] However, polarized resonance Raman microscopy can overcome this limitation.[9] This technique exploits the different spatial orientation of the molecules. By using polarized laser light for excitation and analyzing the polarization of the scattered Raman light, it is possible to differentiate and quantify Zeaxanthin and this compound.[9]
Experimental Protocols
Ex Vivo Detection of this compound in Retinal Tissue using Polarized Confocal Resonance Raman Microscopy
This protocol is adapted from the methodology described by Li et al. (2021) for the separate imaging of Zeaxanthin and this compound.[9]
Objective: To qualitatively and quantitatively map the distribution of this compound in ex vivo retinal tissue.
Materials and Equipment:
-
Human donor retinal tissue
-
Confocal resonance Raman microscope (e.g., Horiba XploRA Plus) equipped with:
-
Multiple laser excitation sources (e.g., 473 nm)
-
Polarized laser modes (vertical, horizontal, circular)
-
Polarized Raman detection modes (vertical, horizontal, non-polarized)
-
High-resolution grating (e.g., 1800 gr/mm)
-
-
Microscope slides
-
Methanol
-
Zeaxanthin and this compound standards
-
Data analysis software with a Classical Least Squares (CLS) fitting algorithm (e.g., LabSpec6)
Protocol:
-
Sample Preparation:
-
Obtain fresh or appropriately preserved human donor retinal tissue.
-
Prepare flat-mounts or cross-sections of the macular region on a microscope slide.
-
-
Instrument Setup and Calibration:
-
Turn on the confocal Raman microscope and allow it to stabilize.
-
Select the 473 nm laser for excitation.
-
Use a high-resolution grating (e.g., 1800 gr/mm) to spectrally resolve the carotenoid Raman peaks.[11]
-
Calibrate the spectrometer using a standard reference material (e.g., silicon wafer).
-
-
Optimization of Polarization Conditions:
-
Prepare standard solutions of pure Zeaxanthin and this compound in methanol (e.g., 100 µM).
-
Acquire Raman spectra of the pure standards under different combinations of polarized laser excitation and detection (e.g., horizontal laser vs vertical Raman detection, circular laser vs vertical Raman detection).
-
Identify the polarization condition that provides the best separation and signal intensity for the two isomers. The circular laser with vertical Raman detection (C-V) has been shown to be effective.[9]
-
-
Data Acquisition from Retinal Tissue:
-
Place the retinal tissue sample on the microscope stage.
-
Using the optimized polarization conditions, acquire a Raman map of the macular region. This involves collecting a full Raman spectrum at each pixel of a defined area.
-
The primary Raman peak for total zeaxanthins (Zeaxanthin + this compound) will be observed around 1528 cm⁻¹.[9]
-
-
Data Analysis:
-
Use a Classical Least Squares (CLS) fitting algorithm to analyze the Raman map.
-
Provide the software with the reference spectra of pure Zeaxanthin and this compound obtained in step 3.
-
The CLS algorithm will deconvolve the mixed spectra at each pixel of the map, generating separate intensity maps for Zeaxanthin and this compound.[9]
-
In Vivo Quantification of Total Macular Carotenoids (including this compound)
This protocol describes the general method for in vivo measurement of total macular pigment optical density (MPOD) using resonance Raman spectroscopy. While this does not separate this compound, it is a widely used clinical research technique.
Objective: To non-invasively quantify the total concentration of macular carotenoids in the living human eye.
Materials and Equipment:
-
Clinical resonance Raman spectrometer for ocular measurements.
-
Argon laser source (488 nm).
-
Fiber optic probe for light delivery and collection.
-
Spectrograph and CCD detector.
-
Computer with data acquisition and analysis software.
Protocol:
-
Subject Preparation:
-
Obtain informed consent from the subject.
-
The subject's pupil may be dilated to facilitate measurement.
-
The subject is seated and positioned comfortably in front of the instrument.
-
-
Measurement Procedure:
-
The subject is instructed to fixate on a target.
-
A low-power (e.g., 0.5 mW) 488 nm laser beam is directed onto the macula for a short duration (e.g., 0.5 seconds).[3]
-
The backscattered Raman light is collected by the fiber optic probe and directed to the spectrograph.
-
-
Data Acquisition and Analysis:
-
The Raman spectrum is recorded by the CCD detector.
-
The software identifies the carotenoid peak at ~1525 cm⁻¹ and calculates its intensity after subtracting the background fluorescence.[3]
-
The peak intensity is a measure of the total macular carotenoid concentration.
-
Multiple measurements are typically taken and averaged to improve accuracy.
-
Data Presentation
The following tables summarize representative quantitative data from studies utilizing Raman spectroscopy for macular pigment analysis.
Table 1: Comparison of Macular Pigment Levels in Normal and AMD Eyes (Total Carotenoids)
| Group | Mean Raman Signal Intensity (arbitrary units) | p-value | Reference |
| Normal Elderly Controls | Higher | \multirow{2}{*}{0.001} | [2][7] |
| AMD Patients (not on supplements) | 32% Lower | [2][7] |
Table 2: Ratios of Macular Carotenoids at Different Retinal Eccentricities Determined by Confocal Resonance Raman Microscopy
| Retinal Location | Zeaxanthin:Lutein Ratio | Reference |
| Foveal Center | > 9:1 | [12] |
| ~200 µm from center | ~ 4:1 | [12] |
| ~400 µm from center | ~ 1:4 | [12] |
Table 3: Lutein:Zeaxanthin:this compound Ratios Determined by HPLC (for comparison)
| Retinal Location | L:Z:MZ Ratio | Reference |
| Peripheral Retina | ~ 3:1:0 | [5] |
| Macula Lutea | ~ 1:1:1 | [5] |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Principle of differentiating this compound and Zeaxanthin.
References
- 1. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resonance Raman measurement of macular carotenoids in normal subjects and in age-related macular degeneration patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resonance Raman Measurement of Macular Carotenoids in Normal Subjects and in Age-related Macular Degeneration Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Analysis of macular pigment carotenoids in human blood serum of glauco" by Joy Udensi, Ekaterina Loskutova et al. [arrow.tudublin.ie]
- 5. Imaging lutein and zeaxanthin in the human retina with confocal resonance Raman microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction, detection, and imaging of the macular carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 탕가네 생고기김치찌개 수유점 [metaformula.co.kr]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Nonresonant Raman spectroscopy of isolated human retina samples complying with laser safety regulations for in vivo measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Studying Meso-Zeaxanthin Bioavailability in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meso-zeaxanthin is one of the three xanthophyll carotenoids found in the macula of the human eye, alongside lutein and zeaxanthin.[1][2] Unlike lutein and zeaxanthin, which are obtained directly from the diet, this compound is rarely found in food sources and is believed to be primarily formed in the retina through the isomerization of lutein.[3][4] This process is catalyzed by the RPE65 enzyme.[5] Given its concentration at the epicenter of the macula, this compound is of significant interest for its potential role in supporting optimal visual function and protecting against age-related macular degeneration.[2]
These application notes provide an overview of common animal models and detailed protocols for investigating the bioavailability, tissue distribution, and metabolism of this compound. The following sections offer guidance on experimental design, sample analysis, and data interpretation for researchers in vision science and drug development.
Animal Models for this compound Bioavailability Studies
The selection of an appropriate animal model is critical for studying the bioavailability of this compound. While non-human primates are an excellent model due to their retinal similarity to humans, their use is often limited by cost and management complexities.[3] Rodents and avian models, therefore, are more commonly employed.
-
Avian Models (Japanese Quail and Chicken): These models are particularly relevant due to their cone-rich retinas, which, like the human macula, accumulate xanthophyll carotenoids.[6][7] Chickens and quail possess the necessary transport molecules and carotenoid-binding proteins for lutein, zeaxanthin, and this compound, making them suitable for studying tissue accumulation.[8][9][10]
-
Rodent Models (Rats and Mice): Rats and mice are the most extensively used animal models in carotenoid research.[3] While wild-type rodents do not readily accumulate lutein and zeaxanthin in their retinas, they are valuable for studying the absorption, distribution, and metabolism of these carotenoids in other tissues.[3] Recent studies have shown that supplementation with microencapsulated this compound can lead to measurable plasma levels in SD rats, making them a viable model for bioavailability studies.[11][12]
Quantitative Data Presentation
The following tables summarize quantitative data from studies on the tissue distribution of this compound in animal models following supplementation.
Table 1: this compound Concentration in Chicken Organs After Supplementation
| Organ/Tissue | Control Group (µg/g) | Active Group (µg/g) |
| Brain | Not Detected | 0.15 ± 0.03 |
| Eyes | 0.08 ± 0.01 | 1.20 ± 0.15 |
| Heart | Not Detected | 0.10 ± 0.02 |
| Lung | Not Detected | 0.12 ± 0.02 |
| Duodenum/Pancreas | Not Detected | 0.25 ± 0.04 |
| Jejunum/Ileum | Not Detected | 0.20 ± 0.03 |
| Kidney | Not Detected | 0.18 ± 0.03 |
| Breast Tissue | Not Detected | 0.05 ± 0.01 |
Data adapted from a study where chickens were supplemented with 70 mg/kg of this compound diacetate for eight weeks.[8]
Table 2: Plasma Zeaxanthin Concentrations in SD Rats After this compound Supplementation
| Treatment Group | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak Concentration (Tmax) (h) |
| Raw this compound | ~150 | ~4 |
| Microencapsulated this compound | ~250 | ~4 |
Data estimated from a study in SD rats investigating the bioavailability of raw versus microencapsulated this compound.[11][12]
Experimental Protocols
Protocol 1: this compound Bioavailability Study in Chickens
This protocol is adapted from a study investigating the organ distribution of this compound in chickens.[8][9][10]
1. Animal Model:
-
Species: Chicken (Gallus gallus domesticus)
-
Number of animals: 3 per group (Control and Active)
2. Diet and Supplementation:
-
Control Group: Standard commercial chicken feed.
-
Active Group: Standard feed supplemented with an oil-based formulation of this compound diacetate to achieve a final concentration of 70 mg/kg of feed.
-
Duration: 8 weeks.
3. Sample Collection:
-
At the end of the supplementation period, euthanize the chickens.
-
Dissect and collect the following organs and tissues: brain, eyes, heart, lung, duodenum/pancreas, jejunum/ileum, kidney, and breast tissue.
-
Store samples at -80°C until analysis.
4. Sample Preparation and Carotenoid Extraction:
-
Homogenize a known weight of each tissue sample.
-
Perform carotenoid extraction using an appropriate organic solvent mixture (e.g., ethanol, hexane, and water).
-
Saponify the extract to hydrolyze any carotenoid esters.
-
Evaporate the solvent and redissolve the residue in the HPLC mobile phase.
5. HPLC Analysis:
-
HPLC System: Agilent 1260 Series or equivalent with a Diode Array Detector (DAD).
-
Column: Daicel Chiralpak IA-3 (250 x 4.6 mm, 3 µm) with a matching guard column.
-
Mobile Phase: Isocratic elution with Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 100 µL.
-
Detection: 450 nm.
-
Quantification: Use a standard curve prepared from a certified this compound standard.
Protocol 2: this compound Bioavailability Study in Rats
This protocol is based on a study evaluating the bioavailability of microencapsulated this compound in rats.[11][12]
1. Animal Model:
-
Species: Sprague-Dawley (SD) rats.
-
Number of animals: 7 per group.
2. Dosing Formulation and Administration:
-
Control Group: Vehicle control (e.g., sunflower oil) administered by oral gavage.
-
Test Groups:
-
Raw this compound suspended in vehicle at a dose of 100 mg/kg body weight.
-
Microencapsulated this compound suspended in vehicle at a dose of 100 mg/kg body weight.
-
-
Administration: Single dose via oral gavage.
3. Blood Sample Collection:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
4. Sample Preparation and Extraction:
-
Thaw plasma samples on ice.
-
Precipitate proteins with a solvent like ethanol.
-
Extract carotenoids using an organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.
5. HPLC Analysis:
-
Follow a validated HPLC method for the quantification of zeaxanthin isomers in plasma. A chiral column is necessary to separate this compound from lutein and zeaxanthin. The parameters described in Protocol 1 can be adapted for plasma analysis.
Signaling Pathways and Experimental Workflows
References
- 1. Lutein, Zeaxanthin, and this compound in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound, and where does it come from? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profjohnnolan.com [profjohnnolan.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Lutein, Zeaxanthin, and this compound in the Organs of Carotenoid-Supplemented Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the antioxidant properties and bioavailability of this compound | Sciety [sciety.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing Meso-Zeaxanthin yield in lutein isomerization reactions
Technical Support Center: Optimizing Meso-Zeaxanthin Production
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the isomerization of lutein to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the conversion of lutein to this compound? The conversion is a chemical isomerization reaction where (3R,3'R,6'R)-lutein is transformed into its stereoisomer, (3R,3'S)-meso-zeaxanthin. This process is typically achieved through a base-catalyzed reaction at elevated temperatures, which facilitates a shift of one double bond in the ε-ring of the lutein molecule, converting it to a β-ring and changing the stereochemistry at the C-3' position.[1]
Q2: Why is the synthesis of this compound from lutein significant? this compound is one of the three primary carotenoids concentrated in the human macula, where it plays a critical role in visual function and protection against oxidative stress.[1][2] However, it is rare in the typical human diet.[1] The most common dietary precursor is lutein, which is believed to be converted to this compound within the retina.[1][3] Therefore, chemical synthesis via isomerization is the primary industrial method for producing this compound for nutritional supplements.[1]
Q3: What are the typical starting materials for this reaction? The most common starting material is lutein extracted from natural sources, such as marigold flowers (Tagetes erecta).[4][5] The lutein can be in a purified, hydrolyzed form or as part of a saponified plant extract or oleoresin.[4][5]
Q4: What are the main challenges encountered during lutein isomerization? The primary challenges include preventing the degradation of the carotenoids, minimizing the formation of unwanted byproducts due to side reactions, and achieving a high conversion yield.[1][4] The strong basic conditions and high temperatures required for isomerization can also lead to the elimination of water and other side reactions.[1] Subsequent purification to isolate pure this compound from residual lutein, zeaxanthin, and other byproducts can be expensive and time-consuming.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
Scenario 1: Low or No Yield of this compound
-
Question: My reaction has a very low yield or failed to produce this compound. What are the most critical parameters to investigate?
-
Answer:
-
Catalyst Concentration and Strength: The reaction is base-catalyzed. Ensure you are using a strong alkali, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), at a sufficient concentration. Inadequate base will result in poor or no conversion.[6][7]
-
Temperature: The reaction is temperature-dependent. While a broad range of 25°C to 180°C is reported, a more effective range is typically between 70°C and 120°C.[4][6][7] If the temperature is too low, the reaction rate will be negligible.
-
Solvent System: Lutein's solubility is critical. If lutein is not properly dissolved, the reaction will be inefficient. Using a co-solvent like dimethyl sulfoxide (DMSO) alongside the aqueous alkali can significantly improve solubility and reaction rates.[7]
-
Reaction Time: Isomerization requires sufficient time, often ranging from 1 to 6 hours.[6] Short reaction times may lead to incomplete conversion.
-
Scenario 2: High Levels of Impurities and Byproducts
-
Question: My final product is impure, with multiple unidentified peaks in the HPLC analysis. How can I improve the reaction's selectivity?
-
Answer:
-
Control Temperature and Time: Excessively high temperatures or prolonged heating can promote degradation and side reactions.[1] It is better to use the lowest effective temperature (e.g., 70-110°C) and monitor the reaction to stop it once optimal conversion is reached.[4][7]
-
Maintain an Inert Atmosphere: Carotenoids are highly susceptible to oxidation, especially at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of oxidative degradation products.[4][7]
-
Prompt Neutralization: After the reaction, the alkaline catalyst should be neutralized promptly to prevent further side reactions during workup and purification.
-
Scenario 3: Incomplete Conversion of Lutein
-
Question: A significant amount of my starting material (lutein) remains unreacted. How can I drive the reaction to completion?
-
Answer:
-
Increase Catalyst Amount: Gradually increase the molar ratio of the base catalyst relative to lutein.
-
Optimize Temperature: If you are running the reaction at the lower end of the effective range (e.g., 70-80°C), consider increasing the temperature to 90-110°C to improve the reaction rate.[4]
-
Improve Mixing: Ensure the reaction mixture is being stirred vigorously to maximize contact between the reactants, especially in heterogeneous mixtures.
-
Consider a Phase Transfer Catalyst: If using a hydrocarbon-based organic solvent instead of DMSO, a phase transfer catalyst is necessary to facilitate the reaction between the aqueous base and the organic-soluble lutein.[7]
-
Summary of Reaction Conditions
The following table summarizes quantitative data on various reaction parameters for the isomerization of lutein.
| Parameter | Condition Range | Key Considerations | Relevant Sources |
| Catalyst | Strong aqueous alkali (e.g., KOH, NaOH) | The most common and effective method for industrial synthesis. | [1][4][6][7] |
| Surfactant Agents (HLB 1-40) | Can serve as catalysts during a combined saponification-isomerization process. | [6] | |
| Potassium Methoxide in DMSO/Methanol | Used in some lab-scale syntheses; reported yields can be low (10-15%). | [7] | |
| Solvent/Medium | Aqueous Alkaline Solution | Enables a process without organic solvents, though efficiency may vary. | [4] |
| Dimethyl Sulphoxide (DMSO) + Aqueous Alkali | Excellent for solubilizing lutein and facilitating a clean reaction. | [7] | |
| Hydrocarbon Solvent + Phase Transfer Catalyst | An alternative to DMSO, but requires a phase transfer catalyst. | [7] | |
| Temperature | 70°C to 140°C | A common and effective range to ensure a reasonable reaction rate. | [6] |
| Optimal: 70°C to 110°C | This range is often preferred to balance reaction speed with minimizing byproduct formation and degradation. | [4][7] | |
| Reaction Time | 1 to 6 hours | Highly dependent on temperature, catalyst concentration, and solvent system. | [6] |
| Atmosphere | Inert (Nitrogen, Argon, CO₂) | Strongly recommended to prevent oxidative degradation of the carotenoids. | [4][7] |
| Pressure | Atmospheric | Most published procedures are effectively run at atmospheric pressure for operational simplicity. | [4][6] |
Detailed Experimental Protocol
Title: General Protocol for Base-Catalyzed Isomerization of Lutein to this compound using DMSO
This protocol describes a representative lab-scale procedure. All operations should be performed under dim light to prevent photo-degradation of carotenoids.
Materials & Equipment:
-
Saponified lutein extract (e.g., from marigold oleoresin)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hexane and Ethyl Acetate (HPLC grade)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with stirring and temperature control
-
Nitrogen gas source with inlet adapter
-
Separatory funnel, rotary evaporator, HPLC system
Procedure:
-
Apparatus Setup: Assemble the flask and condenser. Purge the entire system with nitrogen gas for 10-15 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Dissolution of Lutein: Add the saponified lutein starting material to the reaction flask. Add anhydrous DMSO to dissolve the lutein completely. Stir until a homogenous solution is formed.
-
Catalyst Preparation & Addition: In a separate beaker, prepare a concentrated aqueous solution of potassium hydroxide (e.g., 40-50% w/v). Carefully add the required volume of the KOH solution to the stirred lutein/DMSO mixture in the flask.
-
Isomerization Reaction: Heat the mixture to the target temperature (e.g., 90°C) using the heating mantle. Maintain vigorous stirring and continue heating for 1-4 hours.
-
Reaction Monitoring (Optional): To optimize reaction time, periodically (e.g., every 30-60 minutes) take a small aliquot from the reaction, quench it in an acidic water/hexane mixture, and analyze the organic phase by HPLC to determine the ratio of lutein to this compound.
-
Quenching and Extraction: Once the desired conversion is achieved, cool the flask to room temperature. Transfer the reaction mixture to a separatory funnel containing deionized water and a mixture of hexane and ethyl acetate (e.g., 1:1 v/v).
-
Purification: Shake the funnel vigorously. The carotenoids will partition into the organic layer. Discard the aqueous layer. Wash the organic layer multiple times with deionized water to remove residual DMSO and KOH.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator under reduced pressure at low temperature (<40°C).
-
Analysis: Redissolve the resulting carotenoid residue in an appropriate solvent and analyze its composition (lutein, this compound, zeaxanthin) and purity using HPLC with a suitable column (e.g., chiral or C30).
Visualizations
References
- 1. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein, Zeaxanthin, and this compound in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. WO1996002594A2 - Process for the isomerization of lutein - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US6376722B1 - Lutein to zeaxanthin isomerization process and product - Google Patents [patents.google.com]
- 7. US5780693A - Process for the manufacturing of zeaxanthin from lutein - Google Patents [patents.google.com]
addressing Meso-Zeaxanthin degradation during sample preparation
Welcome to the technical support center for Meso-Zeaxanthin (MZ) sample preparation. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the degradation of this compound during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
Issue 1: Low or No Detection of this compound in Samples
| Possible Cause | Troubleshooting Steps |
| Degradation during extraction | Carotenoids are susceptible to oxidation, light, and heat.[1][2] Ensure all extraction procedures are performed under amber or low-actinic glassware to prevent photo-degradation.[3][4] Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the extraction solvents.[3] |
| Inefficient extraction from matrix | This compound, like other carotenoids, is lipophilic.[1] For tissues or complex matrices, ensure thorough homogenization. Saponification may be necessary to break ester linkages, especially in food samples, but must be carefully controlled to prevent artifact formation.[5] |
| Improper storage of samples | Samples should be stored at low temperatures (ideally -80°C) in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidation.[6] |
| Incorrect HPLC column or mobile phase | Chiral columns are often necessary to separate this compound from its stereoisomers, lutein and zeaxanthin.[7][8][9] Ensure the mobile phase composition is optimized for your specific column and sample type. |
Issue 2: High Variability in this compound Quantification
| Possible Cause | Troubleshooting Steps |
| Inconsistent sample handling | Standardize all sample preparation steps, including extraction time, temperature, and solvent volumes. Even minor variations can lead to significant differences in recovery. |
| Instrumental drift | Calibrate your HPLC system regularly with fresh standards. Use an internal standard to account for variations in injection volume and detector response. |
| Degradation of standard solutions | This compound standards are also susceptible to degradation. Store them in the dark, at low temperatures, and under an inert atmosphere. Prepare fresh working solutions regularly. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors leading to this compound degradation are exposure to light, heat, and oxygen.[1][2] Its conjugated double bond system makes it highly susceptible to oxidation. Acidic conditions can also promote degradation.
Q2: How can I prevent the isomerization of this compound during sample preparation?
A2: Isomerization can be minimized by protecting the sample from light and heat. All procedures should be carried out under amber light, and samples should be kept on ice or at a controlled low temperature whenever possible.[3][4] The use of antioxidants in the extraction solvent can also help prevent the formation of isomers.
Q3: What is the best way to store samples and extracts containing this compound?
A3: For long-term storage, samples and extracts should be kept at -80°C under an inert atmosphere (nitrogen or argon). For short-term storage during analysis, keep samples in a refrigerated autosampler, protected from light. Stability studies have shown that carotenoid formulations in oil are more stable than in powder form.[3]
Q4: Is saponification always necessary for this compound extraction?
A4: Saponification is a crucial step for samples where carotenoids are esterified, such as in many food matrices.[5] This process breaks the ester bonds, freeing the carotenoids for extraction. However, for samples where carotenoids are in their free form (e.g., some supplements, biological tissues), saponification might not be necessary and could potentially introduce artifacts if not performed carefully.[5] It is important to validate your method for your specific sample type.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues (e.g., Retina)
This protocol is a generalized procedure and may need optimization for specific tissue types.
-
Homogenization: Homogenize the tissue sample (e.g., 4 mm retinal punch) in a suitable volume of extraction solvent (e.g., 1 mL of tetrahydrofuran [THF] containing 0.1% BHT) on ice.[3]
-
Extraction: Vortex the homogenate for 10 seconds, followed by sonication for 40 minutes at a controlled temperature (e.g., 50°C).[3] Vortex again for 10 seconds.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 4700 rpm) at 25°C to pellet the tissue debris.[3]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted carotenoids.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or in a centrifugal vacuum concentrator.[3] Reconstitute the dried extract in a known volume of HPLC mobile phase for analysis.
Protocol 2: Chiral HPLC Analysis of this compound
-
HPLC System: An Agilent 1260 Series HPLC system or equivalent equipped with a Diode Array Detector (DAD) is suitable.[10]
-
Column: A chiral column, such as a Chiralpak AD-H, is recommended for the separation of zeaxanthin stereoisomers.[11]
-
Mobile Phase: A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 75:25 v/v).[11] The exact ratio may need to be optimized.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the eluent at the maximum absorption wavelength of this compound, which is around 450 nm.[7]
-
Quantification: Quantify this compound by comparing the peak area to a standard curve prepared from a certified reference standard.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Factors leading to this compound degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Commercially Available Macular Carotenoid Supplements in Oil and Powder Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound, and where does it come from? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macuhealth.com [macuhealth.com]
- 7. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Extraction, detection, and imaging of the macular carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Lutein, Zeaxanthin, and this compound in the Organs of Carotenoid-Supplemented Chickens [mdpi.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Identification of Meso-Zeaxanthin Oxidation Byproducts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying the oxidation byproducts of Meso-Zeaxanthin. This guide includes troubleshooting advice for common experimental issues, detailed frequently asked questions, quantitative data summaries, and established experimental protocols.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound and its oxidation byproducts, particularly when using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Chromatographic Resolution (Peak Tailing or Broadening) | - Inappropriate column chemistry.- Mobile phase composition is not optimal.- Sample solvent is too strong.- Column degradation. | - Use a C30 column for better separation of hydrophobic isomers.[1]- For chiral separations, employ a specialized chiral column.[2]- Optimize the mobile phase gradient. A non-aqueous reversed-phase (NARP) system with solvents like acetonitrile, methanol, and MTBE can be effective.[1]- Whenever possible, dissolve the sample in the initial mobile phase.[3]- Use a guard column to protect the analytical column and replace it regularly. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Air bubbles in the pump or detector. | - Use a column oven to maintain a stable temperature. Lower temperatures may improve resolution for some isomers.[1]- Ensure proper degassing of the mobile phase.- Manually prepare the mobile phase to ensure consistency if issues with the mixing device are suspected.- Purge the pump to remove any trapped air bubbles. |
| Low Signal Intensity or No Peaks Detected in MS | - Inefficient ionization.- Ion suppression due to matrix effects.- Low concentration of the analyte. | - Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often effective for carotenoid analysis.[2]- Optimize MS/MS parameters, including collision energy, to achieve characteristic fragmentation.- Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.- Use a highly sensitive detector and ensure the sample concentration is within the instrument's detection limits. |
| Artifactual Oxidation of this compound during Sample Preparation | - Exposure to light, heat, or oxygen.- Presence of peroxides in solvents. | - Work under amber or red light to prevent photoisomerization and degradation.[4]- Perform extractions at low temperatures (e.g., on ice).- Use freshly distilled, high-purity solvents and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[3]- Store samples under an inert atmosphere (e.g., nitrogen or argon) at -80°C.[4] |
| Difficulty in Identifying Specific Oxidation Byproducts | - Lack of authentic standards.- Co-elution of isomers.- Complex fragmentation patterns in MS. | - Compare fragmentation patterns of unknown peaks with published data for similar carotenoid oxidation products.[5]- Employ tandem mass spectrometry (MS/MS) to obtain more structural information.- Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.- Optimize chromatographic conditions to achieve baseline separation of isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the expected oxidation byproducts of this compound?
A1: Based on studies of the closely related carotenoids lutein and zeaxanthin, the oxidation of this compound is expected to yield a variety of products. These can be broadly categorized as:
-
Isomers: Geometric (cis/trans) isomers can form due to exposure to light and heat.[6]
-
Epoxides: The addition of an oxygen atom across a double bond can form epoxides.
-
Apocarotenals and Apocarotenones: Oxidative cleavage of the polyene chain results in shorter-chain aldehydes and ketones. Identified cleavage products of zeaxanthin include 3-hydroxy-β-ionone and 3-hydroxy-14'-apocarotenal.[5]
-
Products of Hydroxyl Group Oxidation: The hydroxyl groups can be oxidized to form ketones. For instance, the oxidation of lutein, a structural isomer of this compound, yields 3-hydroxy-β,ε-caroten-3'-one.[6]
-
Metabolic Products: In biological systems, enzymatic reactions can lead to products like 3'-epilutein.[6] There is also evidence for the interconversion of lutein, zeaxanthin, and this compound through oxidation-reduction reactions in the retina.[2][6]
Q2: How can I prevent the degradation of my samples during storage and analysis?
A2: Carotenoids are highly susceptible to degradation. To ensure the integrity of your samples:
-
Storage: Store samples in the dark at -80°C under an inert atmosphere (nitrogen or argon).[4]
-
Handling: Minimize exposure to light by working under amber or red lighting. Avoid exposure to high temperatures and oxygen.[4]
-
Solvents: Use high-purity, peroxide-free solvents. The addition of an antioxidant like BHT to the extraction and mobile phase solvents is recommended.[3]
Q3: What is the best chromatographic method to separate this compound from its isomers and oxidation byproducts?
A3: A multi-pronged approach is often necessary:
-
Column: A C30 reversed-phase column is highly recommended for separating carotenoid isomers due to its high shape selectivity for hydrophobic, structurally related molecules.[1] For separating stereoisomers like this compound from lutein and (3R,3'R)-zeaxanthin, a chiral column is essential.[2]
-
Mobile Phase: A non-aqueous reversed-phase (NARP) mobile phase, often a gradient of methanol, acetonitrile, and methyl tert-butyl ether (MTBE), is typically used.[1]
-
Temperature: Maintaining a consistent and often cooler column temperature can improve the resolution of isomers.[1]
Q4: How can I quantify the identified oxidation byproducts without commercial standards?
A4: Quantification without authentic standards is challenging but possible. You can estimate the concentration by assuming the molar absorptivity of the byproduct is similar to that of the parent compound (this compound) at the wavelength of maximum absorption (λmax), if the chromophore is largely intact. However, for cleavage products, this assumption is not valid. In such cases, relative quantification (comparing peak areas between different samples) is a more appropriate approach. For more accurate quantification, synthesizing and purifying the standard is the best option.
Quantitative Data Summary
The following tables summarize quantitative data related to this compound and its related compounds found in human ocular tissues.
Table 1: Ratios of this compound to Lutein and Zeaxanthin in Human Macula
| Age Group | This compound to Lutein Ratio | This compound to Dietary Zeaxanthin Ratio |
| Young Donors (13-43 years) | 0.22 ± 0.2 | 0.32 ± 0.07 |
| Old Donors (45-80 years) | 0.76 ± 0.2 | 0.72 ± 0.08 |
| Data from Bhosale et al. (2007) obtained by chiral HPLC-MS/APCI analysis of human macular samples.[7] |
Table 2: Concentration of Carotenoids in Human Ocular Tissues (ng/tissue)
| Tissue | Lutein | Zeaxanthin (RR + meso) | 3'-Epilutein | 3-Hydroxy-β,ε-caroten-3'-one |
| Macula | 133 ± 64 | 124 ± 55 | 16 ± 10 | 11 ± 6 |
| Peripheral Retina | 41 ± 20 | 20 ± 11 | 3 ± 2 | 2 ± 1 |
| RPE/Choroid | 102 ± 48 | 49 ± 24 | 10 ± 6 | 7 ± 4 |
| Ciliary Body | 65 ± 31 | 28 ± 14 | 5 ± 3 | 4 ± 2 |
| Iris | 45 ± 22 | 20 ± 10 | 4 ± 2 | 3 ± 2 |
| Lens | 12 ± 6 | 5 ± 3 | 1 ± 0.5 | 1 ± 0.5 |
| Data adapted from Bernstein et al. (2001). Note that zeaxanthin here includes both dietary (RR) and this compound. |
Experimental Protocols
Protocol 1: Extraction of Carotenoids from Retinal Tissue
This protocol is adapted from Khachik et al. (1997) for the large-scale extraction of carotenoids from human retina.[5]
-
Homogenization: Homogenize the retinal tissue in a blender with acetone (containing 0.1% BHT) at 5-10°C for 15 minutes.
-
Filtration: Filter the mixture through a Büchner funnel.
-
Re-extraction: Re-homogenize the solid material with tetrahydrofuran (THF) at 5-10°C for 15 minutes and filter again.
-
Concentration: Combine the filtrates and concentrate using a rotary evaporator at 30°C.
-
Partitioning: Partition the residue between 10% sodium chloride and a mixture of hexane:dichloromethane:methanol:N,N-diisopropylethylamine (75%:25%:0.25%:0.1%).
-
Drying and Evaporation: Collect the organic layer, dry it over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the HPLC mobile phase for analysis.
Protocol 2: HPLC-MS/MS Analysis of this compound and its Oxidation Byproducts
This protocol provides a general framework for the analysis of this compound and its byproducts. Optimization will be required based on the specific instrumentation and target analytes.
-
HPLC System: An HPLC system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer.
-
Column: A C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for general separation. A chiral column (e.g., Chiralpak AD-H) is necessary for separating stereoisomers.[2]
-
Mobile Phase: A gradient elution is typically used. For a C30 column, a mobile phase consisting of methanol, acetonitrile, and MTBE with a small percentage of water can be effective.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Column Temperature: 20-30°C.
-
PDA Detection: Monitor at the λmax of carotenoids, typically around 450 nm.
-
Mass Spectrometry:
-
Ionization: APCI in positive ion mode.[2]
-
Scan Mode: Full scan to identify potential byproducts, followed by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis and quantification.
-
MS/MS Fragmentation: For structural elucidation, induce fragmentation of the parent ion and analyze the resulting product ions.
-
Visualizations
Caption: Experimental workflow for the identification of this compound oxidation byproducts.
Caption: Logical troubleshooting flow for HPLC-MS analysis of carotenoids.
Caption: Proposed oxidation pathways of this compound.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxy-beta-ionone (HMDB0036821) [hmdb.ca]
- 4. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Identification of lutein and zeaxanthin oxidation products in human and monkey retinas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and quantitation of carotenoids and their metabolites in the tissues of the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Meso-Zeaxanthin in Oil-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of meso-zeaxanthin in oil-based formulations. Authored for professionals in research and drug development, this resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to address challenges encountered during formulation development.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to degradation in oil-based formulations?
A1: this compound, a carotenoid with a long chain of conjugated double bonds, is susceptible to degradation through oxidation and isomerization. Factors that accelerate this degradation include exposure to oxygen, light, heat, and the presence of pro-oxidants in the oil matrix. The double bonds are reactive sites for free radicals, leading to bleaching of the characteristic color and loss of bioactivity.
Q2: Which type of formulation is better for this compound stability: oil-based or powder-based?
A2: Oil-based formulations, particularly in soft gel capsules, have demonstrated significantly greater stability for this compound compared to powder-filled capsules.[1][2][3][4][5] Oil acts as a protective barrier, limiting exposure to oxygen and enhancing the shelf life of the carotenoid.[1][3] Studies have shown a much lower percentage of degradation over time in oil-filled softgels.[1][2][3][5]
Q3: What are the primary signs of this compound degradation in my oil formulation?
A3: The most common signs of degradation are a noticeable fading of the vibrant orange-red color of the formulation and, in some cases, the precipitation of the carotenoid out of the solution. Quantitative analysis by High-Performance Liquid Chromatography (HPLC) is necessary to confirm the extent of degradation by measuring the decrease in the concentration of the active compound.
Q4: Can the type of oil I use impact the stability of this compound?
A4: Yes, the choice of carrier oil is crucial. Oils with a lower peroxide value and free fatty acid content generally provide a more stable environment.[6][7][8] The degree of unsaturation of the fatty acids in the oil can also play a role; highly unsaturated oils may be more prone to oxidation themselves, which can in turn accelerate the degradation of the carotenoid.[9] While direct comparative studies on this compound in various oils are limited, research on the related carotenoid lutein suggests that sunflower oil may offer better stability than olive oil.[10] Long-chain triglycerides (LCTs) with high saturation have also been suggested as ideal delivery systems for carotenoids.[9]
Q5: What are the most effective antioxidants for stabilizing this compound in oil?
A5: A combination of oil-soluble and water-soluble antioxidants is often most effective. The most commonly recommended antioxidants are:
-
Tocopherols (Vitamin E): As a primary, chain-breaking antioxidant, it directly scavenges free radicals in the lipid phase.[11]
-
Ascorbyl Palmitate (a fat-soluble form of Vitamin C): It can regenerate tocopherol from its radical form, creating a synergistic effect that enhances overall antioxidant protection.[11][12][13][14][15]
Q6: What is the mechanism behind the synergistic effect of tocopherols and ascorbyl palmitate?
A6: Tocopherol (Vitamin E) donates a hydrogen atom to a lipid peroxyl radical, neutralizing it and becoming a tocopheryl radical itself. Ascorbyl palmitate can then regenerate the active form of tocopherol by donating a hydrogen atom to the tocopheryl radical. This recycling process allows each tocopherol molecule to quench multiple free radicals, significantly extending the antioxidant protection of the formulation.[11][12]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound in oil.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Color Fading | 1. Oxidation: High exposure to oxygen during manufacturing or storage. 2. Photodegradation: Exposure to light, especially UV or blue light. 3. High Peroxide Value of Oil: The carrier oil may contain pro-oxidants. | 1. Inert Atmosphere: Manufacture and encapsulate under a nitrogen blanket to minimize oxygen exposure. 2. Antioxidant System: Incorporate a synergistic blend of antioxidants such as mixed tocopherols and ascorbyl palmitate. 3. Light Protection: Use amber or opaque containers/capsules and store in the dark. 4. High-Quality Oil: Use a carrier oil with a low peroxide value and low free fatty acid content. |
| Crystallization or Precipitation | 1. Supersaturation: The concentration of this compound exceeds its solubility in the chosen oil at storage temperature. 2. Temperature Fluctuations: Cooling can reduce the solubility of this compound, leading to crystallization. | 1. Solubility Assessment: Determine the saturation point of this compound in the selected oil at various temperatures. 2. Co-solvents: Consider the use of food-grade co-solvents to improve solubility. 3. Formulation Technology: Explore advanced formulation strategies like creating a micromicellar formulation or using diacetate derivatives of the carotenoids, which can enhance solubility.[16][17][18][19] 4. Controlled Cooling: Implement a controlled and gradual cooling process after heating to dissolve the carotenoid.[20] |
| Inconsistent Potency in Batches | 1. Inhomogeneous Mixing: Uneven distribution of this compound in the oil matrix. 2. Degradation During Processing: Loss of active ingredient due to heat or oxygen exposure during manufacturing. | 1. Homogenization: Employ high-shear mixing to ensure a uniform dispersion of this compound in the oil. 2. Process Optimization: Minimize heat exposure during processing and work under an inert atmosphere.[9] 3. In-Process Quality Control: Implement regular sampling and HPLC analysis throughout the manufacturing process to monitor potency. |
Section 3: Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound in Oil
This protocol outlines a method for evaluating the stability of this compound in an oil formulation under accelerated conditions.
Objective: To determine the degradation kinetics of this compound in an oil formulation when exposed to elevated temperature and light.
Materials:
-
This compound oil formulation
-
Carrier oil (e.g., sunflower oil, olive oil, MCT oil)
-
Antioxidants (e.g., mixed tocopherols, ascorbyl palmitate)
-
Amber glass vials with airtight caps
-
Stability chamber or oven with controlled temperature and light (e.g., ICH-compliant photostability chamber)
-
HPLC system with a chiral column
Procedure:
-
Sample Preparation: Prepare the this compound oil formulation with and without the desired antioxidants. Accurately weigh and record the initial concentration of this compound.
-
Aliquotting: Dispense equal volumes of the formulation into amber glass vials. For photostability testing, also dispense into clear glass vials.
-
Stress Conditions:
-
Thermal Stability: Place the amber vials in a stability chamber at an elevated temperature (e.g., 40°C or 60°C) and controlled humidity (e.g., 75% RH).[21]
-
Photostability: Expose the clear vials to a controlled light source as per ICH Q1B guidelines. Wrap a set of control vials in aluminum foil to protect them from light.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, analyze the concentration of this compound in each sample using a validated chiral HPLC method (see Protocol 2).
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant (k) and the half-life (t½) of this compound under each condition. The degradation of carotenoids often follows first-order kinetics.[10]
Protocol 2: Quantification of this compound in Oil Formulations by Chiral HPLC
This protocol provides a general framework for the analysis of this compound in an oil matrix. Method validation is essential for accurate and reliable results.
Objective: To separate and quantify this compound from its isomers (lutein and zeaxanthin) in an oil-based formulation.
Materials and Equipment:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Chiral column (e.g., Daicel CHIRALPAK® series)[16]
-
This compound, lutein, and zeaxanthin reference standards
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, tetrahydrofuran [THF])
-
Butylated hydroxytoluene (BHT) as an antioxidant for sample preparation
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound, lutein, and zeaxanthin reference standards in an appropriate solvent. Create a series of calibration standards by serial dilution.
-
Sample Preparation: a. Accurately weigh a portion of the oil formulation into a centrifuge tube. b. Add a suitable organic solvent (e.g., THF) containing 0.1% BHT to dissolve the oil and extract the carotenoids.[1][5] c. Vortex and sonicate the sample to ensure complete extraction.[1] d. Centrifuge the sample to pellet any insoluble material. e. Transfer the supernatant to a new tube. f. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. g. Reconstitute the residue in a known volume of the HPLC mobile phase.
-
HPLC Analysis:
-
Quantification: a. Inject the calibration standards to generate a standard curve. b. Inject the prepared samples. c. Identify and quantify the this compound peak based on its retention time and comparison to the standard curve.
Section 4: Data Presentation
Table 1: Stability of Macular Carotenoids in Different Formulations
| Formulation Type | Carotenoid | Average Change over Time | Reference |
| Oil-filled Soft Gel | Lutein | -1.7% | [1][2][3][5] |
| Powder-filled Capsule | Lutein | -17.2% | [1][2][3][5] |
Table 2: Degradation Rate Constants (k) for Lutein in Different Oils at 40°C
| Carrier Oil | k value (without Vitamin E) | k value (with Vitamin E) | Reference |
| Sunflower Oil | 44 x 10⁻⁴ | 24 x 10⁻⁴ | [10] |
| Olive Oil | 186 x 10⁻⁴ | 72 x 10⁻⁴ | [10] |
Note: Data for this compound is limited, but trends are expected to be similar to those for lutein, a closely related carotenoid.
Section 5: Visualization of Key Pathways and Workflows
Degradation Pathway of this compound
Caption: A simplified diagram illustrating the main degradation pathways of this compound.
Synergistic Antioxidant Mechanism
Caption: The synergistic interaction between Tocopherol and Ascorbyl Palmitate to protect this compound.
Experimental Workflow for Stability Testing
Caption: A flowchart outlining the key steps in an accelerated stability study of this compound.
References
- 1. Stability of Commercially Available Macular Carotenoid Supplements in Oil and Powder Formulations | MDPI [mdpi.com]
- 2. Stability of Commercially Available Macular Carotenoid Supplements in Oil and Powder Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Commercially Available Macular Carotenoid Supplements in Oil and Powder Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sifisheriessciences.com [sifisheriessciences.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Screening of highly effective mixed natural antioxidants to improve the oxidative stability of microalgal DHA-rich oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synergism between DL-alpha-tocopherol and ascorbyl palmitate at various ratios in binary antioxidant compositions | Semantic Scholar [semanticscholar.org]
- 14. Antioxidant synergism between tocopherols and ascorbyl palmitate in cooked, minced turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of vegetable oils on the uptake of lutein and zeaxanthin by ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Impact of Formulation on Lutein, Zeaxanthin, and this compound Bioavailability: A Randomised Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of lutein, zeaxanthin and this compound concentrations in dietary supplements by chiral high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Method for Analysis of Lutein and Zeaxanthin in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Meso-Zeaxanthin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with meso-zeaxanthin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the low aqueous solubility of this potent carotenoid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a lipophilic (fat-soluble) molecule.[1][2] Its chemical structure contains a long chain of conjugated double bonds, making it hydrophobic and practically insoluble in water.[3] This characteristic poses a significant challenge for its use in aqueous-based experimental systems and formulations.
Q2: What are the common methods to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility and dispersibility of this compound. These include:
-
Use of Co-solvents: Dissolving this compound in a water-miscible organic solvent before adding it to an aqueous solution.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Liposomal Formulations: Incorporating this compound into the lipid bilayer of liposomes.
-
Nanoparticle Formulations: Encapsulating or embedding this compound within polymeric or lipid-based nanoparticles.
-
Supramolecular Complexes: Forming complexes with water-soluble polysaccharides like arabinogalactan or oligosaccharides like glycyrrhizic acid.[1]
Q3: How much can the solubility of this compound be increased with these methods?
A3: The extent of solubility enhancement varies depending on the method and specific formulation parameters. For instance, forming supramolecular complexes with certain oligosaccharides and polysaccharides has been shown to increase the solubility of similar xanthophyll carotenoids by over 1000-fold.[1] Another study on the carotenoid fucoxanthin demonstrated a solubility increase of approximately 3,022 times when complexed with 2-hydroxypropyl-β-cyclodextrin.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer after adding a stock solution. | The concentration of the organic solvent from the stock solution is too high in the final aqueous solution, causing the this compound to crash out. The final concentration of this compound exceeds its solubility limit in the aqueous/co-solvent mixture. | - Use a higher concentration stock solution to minimize the volume of organic solvent added. - Add the stock solution dropwise while vigorously vortexing or stirring the aqueous solution. - Perform a solvent exchange using dialysis or buffer exchange columns if the organic solvent is not desired in the final solution. - Ensure the final concentration of this compound is below its saturation point in the chosen solvent system. |
| Low encapsulation efficiency when preparing this compound liposomes. | - Inappropriate drug-to-lipid ratio.[5] - Suboptimal hydration temperature. - Insufficient energy input during size reduction (sonication or extrusion). | - Optimize the drug-to-lipid molar ratio. Start with a lower ratio and incrementally increase it.[6] - Ensure the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipids used. - Increase sonication time/power or the number of extrusion cycles. |
| Formation of aggregates or visible particles in cyclodextrin-meso-zeaxanthin solution. | - The molar ratio of cyclodextrin to this compound is too low. - Incomplete complex formation. - The solubility limit of the complex itself has been exceeded. | - Increase the concentration of the cyclodextrin. - Optimize the preparation method (e.g., increase stirring time, temperature, or use sonication to facilitate complexation). - Filter the solution through a 0.22 µm filter to remove any aggregates. |
| Precipitation observed in cell culture media when adding this compound. | - The organic solvent used for the stock solution (e.g., DMSO) is cytotoxic at the final concentration. - Interaction of this compound or the formulation components with media proteins or salts.[7] - Temperature shifts between the stock solution and the media.[7] | - Ensure the final concentration of the organic solvent is non-toxic to the cells (typically <0.1% for DMSO). - Prepare a complex of this compound with a biocompatible carrier like hydroxypropyl-β-cyclodextrin to create a more stable aqueous stock. - Warm the cell culture media to 37°C before adding the this compound stock solution slowly with gentle mixing. |
Quantitative Data on Solubility
The following tables summarize the solubility of zeaxanthin (a close isomer of this compound) in various organic solvents and the potential for solubility enhancement using different techniques.
Table 1: Solubility of Zeaxanthin in Organic Solvents
| Solvent | Solubility |
| Chloroform | Highest solubility[8] |
| Tetrhydrofuran (THF) | ≥ 10 mg/mL[9] |
| Ethanol | Soluble[10][11] |
| Dimethylformamide (DMF) | Soluble[10][11] |
| Dimethyl sulfoxide (DMSO) | < 1 mg/mL (slightly soluble)[9] |
| Hexane | Least soluble[8] |
| Cyclohexane | Least soluble[8] |
Table 2: Examples of Solubility Enhancement for Carotenoids
| Method | Carotenoid | Fold Increase in Solubility | Reference |
| Complexation with 2-hydroxypropyl-β-cyclodextrin | Fucoxanthin | ~3,022 | [4] |
| Complexation with arabinogalactan/glycyrrhizic acid | Xanthophylls | >1,000 | [1] |
| Nanoformulation (zein nanoparticles) | Lutein | ~80 | [12] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is a general guideline for preparing a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (or another suitable organic solvent)
-
Magnetic stirrer and stir bar
-
Rotary evaporator (optional)
-
Freeze-dryer (optional)
Methodology:
-
Determine Molar Ratio: Based on phase solubility studies, a 1:1 or 1:2 molar ratio of this compound to HP-β-CD is often a good starting point.[13]
-
Dissolve this compound: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of ethanol.
-
Prepare Cyclodextrin Solution: In a separate container, dissolve the corresponding molar amount of HP-β-CD in deionized water with stirring. Gently warm the solution (e.g., to 40-50°C) to aid dissolution.
-
Complexation:
-
Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.
-
Continue stirring the mixture at a constant temperature for 24-48 hours in the dark to facilitate complex formation.
-
-
Solvent Removal:
-
If ethanol was used, remove it using a rotary evaporator.
-
-
Isolation of the Complex (Optional):
-
The resulting aqueous solution containing the complex can be used directly.
-
Alternatively, the complex can be isolated as a powder by freeze-drying (lyophilization).
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), or differential scanning calorimetry (DSC).
-
Determine the increase in solubility by measuring the concentration of this compound in the aqueous solution after filtration through a 0.22 µm filter.
-
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, DSPC)
-
Cholesterol
-
Chloroform and/or methanol
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Bath sonicator
-
Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid and Drug Dissolution:
-
Dissolve the desired amounts of phospholipids, cholesterol, and this compound in a chloroform/methanol mixture in a round-bottom flask. The drug-to-lipid ratio should be optimized for maximal encapsulation.[5]
-
-
Thin-Film Formation:
-
Evaporate the organic solvents using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer, pre-heated to a temperature above the phase transition temperature of the lipids.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes, subject the MLV suspension to several freeze-thaw cycles.
-
Further reduce the size by extruding the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and size distribution using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by quantifying the amount of this compound in the liposomes compared to the initial amount used.[14]
-
Visualizations
References
- 1. Supramolecular Carotenoid Complexes of Enhanced Solubility and Stability—The Way of Bioavailability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism, and transport of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Fabrication of fucoxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex assisted by ultrasound procedure to enhance aqueous solubility, stability and antitumor effect of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Formulation Approaches to Crystalline Status Modification for Carotenoids: Impacts on Dissolution, Stability, Bioavailability, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing isomerization of Meso-Zeaxanthin during analysis
Welcome to the technical support center for the analysis of meso-zeaxanthin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isomerization and ensuring accurate quantification of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern during analysis?
This compound is a stereoisomer of zeaxanthin, a xanthophyll carotenoid.[1] It is found in the macula of the human eye along with lutein and (3R,3'R)-zeaxanthin, where it plays a role in eye health.[2] Isomerization, the process by which one molecule transforms into another with the same chemical formula but a different arrangement of atoms, is a concern because it can lead to the misidentification and inaccurate quantification of this compound. Factors such as heat, light, and acidic or basic conditions can cause this compound to convert to other isomers, compromising the integrity of analytical results.
Q2: What are the primary factors that induce the isomerization of this compound?
The primary factors that can induce the isomerization of this compound and other carotenoids during analysis include:
-
Light: Exposure to light, particularly UV and blue light, can provide the energy needed to cause a shift in the double bonds of the polyene chain, leading to the formation of cis-isomers.[1]
-
Heat: Elevated temperatures can accelerate the rate of isomerization. This is a significant concern during sample preparation steps like saponification if not properly controlled.
-
Acids and Bases: Strong acidic or alkaline conditions can catalyze the isomerization of carotenoids. For instance, a base-catalyzed reaction at high temperatures is used industrially to convert lutein to this compound.[1]
Q3: How can I prevent the isomerization of this compound during sample storage?
To minimize isomerization during storage, samples should be:
-
Stored at low temperatures, ideally at -80°C for long-term storage.
-
Protected from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also lead to degradation and isomerization.
-
Stored in solvents containing antioxidants like butylated hydroxytoluene (BHT).[3]
Q4: Which analytical technique is best suited for separating this compound from its other isomers?
High-Performance Liquid Chromatography (HPLC) using a chiral column is the most effective method for separating this compound from its stereoisomers, (3R,3'R)-zeaxanthin and (3S,3'S)-zeaxanthin. Standard C18 or C30 columns are generally not sufficient to resolve these chiral isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | 1. Degradation during extraction: Exposure to light, heat, or oxygen. | - Work under amber or red light.[3]- Keep samples on ice.- Use solvents containing an antioxidant such as 0.1% BHT.[3]- Evaporate solvents under a stream of nitrogen. |
| 2. Incomplete extraction: Inefficient disruption of the sample matrix. | - Ensure thorough homogenization or sonication of the sample.- For tissues, consider enzymatic digestion prior to solvent extraction. | |
| Presence of unexpected peaks in the chromatogram | 1. Isomerization: Exposure to heat, light, or inappropriate pH during sample preparation or analysis. | - Review the sample preparation protocol to minimize exposure to heat and light.- Ensure the pH of the mobile phase is appropriate and stable.- Use freshly prepared samples and standards. |
| 2. Contamination: Impurities in solvents or from labware. | - Use HPLC-grade solvents.- Thoroughly clean all glassware and equipment.- Run a blank to identify potential sources of contamination. | |
| Poor separation of zeaxanthin isomers | 1. Incorrect HPLC column: Using a non-chiral column (e.g., C18, C30). | - Use a chiral column specifically designed for carotenoid isomer separation, such as a Daicel Chiralpak AD-H or IA-3. |
| 2. Suboptimal mobile phase: Incorrect solvent composition or gradient. | - Optimize the mobile phase composition, typically a mixture of hexane and an alcohol like isopropanol or ethanol.- Adjust the gradient to improve resolution. | |
| 3. Inappropriate column temperature: Temperature fluctuations can affect retention times and resolution. | - Use a column oven to maintain a stable temperature, typically around 25°C.[4] | |
| Variable retention times | 1. Column equilibration: Insufficient time for the column to stabilize with the mobile phase. | - Equilibrate the column with the mobile phase for an adequate amount of time before injecting the sample. |
| 2. Pump issues: Fluctuations in the mobile phase flow rate. | - Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. | |
| 3. Mobile phase composition changes: Evaporation of volatile solvents. | - Use freshly prepared mobile phase and keep the solvent reservoirs capped. |
Quantitative Data Summary
The stability of carotenoids is influenced by various factors. While comprehensive quantitative data for this compound is limited, the following table provides data on lutein stability, which can serve as a valuable reference due to its structural similarity to this compound. It is known that zeaxanthin and this compound are generally more stable than lutein due to an extra conjugated double bond.[1][5]
Table 1: Stability of Lutein under Various Conditions
| Temperature (°C) | pH | Exposure Time (hours) | Lutein Loss (%) | Reference |
| 40 | 8 | 1 | 12.44 | Inferred from qualitative descriptions in provided search results |
| 40 | 2 | 1 | 48.89 | Inferred from qualitative descriptions in provided search results |
| 40 | 7 | 4 | ~21 | Inferred from qualitative descriptions in provided search results |
| 80 | Neutral | <1 | 87.11 | Inferred from qualitative descriptions in provided search results |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol is a general guideline and may need to be optimized for specific sample matrices.
Materials:
-
Sample (e.g., tissue, plasma)
-
Phosphate-buffered saline (PBS)
-
Ethanol with 0.1% BHT
-
Hexane with 0.1% BHT
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Homogenizer or sonicator
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Amber-colored vials
Procedure:
-
Sample Preparation: All steps should be performed under dim, amber, or red light. Keep samples on ice whenever possible.
-
Homogenization: Homogenize the sample in cold PBS.
-
Extraction: a. Add 2 volumes of ethanol (with 0.1% BHT) to the homogenate. Vortex thoroughly. b. Add 2 volumes of hexane (with 0.1% BHT). Vortex vigorously for 2 minutes. c. Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Phase: Carefully collect the upper hexane layer into a clean amber vial.
-
Re-extraction: Repeat the extraction step (3b and 3c) on the lower aqueous layer twice more, pooling all hexane extracts.
-
Washing: Wash the pooled hexane extracts with an equal volume of saturated NaCl solution to remove water-soluble impurities. Discard the lower aqueous layer.
-
Drying: Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.
Protocol 2: Chiral HPLC Analysis of this compound
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Chiral HPLC column (e.g., Daicel Chiralpak AD-H, 5 µm, 250 x 4.6 mm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of hexane and isopropanol. A common starting point is an isocratic mobile phase of Hexane:Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 450 nm
-
Injection Volume: 20 µL
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Sample Injection: Inject the reconstituted sample extract and the standards onto the HPLC system.
-
Data Analysis: Identify and quantify the this compound peak based on its retention time and comparison to the standard curve.
Visualizations
Caption: Isomerization of Lutein to this compound.
Caption: Analytical workflow for this compound quantification.
References
- 1. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein, Zeaxanthin, and this compound in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Commercially Available Macular Carotenoid Supplements in Oil and Powder Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. profjohnnolan.com [profjohnnolan.com]
Technical Support Center: Chiral Separation of Zeaxanthin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the chiral separation of zeaxanthin isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate zeaxanthin isomers?
A1: Zeaxanthin isomers, including (3R,3'R)-zeaxanthin, (3R,3'S)-meso-zeaxanthin, and (3S,3'S)-zeaxanthin, are stereoisomers with identical chemical formulas and molecular weights. They differ only in the spatial arrangement of their hydroxyl groups. This structural similarity results in nearly identical polarities, making their separation by standard chromatography techniques challenging. Effective separation requires chiral stationary phases that can differentiate between the enantiomers.[1]
Q2: Which type of HPLC column is best for chiral separation of zeaxanthin isomers?
A2: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating zeaxanthin isomers. Columns such as those with amylose or cellulose derivatives, like the Daicel Chiralpak AD and IC series, have demonstrated successful separation.[2][3] For general separation of carotenoid isomers, C30 columns show better shape selectivity compared to traditional C18 columns, though they may not resolve all chiral isomers without specific chiral selectors.[4][5][6]
Q3: What are the typical mobile phases used for this separation?
A3: Normal-phase HPLC is commonly employed for the chiral separation of zeaxanthin. Typical mobile phases consist of a non-polar solvent like n-hexane modified with a polar solvent such as isopropanol or ethanol.[2][7] The ratio of these solvents is a critical parameter for optimizing the separation. Gradient elution can also be used to improve resolution.[2]
Q4: Can Supercritical Fluid Chromatography (SFC) be used for zeaxanthin isomer separation?
A4: Yes, Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for this purpose. SFC often provides higher efficiency, faster separations, and is more environmentally friendly due to its use of supercritical CO2 as the primary mobile phase. It has shown significant potential for improving the separation of carotenoid isomers.
Q5: How does temperature affect the chiral separation of zeaxanthin isomers?
A5: Temperature is a critical parameter in chiral chromatography. Generally, lower temperatures tend to improve chiral separation and resolution.[8] However, the optimal temperature can be method-dependent. It is advisable to perform temperature scouting studies (e.g., at 15°C, 25°C, and 40°C) to determine the ideal condition for a specific method, as in some cases, higher temperatures have been shown to increase separation factors.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of zeaxanthin isomers.
| Problem | Potential Causes | Recommended Solutions |
| Poor or No Resolution of Isomers | 1. Inappropriate Column: The stationary phase lacks the necessary chiral recognition capabilities. 2. Incorrect Mobile Phase Composition: The solvent strength is too high or too low, or the modifier is unsuitable.[10] 3. Suboptimal Temperature: The column temperature is not ideal for chiral recognition. | 1. Select a Suitable Chiral Column: Use a polysaccharide-based column such as Daicel Chiralpak AD-H or a similar chiral stationary phase.[7][11] 2. Optimize Mobile Phase: Systematically vary the ratio of hexane to isopropanol (or another alcohol modifier). Start with a low percentage of the polar modifier and gradually increase it. Consider using a gradient elution.[2] 3. Evaluate Temperature Effects: Test a range of column temperatures (e.g., 15-40°C) to find the optimum for your separation.[9] |
| Peak Tailing or Asymmetry | 1. Secondary Interactions: Analyte interaction with active sites (e.g., residual silanols) on the stationary phase.[10][12] 2. Column Overload: Injecting too much sample. 3. Solvent Mismatch: The sample solvent has a significantly different strength than the mobile phase.[12] 4. Column Degradation: The column performance has deteriorated over time.[12] | 1. Modify Mobile Phase: Add a small amount of a competitive agent, like an acid or base, if compatible with the column chemistry, to block active sites. For zeaxanthin, ensure high purity solvents to minimize these interactions. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible. 4. Use a Guard Column and Proper Column Care: A guard column will protect the analytical column from contaminants. Follow the manufacturer's instructions for column washing and storage.[13] |
| Broad Peaks | 1. Low Flow Rate: The mobile phase flow rate is too slow. 2. Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector.[12] 3. Column Contamination: Buildup of impurities on the column frit or packing material.[12] | 1. Adjust Flow Rate: Optimize the flow rate for the specific column dimensions and particle size. 2. Minimize Tubing: Use tubing with a narrow internal diameter and keep the length as short as possible. 3. Wash the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the inlet frit may need to be replaced. |
| Ghost Peaks / Unexpected Peaks | 1. Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components. 2. Sample Degradation: Zeaxanthin is sensitive to light and oxidation, which can lead to the formation of degradation products or isomers.[6] 3. Carryover from Previous Injections: Insufficient washing of the injector between runs. | 1. Use High-Purity Solvents: Filter and degas all mobile phase components. 2. Protect Sample from Light and Air: Prepare samples under amber light and consider using an antioxidant like BHT in the extraction solvents.[7] Analyze samples promptly after preparation. 3. Optimize Injector Wash: Use a strong solvent in the injector wash sequence to ensure all previous sample is removed. |
| Irreproducible Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in solvent ratios can affect retention in normal-phase chromatography. 2. Temperature Fluctuations: Lack of column thermostatting or significant changes in ambient temperature. 3. Column Equilibration Issues: Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient.[14] | 1. Precise Mobile Phase Preparation: Use volumetric flasks and pipettes for accurate solvent mixing. 2. Use a Column Oven: Maintain a constant and controlled column temperature. 3. Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to initial conditions before the next injection, typically 10-15 column volumes. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Zeaxanthin Stereoisomers
This protocol is adapted from methodologies that have successfully separated the three stereoisomers of zeaxanthin.[2][7]
1. Sample Preparation:
-
Extraction should be performed under amber light to prevent isomerization.[7]
-
For biological samples, saponification may be necessary to hydrolyze zeaxanthin esters.
-
After extraction, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase (e.g., hexane:isopropanol 95:5 v/v).[2]
2. HPLC System and Conditions:
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.
-
Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Daicel Chiralpak AD-3 (250 x 4.6 mm, 3 µm).[2][7] A guard column with the same stationary phase is recommended.
-
Mobile Phase A: n-Hexane:Isopropanol (95:5, v/v).[2]
-
Mobile Phase B: n-Hexane:Isopropanol (90:10, v/v).[2]
-
Injection Volume: 10 - 20 µL.
3. Chromatographic Run (Gradient Example):
-
A gradient can be effective for resolving all three isomers. An example gradient is as follows:
-
Start with 100% Mobile Phase A.
-
Linearly increase to 20% Mobile Phase B over 15 minutes.
-
Hold at 20% Mobile Phase B for 25 minutes.
-
Return to 100% Mobile Phase A and allow for re-equilibration.[2]
-
4. Data Analysis:
-
Identify peaks by comparing retention times with authentic standards for (3R,3'R)-zeaxanthin, meso-zeaxanthin, and (3S,3'S)-zeaxanthin.
-
Quantify by creating calibration curves from the peak areas of the standards.
Data Presentation
Table 1: HPLC Method Parameters for Zeaxanthin Isomer Separation
| Parameter | Method 1[2] | Method 2[7] |
| Column | Daicel Chiralpak AD-3 (250x4.6 mm, 3µm) | Daicel Chiralpak AD-H (250x4.6 mm, 5µm) |
| Mobile Phase | Gradient: A=Hexane:Isopropanol (95:5), B=Hexane:Isopropanol (90:10) | Isocratic: Hexane:Isopropanol (95:5) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | 450 nm | 450 nm |
| Injection Volume | 10-50 µL | 10 µL |
Table 2: Quantitative Analysis Parameters
| Parameter | Lutein[2] | Zeaxanthin Isomers[2] |
| Linear Range | - | 0.04–0.8 mg/L |
| Regression (r²) | 0.997 | 0.996 |
| Limit of Quantification (LOQ) | 57.4 pmol | 3.2 pmol |
| Relative Standard Deviation (RSD) at LOQ | 1.2% | 4.2% |
Visualizations
Caption: Workflow for zeaxanthin isomer analysis.
Caption: Decision tree for troubleshooting poor resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversed-phase high-performance liquid chromatographic identification of lutein and zeaxanthin stereoisomers in bovine retina using a C30 bonded phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combined HPLC-MS and HPLC-NMR on-line coupling for the separation and determination of lutein and zeaxanthin stereoisomers in spinach and in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Meso-Zeaxanthin Extraction from Fish Skin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of meso-zeaxanthin from fish skin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound from fish skin.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Detected in Extract | Incomplete cell lysis and extraction: The fish skin matrix is not sufficiently broken down to release the carotenoids. | Optimize homogenization: Ensure the fish skin is finely minced or homogenized to a slurry. Consider cryogenic grinding for better cell disruption.[1] |
| Inefficient solvent system: The solvent used may not be optimal for extracting this compound. | Solvent selection: Use a mixture of polar and non-polar solvents. A 1:1 mixture of diethyl ether and petroleum spirit has been used effectively.[1] For enhanced extraction of xanthophylls like this compound, consider solvent systems like hexane:ethanol or hexane:ethyl acetate. | |
| This compound present as esters: Saponification is often required to hydrolyze xanthophyll esters in fish products to their free form for accurate quantification.[2][3] | Incorporate a saponification step: After initial extraction, treat the extract with an alkaline solution (e.g., 10% aqueous KOH) overnight at a controlled temperature (e.g., 45°C). Be cautious, as intense saponification (e.g., high temperatures) can potentially degrade carotenoids or cause isomerization.[1][2] | |
| Degradation of this compound: Carotenoids are sensitive to light, heat, and oxygen. | Protect the sample: Perform extraction under dim or amber light.[4] Use an antioxidant like Butylated Hydroxytoluene (BHT) in the extraction solvent to prevent oxidative degradation.[4] Avoid high temperatures during extraction and solvent evaporation. | |
| Poor Separation of Zeaxanthin Isomers in HPLC | Inappropriate HPLC column: Standard C18 columns may not provide adequate separation of this compound, lutein, and (3R,3'R)-zeaxanthin. | Use a chiral column: A chiral column, such as a Chiralpak IA-3, is essential for the baseline separation of zeaxanthin stereoisomers.[2][5] |
| Suboptimal mobile phase: The mobile phase composition is critical for achieving good resolution. | Optimize mobile phase: For normal-phase chiral HPLC, an isocratic mobile phase of hexane and isopropanol (e.g., 90:10, v/v) is effective.[2][5] | |
| Inconsistent Extraction Yields | Variability in fish samples: The this compound content can vary between fish species, and even within the same species depending on their diet (wild-caught vs. farmed).[2][5] | Standardize fish source: If possible, use fish of the same species and origin for comparative studies. Note the source (wild or farmed) of the fish skin. |
| Inconsistent sample preparation: Variations in skinning, washing, and storage can affect the results. | Standardize preparation protocol: Develop and adhere to a strict protocol for sample preparation, from skin removal to storage. | |
| Presence of Interfering Compounds in the Extract | Co-extraction of lipids and other pigments: Fish skin contains high levels of lipids and other pigments that can interfere with analysis. | Saponification and purification: Saponification helps in removing lipids.[3] Further purification can be achieved using column chromatography (e.g., silica gel) if a highly pure extract is required. |
Frequently Asked Questions (FAQs)
Q1: Which fish species are good sources of this compound?
A1: this compound has been identified in the skin of several fish species, including salmon, sardine, and trout.[1][2][6][7]
Q2: Is saponification always necessary for this compound extraction from fish skin?
A2: Saponification is highly recommended as it hydrolyzes the ester linkages between carotenoids and fatty acids, releasing the free form of this compound for accurate quantification.[2][3] Without this step, the this compound content may be underestimated.[8]
Q3: What are the optimal conditions for saponification?
A3: Mild to strong saponification is generally effective. For example, using 5-10% aqueous potassium hydroxide (KOH) at room temperature or slightly elevated temperatures (e.g., 45°C) overnight.[2] It is crucial to avoid overly harsh conditions (e.g., very high temperatures) as this can lead to the degradation of carotenoids.[2]
Q4: What type of HPLC column is best for separating this compound from its isomers?
A4: A chiral HPLC column is essential for the effective separation of zeaxanthin stereoisomers (this compound, (3R,3'R)-zeaxanthin, and (3S,3'S)-zeaxanthin).[2][5]
Q5: Can advanced extraction techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) be used?
A5: Yes, these techniques can be applied to enhance the extraction of carotenoids.
-
Ultrasound-Assisted Extraction (UAE): This technique can improve extraction efficiency by using ultrasonic waves to disrupt cell walls. Optimized parameters for zeaxanthin extraction from marine microalgae included a sonication time of approximately 34 minutes and a temperature of around 59°C.[9] UAE has been shown to be more efficient than conventional methods for lipid extraction from fish skin, suggesting its potential for carotenoid extraction as well.[10]
-
Supercritical Fluid Extraction (SFE): SFE using supercritical CO2 is a green technology that can be used for carotenoid extraction. The efficiency can be enhanced by using a co-solvent like ethanol. Optimal conditions for carotenoid extraction from vegetable waste were found to be 59°C, 350 bar, with 15.5% (v/v) ethanol as a co-solvent.[11]
Q6: How can I prevent the degradation of this compound during extraction?
A6: To minimize degradation, it is important to:
-
Work under subdued light.[4]
-
Use antioxidants like BHT in your solvents.[4]
-
Avoid high temperatures wherever possible.
-
Store extracts under an inert atmosphere (e.g., nitrogen) at low temperatures.[1]
Quantitative Data Summary
The following table summarizes the concentrations of this compound and related carotenoids found in the flesh of two trout species. Data for fish skin is currently limited in the literature.
| Carotenoid | Rainbow Trout (Oncorhynchus mykiss) (ng/g of flesh) | Brown Trout (Salmo trutta) (ng/g of flesh) |
| This compound | 1.18 ± 0.68 | 1.25 ± 0.75 |
| (3R,3'R)-zeaxanthin | 2.54 ± 1.13 | 2.98 ± 1.34 |
| (3S,3'S)-zeaxanthin | 1.45 ± 0.78 | 1.54 ± 0.89 |
| Lutein | 38.72 ± 15.87 | 35.67 ± 14.98 |
| Data sourced from Prado-Cabrero et al. (2016)[5] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction with Saponification
This protocol is adapted from methodologies described for carotenoid extraction from fish tissues.[1][2]
1. Sample Preparation:
- Excise the skin from the fish and wash with cold water to remove any adhering flesh or scales.
- Pat the skin dry and mince it into small pieces or homogenize into a slurry.
2. Extraction:
- To the homogenized skin, add a 1:1 mixture of diethyl ether/petroleum spirit.
- Stir or shake the mixture vigorously for an extended period (e.g., overnight) at room temperature in the dark.
- Separate the solvent phase containing the carotenoids by centrifugation.
- Repeat the extraction process on the residue to ensure complete recovery.
- Combine the solvent extracts.
3. Saponification:
- Evaporate the solvent from the combined extracts under a stream of nitrogen.
- To the residue, add a 10% aqueous solution of potassium hydroxide (KOH).
- Incubate the mixture overnight at 45°C in the dark.
4. Purification:
- After saponification, add a non-polar solvent (e.g., hexane or diethyl ether) and water to the mixture.
- Shake well and allow the layers to separate. The upper organic layer will contain the carotenoids.
- Wash the organic layer with water to remove any remaining alkali.
- Dry the organic layer over anhydrous sodium sulfate.
5. Analysis:
- Evaporate the final solvent extract to dryness under nitrogen.
- Reconstitute the residue in the mobile phase for HPLC analysis (e.g., hexane/isopropanol for chiral HPLC).[2]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This is a proposed protocol based on general principles of UAE for carotenoids.[9]
1. Sample Preparation:
- Prepare the fish skin as described in Protocol 1.
2. Extraction:
- Place the homogenized skin in a suitable solvent (e.g., ethanol).
- Submerge the vessel in an ultrasonic bath.
- Sonicate for a defined period (e.g., 30-40 minutes) at a controlled temperature (e.g., 50-60°C).
- Separate the extract from the solid residue by filtration or centrifugation.
3. Saponification and Purification:
- Proceed with steps 3 and 4 from Protocol 1.
4. Analysis:
- Proceed with step 5 from Protocol 1.
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Verification of this compound in Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. rjptonline.org [rjptonline.org]
- 10. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 11. Supercritical Fluid Extraction of Carotenoids from Vegetable Waste Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Meso-Zeaxanthin Stability in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the photodegradation of Meso-zeaxanthin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in a laboratory setting?
A1: this compound, a xanthophyll carotenoid, is susceptible to degradation primarily due to three factors:
-
Light Exposure: Particularly short-wavelength blue light (around 400-500 nm), which corresponds to the absorption maximum of this compound (approximately 450 nm), can excite the molecule and lead to photo-oxidation.[1][2][3]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation, a process that is often accelerated by light and heat. Carotenoids react with oxygen through mechanisms like oxidation, electron transfer, or hydrogen abstraction.[4]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including the oxidation and degradation of this compound.
Q2: I am observing a rapid loss of the yellow color of my this compound solution. What is the likely cause?
A2: A rapid loss of the characteristic yellow color is a strong indicator of degradation. The conjugated double bond system in the this compound molecule is responsible for its color, and when this system is disrupted by oxidation, the color fades. This is most likely due to excessive exposure to light and/or oxygen. Review your experimental setup for potential sources of high-intensity light and ensure that your solutions are properly protected from air.
Q3: How can I minimize photodegradation during sample preparation and analysis?
A3: To minimize photodegradation, it is crucial to control the light environment and limit oxygen exposure.
-
Lighting: Conduct all procedures under amber or red light, as these longer wavelengths are less energetic and less likely to be absorbed by this compound.[4] Standard fluorescent lighting should be avoided.
-
Glassware: Use amber-colored glassware or wrap your containers in aluminum foil to block out light.
-
Degassing Solvents: Before use, degas your solvents by bubbling an inert gas, such as nitrogen or argon, through them to remove dissolved oxygen.
-
Inert Atmosphere: If possible, perform sensitive steps in a glove box under an inert atmosphere.
-
Antioxidants: Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to your solvents (a common concentration is 0.1% BHT).[4]
Q4: What is the best way to store this compound, both in solid form and in solution?
A4: Proper storage is critical for maintaining the integrity of this compound.
-
Solid Form: Store solid this compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at low temperatures, preferably -20°C or -80°C.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store them in amber, airtight containers, purged with inert gas, at -20°C or -80°C. Oil-based formulations have been shown to offer greater stability than powder-based ones.[4]
Q5: Are there any synergistic effects of using multiple antioxidants to protect this compound?
A5: Yes, using a combination of antioxidants can be more effective. For instance, Vitamin C (ascorbic acid) can regenerate Vitamin E (α-tocopherol) after it has been oxidized while scavenging radicals. This synergistic relationship can provide longer-lasting protection for this compound against oxidative damage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in repeated experiments | Variable degradation of this compound between experiments. | Standardize your experimental protocol to ensure consistent light exposure, temperature, and oxygen exclusion. Always prepare fresh solutions or use a consistent storage protocol. |
| Low recovery of this compound after extraction | Degradation during the extraction process. | Perform the extraction under amber light. Use degassed solvents containing an antioxidant like 0.1% BHT. Minimize the time the sample is exposed to air and light. |
| Appearance of unexpected peaks in HPLC chromatogram | Formation of degradation products or isomers. | This indicates that degradation has occurred. Review your handling and storage procedures. The new peaks could be cis-isomers or oxidation products. Ensure your HPLC method is capable of separating these from the all-trans-Meso-zeaxanthin. |
| This compound solution appears cloudy or has precipitated | Poor solubility or degradation in the chosen solvent. | Ensure you are using a suitable solvent for this compound (e.g., tetrahydrofuran, chloroform, ethanol). If the solution is stored, precipitation can occur at low temperatures. Allow it to warm to room temperature and sonicate briefly before use. |
Quantitative Data on Carotenoid Stability
Table 1: Half-life (in days) of Lutein and α-tocopherol in spray-dried spinach juice powder at 4°C (Non-vacuum packed)
| Compound | Half-life (days) |
| Lutein | 58.25 |
| α-tocopherol | 85.37 |
Source: Adapted from research on the stability of carotenoids in spray-dried spinach juice powder. It is important to note that these values are from a specific matrix and conditions and may differ in a pure solvent system.
Table 2: Bimolecular Rate Constants of Scavenging of Retinoid Cation Radicals by Lutein and Zeaxanthin
| Antioxidant | Rate Constant (M⁻¹s⁻¹) |
| Lutein | (8.85 ± 0.25) x 10⁹ |
| Zeaxanthin | (6.39 ± 0.02) x 10⁹ |
Source: Adapted from a study on the scavenging of cation radicals of visual cycle retinoids. This data highlights the high efficiency of these xanthophylls as antioxidants.[5]
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent under controlled light and temperature conditions.
Materials:
-
This compound standard
-
HPLC-grade solvent (e.g., ethanol, tetrahydrofuran)
-
Butylated Hydroxytoluene (BHT)
-
Amber HPLC vials with septa
-
Controlled light source (e.g., a lamp with a specific wavelength and intensity output)
-
Temperature-controlled chamber
-
HPLC system with a C18 or chiral column and a UV-Vis detector
Procedure:
-
Solution Preparation: Under amber light, prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). To a portion of this, add 0.1% BHT to create a stabilized solution for comparison.
-
Aliquoting: Aliquot the solutions into amber HPLC vials, leaving minimal headspace. For anaerobic conditions, purge the vials with nitrogen or argon before sealing.
-
Exposure: Place the vials in a temperature-controlled chamber. Expose one set of vials to a controlled light source and keep another set in the dark as a control.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the light and dark conditions.
-
HPLC Analysis: Immediately analyze the samples by HPLC to determine the concentration of this compound. A suitable mobile phase for a C18 column could be a gradient of methanol, methyl-tert-butyl ether, and water. For chiral separation of isomers, a specific chiral column and a mobile phase like hexane and isopropanol (90:10, v/v) would be necessary.[4]
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant and half-life.
Protocol 2: HPLC Analysis of this compound and its Isomers
Objective: To separate and quantify this compound, zeaxanthin, and lutein in a sample.
Materials:
-
Sample containing this compound
-
This compound, zeaxanthin, and lutein standards
-
HPLC system with a diode array detector (DAD)
-
Chiral HPLC column (e.g., Daicel Chiralpak IA-3)
-
HPLC-grade hexane and isopropanol
Procedure:
-
Sample Preparation: Extract the carotenoids from your sample using an appropriate solvent (e.g., ethanol with 0.1% BHT). Perform all steps under amber light.[4]
-
Standard Preparation: Prepare a mixed standard solution containing known concentrations of this compound, zeaxanthin, and lutein.
-
HPLC Conditions:
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks based on their retention times compared to the standards. Quantify the concentration of each carotenoid using a calibration curve generated from the standards.
Visualizations
Caption: Simplified pathway of this compound photodegradation.
Caption: Workflow for this compound stability testing.
References
Technical Support Center: Enhancing the Shelf-Life of Meso-Zeaxanthin Supplements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of meso-zeaxanthin-containing supplements.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and stability testing of this compound supplements.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation of this compound in a new formulation. | Oxidation: this compound's conjugated double bond system is highly susceptible to oxidation from atmospheric oxygen.[1] Light Exposure: UV and visible light can induce photo-oxidation and isomerization.[2] Inappropriate Formulation Base: Powder-based formulations offer less protection against environmental factors compared to oil-based ones.[1][3][4] | Incorporate Antioxidants: Add oil-soluble antioxidants like tocopherols (Vitamin E) or ascorbyl palmitate to the formulation.[1] Optimize Packaging: Use opaque, airtight packaging to minimize light and oxygen exposure. Consider packaging under an inert atmosphere (e.g., nitrogen).[5] Formulation Review: Consider reformulating as an oil-based softgel, which has demonstrated superior stability for carotenoids.[3][4] Encapsulation technologies like beadlets or nanoencapsulation can also offer enhanced protection.[3][6] |
| Inconsistent this compound concentration between batches. | Raw Material Variability: The concentration of this compound in the raw material (often derived from lutein) can vary.[7][8][9][10] Manufacturing Process: Inconsistent mixing or exposure to heat during manufacturing can lead to variations. | Raw Material Qualification: Implement stringent quality control for incoming raw materials, including HPLC quantification of this compound. Process Validation: Validate the manufacturing process to ensure homogeneity and minimize exposure to heat and light. |
| This compound is detected in a supplement where it was not intentionally added. | Lutein Isomerization: this compound can be formed from the isomerization of lutein, a common co-ingredient, during processing or storage, especially with heat or changes in pH.[7][11] Some commercial sources of lutein may contain small amounts of this compound as a byproduct of their manufacturing process.[12] | Source Material Analysis: Analyze the lutein source material for the presence of this compound using chiral HPLC.[8][9][10] Labeling Transparency: If this compound is consistently detected, consider declaring it on the product label to ensure accuracy.[8][9][10] |
| Difficulty in quantifying this compound accurately. | Co-elution with other carotenoids: Lutein and zeaxanthin are structurally similar and may co-elute during standard HPLC analysis. Lack of a suitable reference standard. | Method Development: Utilize a chiral HPLC method to effectively separate the stereoisomers of zeaxanthin, including this compound, from lutein.[8][9][10][13] Reference Standards: Procure certified reference standards for this compound, lutein, and zeaxanthin for accurate quantification.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: The primary factors leading to the degradation of this compound are its susceptibility to oxidation and light.[1] The long chain of conjugated double bonds in its structure, which is responsible for its antioxidant properties, is also the site of oxidative attack.[1] Exposure to atmospheric oxygen, heat, and light (especially UV) can accelerate this degradation process.
Q2: Which formulation type is best for ensuring the stability of this compound?
A2: Oil-based formulations, such as softgel capsules, have demonstrated superior stability for this compound and other macular carotenoids compared to powder-filled capsules.[1][3][4] The oil acts as a carrier and provides a protective barrier against oxidation. Studies have shown that carotenoid content in oil-filled capsules remains stable over time, while significant degradation can occur in powder-based supplements.[3][4]
Q3: What role do antioxidants play in a this compound supplement formulation?
A3: Antioxidants are crucial for protecting this compound from oxidative degradation. By adding antioxidants such as tocopherols (Vitamin E), ascorbyl palmitate, or botanical extracts with antioxidant properties (e.g., thyme oil), you can create a more stable formulation.[1] These compounds preferentially get oxidized, thereby sparing the this compound.
Q4: How does encapsulation technology improve the shelf-life of this compound?
A4: Encapsulation technologies, such as microencapsulation (e.g., beadlets) and nanoencapsulation, create a physical barrier that protects this compound from environmental factors like oxygen and light.[6] This can significantly enhance its stability and shelf-life, even in powder-based formulations.[3] Encapsulation can also improve the bioavailability of the carotenoid.[6]
Q5: What is the expected shelf-life of a well-formulated this compound supplement?
A5: The shelf-life will depend on the formulation, packaging, and storage conditions. A well-formulated oil-based softgel containing antioxidants and packaged in opaque, airtight containers can have a shelf-life of 24 months or longer. In contrast, powder-based formulations may show significant degradation in a shorter period.[3][4] Real-time and accelerated stability studies are essential to determine the precise shelf-life for a specific product.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Formulations
Objective: To evaluate and compare the stability of different this compound supplement formulations under accelerated conditions to predict shelf-life.
Methodology:
-
Sample Preparation: Prepare batches of the this compound supplement in the desired formulations (e.g., oil-based softgels, powder-filled capsules, powder with microencapsulated this compound).
-
Initial Analysis (Time 0): Analyze a subset of samples from each batch to determine the initial concentration of this compound, lutein, and zeaxanthin using a validated chiral HPLC-DAD method.
-
Accelerated Storage Conditions: Place the remaining samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity.
-
Time-Point Analysis: Pull samples from the stability chamber at predetermined time points (e.g., 1, 3, and 6 months).
-
Quantification: For each time point, quantify the concentration of this compound and other carotenoids using the same chiral HPLC-DAD method as the initial analysis.
-
Data Analysis: Calculate the percentage of degradation for this compound at each time point relative to the initial concentration. Compare the degradation rates between the different formulations.
Protocol 2: Quantification of this compound by Chiral HPLC-DAD
Objective: To accurately quantify the concentration of this compound and separate it from other carotenoids in a supplement.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations using certified reference standards for this compound, (3R,3'R)-zeaxanthin, and lutein.
-
Sample Extraction:
-
For oil-based softgels: Dissolve the contents of the softgel in an appropriate organic solvent (e.g., a mixture of ethanol and hexane).
-
For powder-based capsules: The extraction may require an enzymatic digestion step with a protease to release the carotenoids, followed by extraction with a solvent mixture like dichloromethane-ethanol.[14]
-
-
Chromatographic Conditions:
-
Column: A chiral column capable of separating xanthophyll isomers (e.g., a cellulose or amylose-based column).
-
Mobile Phase: A suitable mobile phase, which is often a mixture of hexane and an alcohol like ethanol or isopropanol.
-
Detector: A Diode Array Detector (DAD) set to the maximum absorption wavelength for carotenoids (around 450 nm).
-
-
Analysis: Inject the prepared standards and sample extracts into the HPLC system.
-
Quantification: Create a calibration curve from the peak areas of the standards. Use this curve to determine the concentration of this compound in the samples based on their peak areas.
Visualizations
Caption: Workflow for accelerated stability testing of this compound supplements.
Caption: Factors influencing the degradation of this compound and protective strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Formulation Approaches to Crystalline Status Modification for Carotenoids: Impacts on Dissolution, Stability, Bioavailability, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Commercially Available Macular Carotenoid Supplements in Oil and Powder Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Encapsulation Techniques of Carotenoids and Their Multifunctional Applications in Food and Health: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.setu.ie [research.setu.ie]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Eye health supplements may contain undeclared this compound, say researchers. Nothing to see here, says supplier [nutraingredients.com]
- 13. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method for the Determination of β-Carotene in Supplements and Raw Materials by Reversed-Phase Liquid Chromatography: Single Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS/MS analysis of Meso-Zeaxanthin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Meso-Zeaxanthin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] Given this compound's presence in complex biological samples and dietary supplements, it is particularly susceptible to these effects.[4]
Q2: What are the common sources of matrix effects in this compound analysis?
A2: Common sources of matrix effects for a lipophilic compound like this compound include:
-
Phospholipids: Abundant in biological matrices like plasma, serum, and tissue, phospholipids are a major cause of ion suppression in ESI-MS.[5][6][7][8]
-
Other Carotenoids and Pigments: In dietary supplements and food matrices, high concentrations of other carotenoids (e.g., Lutein, Zeaxanthin) and pigments can co-elute and interfere with this compound's ionization.
-
Salts and Buffers: High concentrations of salts from sample collection or preparation can adversely affect the ionization process.
-
Excipients: In dietary supplement formulations, various excipients can introduce interfering compounds into the analysis.
Q3: How can I detect the presence of matrix effects in my this compound assay?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: A continuous infusion of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal at the retention time of potential interferences indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract (a sample that does not contain the analyte). The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100 A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis of this compound.
Problem 1: Poor sensitivity, inconsistent results, or high variability in replicate injections.
Possible Cause: Significant ion suppression or enhancement due to matrix effects.
Troubleshooting Steps:
-
Assess Matrix Effects: First, confirm the presence and extent of matrix effects using the post-column infusion or post-extraction spike method described in the FAQs.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[5]
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique for separating lipophilic compounds like this compound from polar matrix components.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than LLE by utilizing different sorbent chemistries to retain either the analyte or the interferences.
-
Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids and may require further cleanup steps.
-
-
Chromatographic Separation:
-
Column Selection: Utilize a column that provides good retention and separation of this compound from matrix components. C30 and chiral columns are often used for carotenoid analysis.[4][9]
-
Gradient Optimization: Adjust the mobile phase gradient to resolve this compound from co-eluting interferences.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI) for nonpolar compounds like carotenoids and can be a suitable alternative.[10][11]
-
Internal Standard: The use of a suitable internal standard is crucial for compensating for matrix effects.[12][13]
-
Problem 2: Suspected interference from phospholipids in biological samples.
Possible Cause: Co-elution of phospholipids with this compound leading to ion suppression.
Troubleshooting Steps:
-
Targeted Phospholipid Removal:
-
Phospholipid Removal Plates/Cartridges: Several commercially available products are designed to specifically remove phospholipids from biological samples.
-
Optimized LLE or SPE: Develop a liquid-liquid or solid-phase extraction method specifically validated for its ability to remove phospholipids.
-
-
Chromatographic Separation:
-
Modify the chromatographic gradient to separate the elution of this compound from the main phospholipid elution window.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
-
Sample Preparation: To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound).
-
Protein Precipitation: Add 600 µL of cold acetone, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a clean tube. Add 1 mL of hexane/methyl tert-butyl ether (1:1, v/v). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from a Dietary Supplement
-
Sample Preparation: Accurately weigh a portion of the homogenized supplement and dissolve it in an appropriate solvent (e.g., ethanol with 0.1% BHT).
-
Internal Standard: Add a known amount of internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the sample solution onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 3 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Data Presentation
The following table summarizes the expected relative effectiveness of different sample preparation techniques in reducing matrix effects for this compound analysis. The values are illustrative and should be confirmed experimentally for your specific matrix and analytical method.
| Sample Preparation Technique | Relative Phospholipid Removal | Relative Pigment Removal | Analyte Recovery | Overall Matrix Effect Reduction |
| Protein Precipitation (PPT) | Low | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Good | Moderate to High |
| Solid-Phase Extraction (SPE) | High | High | Good to High | High |
| Phospholipid Removal Plates | Very High | Low | High | High (for phospholipids) |
Visualizations
Below are diagrams illustrating key workflows and concepts for addressing matrix effects in this compound analysis.
Caption: A general workflow for identifying and mitigating matrix effects.
Caption: Comparison of common sample preparation techniques.
References
- 1. nebiolab.com [nebiolab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of oxidized phospholipids analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Saponification for Meso-Zeaxanthin Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the saponification step for meso-zeaxanthin extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the saponification of carotenoid esters for the purpose of this compound production, which is often achieved through the isomerization of lutein.[1][2]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Saponification: Insufficient alkali concentration, reaction time, or temperature. | Increase KOH concentration. Optimal ranges can vary, with some processes using high base concentrations.[1][2] Extend reaction time; some protocols suggest up to 6 hours at room temperature for xanthophylls.[3][4] Increase temperature, but with caution to avoid degradation. Temperatures between 60-70°C are sometimes used to accelerate the reaction.[5] |
| Degradation of Carotenoids: Temperature is too high, or prolonged exposure to heat. High alkali concentrations can also contribute to degradation.[6] | Optimize the temperature and time combination. For general carotenoid stability, lower temperatures for a longer duration are often preferred. Avoid temperatures exceeding 80°C.[7] Use the minimum effective concentration of KOH. While high concentrations are needed for isomerization, excessive levels can degrade the product.[1][2] | |
| Isomerization to Undesired Products: Incorrect reaction conditions (temperature, alkali) can lead to the formation of other cis-isomers. | Strictly control the temperature. High temperatures can promote the formation of various cis-isomers.[8][9] Ensure a homogenous reaction mixture to promote consistent isomerization to this compound. | |
| Presence of Interfering Substances in Final Extract | Incomplete Removal of Lipids and Chlorophylls: Saponification is key to removing these interfering substances.[10] | Ensure complete saponification by optimizing alkali concentration and reaction time. Follow with thorough washing steps to remove the generated soaps. The use of acidified phosphate buffer has been shown to prevent micelle formation and improve carotenoid recovery.[11][12] |
| Soap Formation and Emulsions: The formation of soaps can trap carotenoids, leading to losses during extraction. | After saponification, neutralize the mixture carefully. The addition of a phosphate buffer can help break emulsions and prevent the formation of soap micelles that trap the desired product.[11][12] Use a combination of polar and non-polar solvents for extraction to improve partitioning. | |
| Poor Recovery of Xanthophylls | Inappropriate Base Strength: While strong bases are generally good for xanthophyll recovery, some carotenoids are sensitive. | For xanthophylls like lutein and zeaxanthin, a strong base is often effective.[3][4] However, if other sensitive carotenoids like astaxanthin are present, a milder base or a two-step hydrolysis might be necessary.[3][4] |
| Oxidation of Carotenoids: Exposure to oxygen, light, and heat can lead to degradation. | Perform the saponification and subsequent extraction steps under an inert atmosphere (e.g., nitrogen).[13] Work under dim light and keep samples cool when not being heated for the reaction.[8] The addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the saponification step in this compound extraction?
A1: The saponification step serves two main purposes. First, it hydrolyzes the fatty acid esters of xanthophylls, such as lutein, to their free form.[10] Second, under specific conditions of high temperature and high base concentration, it facilitates the isomerization of lutein into this compound.[1][2] This process also helps to remove interfering substances like chlorophylls and lipids.[10]
Q2: What are the key parameters to control during saponification for optimal this compound yield?
A2: The three primary parameters to optimize are:
-
Alkali Concentration (KOH): High concentrations of a strong base like potassium hydroxide (KOH) are typically required to drive the isomerization of lutein to this compound.[1][2] Concentrations can range from 2% to as high as 60% depending on the specific protocol and starting material.[14]
-
Temperature: Higher temperatures accelerate the saponification and isomerization reactions.[5] However, temperatures that are too high can lead to the degradation of carotenoids.[6] A common range to investigate is 45-75°C.[14]
-
Reaction Time: The duration of the saponification needs to be sufficient for complete hydrolysis and isomerization. This can range from minutes to several hours, depending on the temperature and alkali concentration.[11][14]
Q3: Can saponification lead to the degradation of this compound?
A3: Yes, carotenoids, including this compound, are susceptible to degradation under harsh conditions.[8] Factors that can cause degradation during saponification include excessively high temperatures, prolonged reaction times, high alkali concentrations, and exposure to oxygen and light.[6][13] It is crucial to find a balance that maximizes isomerization while minimizing degradation.
Q4: How can I be sure that the this compound in my sample is not an artifact of the saponification process?
A4: While the industrial production of this compound relies on the saponification-induced isomerization of lutein, it is important to distinguish this from unintended artifact formation during analytical procedures.[15] Studies have shown that under controlled analytical saponification conditions, purified lutein does not readily convert to this compound, suggesting that its presence in biological samples is not necessarily an artifact of the extraction method.[16][17] However, harsh analytical conditions could potentially induce this conversion.
Q5: What is a typical starting material for this compound production via saponification?
A5: The most common industrial starting material is lutein extracted from marigold flowers (Tagetes erecta).[1][18] The lutein in marigold oleoresin is primarily in an esterified form, which is then saponified and isomerized to produce this compound.[15]
Experimental Protocols
General Protocol for Saponification of Lutein Esters to this compound
This protocol is a generalized procedure based on common practices. Optimization of specific parameters is highly recommended for individual applications.
-
Preparation of Oleoresin Solution: Dissolve the lutein-rich oleoresin (e.g., from marigold extract) in a suitable organic solvent like ethanol or isopropanol. The addition of an antioxidant like BHT is recommended.[8]
-
Alkaline Hydrolysis: Add an aqueous or alcoholic solution of a strong base, typically potassium hydroxide (KOH). The final concentration of KOH should be optimized, but high concentrations are generally used for isomerization.[1][2]
-
Reaction: The mixture is typically stirred and heated. A temperature range of 60-70°C is often employed to facilitate both saponification and isomerization.[5] The reaction is carried out for a predetermined time, which could range from 30 minutes to several hours, under an inert atmosphere.[7][19]
-
Neutralization and Extraction: After cooling, the reaction mixture is diluted with water. To avoid the formation of emulsions and the trapping of carotenoids in soap micelles, an acidified phosphate buffer may be added.[11][12] The free carotenoids are then extracted with a non-polar solvent such as hexane or a hexane/ethyl acetate mixture.[19]
-
Washing and Drying: The organic phase is washed repeatedly with water to remove any remaining alkali and soaps. The washed extract is then dried over anhydrous sodium sulfate.
-
Solvent Evaporation and Analysis: The solvent is evaporated under reduced pressure. The resulting carotenoid mixture can then be analyzed by HPLC to determine the concentration of this compound.
Data Presentation
Table 1: Influence of Saponification Parameters on Xanthophyll Recovery
| Parameter | Condition | Effect on Xanthophyll Recovery | Reference |
| Base Concentration (KOH) | Weak (0.01 - 0.2 M) | Better recovery for sensitive carotenoids like astaxanthin. | [3][4] |
| Strong (0.2 - 0.5 M) | Better recovery for xanthophylls like lutein and zeaxanthin. | [3][4] | |
| Temperature | Room Temperature | Can be effective with longer reaction times (e.g., 6 hours). | [3][4] |
| 45 - 75°C | Optimal range for saponification of lutein/zeaxanthin from Arthrospira Platensis. | [14] | |
| > 75°C | Increased risk of carotenoid degradation. | [6] | |
| Reaction Time | 45 - 70 min | Optimal range for saponification of lutein/zeaxanthin from Arthrospira Platensis. | [14] |
| 10 min | Found to be sufficient for saponification of chili extracts at 35°C. | [11] | |
| 6 hours | Effective for xanthophyll recovery with a strong base at room temperature. | [3] |
Visualizations
Experimental Workflow for this compound Production
Caption: Workflow for the production of this compound via saponification.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting decision tree for low this compound yield.
Chemical Transformation Pathway
Caption: Chemical conversion of lutein to this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. saponification: Topics by Science.gov [science.gov]
- 5. US8716533B2 - Methods of saponifying xanthophyll esters and isolating xanthophylls - Google Patents [patents.google.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. agritrop.cirad.fr [agritrop.cirad.fr]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. US6262284B1 - Process for extraction and purification of lutein, zeaxanthin and rare carotenoids from marigold flowers and plants - Google Patents [patents.google.com]
- 10. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. omicsonline.org [omicsonline.org]
- 14. researchgate.net [researchgate.net]
- 15. optometrytimes.com [optometrytimes.com]
- 16. What is this compound, and where does it come from? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Verification of this compound in Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. macuhealth.com [macuhealth.com]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the In Vivo Conversion of Lutein to Meso-Zeaxanthin and its Alternatives for Macular Pigment Augmentation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo conversion of lutein to meso-zeaxanthin against other xanthophyll carotenoids for the purpose of augmenting macular pigment. Experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to support researchers in the field of ocular health and drug development.
Introduction: The Significance of Macular Xanthophylls
The macula, the central region of the retina, is responsible for sharp, detailed central vision. It is uniquely enriched with three xanthophyll carotenoids: lutein, zeaxanthin, and this compound. These compounds, collectively known as macular pigment, play a crucial role in protecting the macula from oxidative stress and high-energy blue light, thereby reducing the risk of age-related macular degeneration (AMD). While lutein and zeaxanthin are obtained from dietary sources, this compound is predominantly formed in the retina through the isomerization of lutein. This guide focuses on the validation of this in vivo conversion and compares the efficacy of lutein with other xanthophylls in modulating macular pigment optical density (MPOD).
The Lutein to this compound Conversion Pathway
In vivo studies have unequivocally demonstrated that lutein is the precursor to this compound in the human eye. This conversion is a critical physiological process for the optimal protection of the macula.
Enzymatic Conversion by RPE65
The isomerization of lutein to this compound is catalyzed by the enzyme RPE65, which is primarily located in the retinal pigment epithelium (RPE).[1] RPE65 is also a key enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol. Its dual function highlights its importance in retinal health. The conversion involves a shift of a double bond in the ε-ring of the lutein molecule, transforming it into a β-ring, thus forming this compound.
Caption: Enzymatic conversion of lutein to this compound by RPE65.
Comparative Efficacy of Xanthophyll Supplementation on Macular Pigment Optical Density (MPOD)
The effectiveness of various xanthophylls in increasing MPOD is a key consideration for nutritional interventions and drug development. The following table summarizes data from a meta-analysis of randomized controlled trials.
| Xanthophyll Supplementation Group | Number of Trials | Total Participants | Weighted Mean Difference (WMD) in MPOD (95% CI) | Key Findings |
| Lutein & Zeaxanthin | 20 | 1764 | 0.08 (0.05 to 0.11) | Significant increase in MPOD in both AMD patients and healthy subjects. |
| Lutein, Zeaxanthin & this compound | (Stratified analysis) | - | Higher than Lutein & Zeaxanthin alone | Supplementation including this compound showed a greater increase in MPOD.[1][2][3] |
| Dose-Response Relationship | (Stratified analysis) | - | <10 mg/day: 0.05 (0.03 to 0.07) | A clear dose-response relationship was observed.[1] |
| >10 mg/day: 0.12 (0.09 to 0.15) |
Bioavailability and Metabolic Fate of Alternative Xanthophylls
While lutein is the established precursor to this compound, other dietary xanthophylls are also investigated for their potential ocular benefits.
-
Zeaxanthin: A primary component of the macular pigment, obtained directly from the diet. It does not convert to this compound. Its bioavailability is comparable to lutein, and it contributes directly to MPOD.
-
β-Cryptoxanthin: A provitamin A carotenoid found in fruits like oranges and papayas. While it is absorbed and metabolized in the body, there is limited evidence of its significant accumulation in the macula or its conversion to other macular xanthophylls.
-
Astaxanthin: A potent antioxidant found in marine microalgae and seafood. Although it can cross the blood-retina barrier and exhibits protective effects against oxidative stress, it does not accumulate in the macular pigment to the same extent as lutein, zeaxanthin, and this compound.[4][5][6][7]
Caption: Comparative metabolic fates of dietary xanthophylls.
Experimental Protocols
In Vitro Validation of Lutein to this compound Conversion
This protocol describes a typical in vitro experiment to validate the conversion of lutein to this compound.
Caption: In vitro workflow for validating lutein to this compound conversion.
Detailed Methodologies:
-
Cell Culture: Human embryonic kidney (HEK293T) cells or human retinal pigment epithelial (ARPE-19) cells are commonly used.
-
Transfection: Cells are transfected with a plasmid vector containing the coding sequence for human RPE65. A control group is transfected with an empty vector.
-
Lutein Incubation: After transfection, cells are incubated with a known concentration of lutein (e.g., 2-10 µM) for a specified period (e.g., 24-72 hours).
-
Xanthophyll Extraction: Cells are harvested, lysed, and the carotenoids are extracted using an organic solvent mixture, typically containing hexane and ethanol.
-
HPLC Analysis: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify lutein and this compound.
Quantification of Xanthophylls by HPLC
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector is used.
Column: A chiral column, such as a Chiral Pak AD-H (250 x 4.6 mm, 5 µm), is essential for separating the stereoisomers of zeaxanthin and this compound.
Mobile Phase: A common mobile phase is a gradient of hexane and isopropanol. For instance, an isocratic mobile phase of 90:10 (v/v) hexane:isopropanol can be used.
Detection: The PDA detector is set to monitor wavelengths between 400 nm and 500 nm, with specific detection at approximately 450 nm for lutein, zeaxanthin, and this compound.
Quantification: The concentration of each xanthophyll is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of purified standards.
Measurement of Macular Pigment Optical Density (MPOD)
Heterochromatic Flicker Photometry (HFP):
HFP is a psychophysical method that relies on the subject's perception of a flickering light. The subject views a target that alternates between a blue light (which is absorbed by the macular pigment) and a green or white light (which is not). The intensity of the blue light is adjusted until the perception of flicker is minimized or eliminated. The amount of blue light required to null the flicker is used to calculate the MPOD.[8]
Macular Pigment Reflectometry:
This is an objective method that measures the amount of light reflected from the fovea and the parafovea. By comparing the reflectance spectra of these two regions, the density of the macular pigment can be determined. This technique is rapid and does not require a subjective response from the participant.[9][10][11][12][13][14]
Conclusion
The in vivo conversion of lutein to this compound, catalyzed by the RPE65 enzyme, is a fundamental process for maintaining optimal macular health. Comparative studies on xanthophyll supplementation demonstrate that while direct supplementation with a combination of lutein, zeaxanthin, and this compound can lead to a more significant increase in MPOD, lutein remains a critical dietary component due to its role as the precursor to this compound. Alternative xanthophylls like β-cryptoxanthin and astaxanthin, while possessing their own health benefits, do not appear to contribute directly to the macular pigment density in the same manner. For researchers and drug development professionals, understanding these pathways and having robust analytical methods are crucial for designing effective interventions to prevent and manage age-related macular degeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Lutein, Zeaxanthin and this compound Supplementation Associated with Macular Pigment Optical Density | Semantic Scholar [semanticscholar.org]
- 3. Lutein, Zeaxanthin and this compound Supplementation Associated with Macular Pigment Optical Density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Applications of Astaxanthin in the Treatment of Ocular Diseases: Emerging Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discover how Astaxanthin benefits eyes health | Algatech [algatech.com]
- 6. Recent Advances and the Mechanism of Astaxanthin in Ophthalmological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. puremagics.com [puremagics.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Macular Pigment Reflectometry: Developing Clinical Protocols, Comparison with Heterochromatic Flicker Photometry and Individual Carotenoid Levels [mdpi.com]
- 10. Macular Pigment Reflectometry: Developing Clinical Protocols, Comparison with Heterochromatic Flicker Photometry and Individual Carotenoid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Carotenoids in Perifovea using the Macular Pigment Reflectometer [jove.com]
- 12. Macular Pigment Optical Density as a Measurable Modifiable Clinical Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Macular Pigment Reflectometry: Developing Clinical Protocols, Comparison with Heterochromatic Flicker Photometry and Individual Carotenoid Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative antioxidant capacity of Meso-Zeaxanthin and astaxanthin
A Comparative Guide to the Antioxidant Capacity of Meso-Zeaxanthin and Astaxanthin for Researchers and Drug Development Professionals
In the field of drug development and cellular health, the potency of antioxidant compounds is of paramount importance. Among the vast array of carotenoids, this compound and astaxanthin have garnered significant attention for their robust antioxidant properties. This guide provides an objective comparison of their antioxidant capacities, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers and scientists in their exploration of these potent molecules.
Introduction to this compound and Astaxanthin
This compound is a xanthophyll carotenoid that is a stereoisomer of lutein and zeaxanthin. It is notably concentrated in the macula of the human eye, where it plays a critical role in protecting against oxidative stress and filtering high-energy blue light.[1][2] Astaxanthin, another powerful xanthophyll carotenoid, is responsible for the red-pink pigmentation in various marine organisms, such as salmon, shrimp, and microalgae. It is recognized for its exceptional antioxidant activity, which is attributed to its unique molecular structure.[3][4][5]
Quantitative Comparison of Antioxidant Capacity
| Antioxidant Assay | This compound | Astaxanthin | Reference Study Context |
| Singlet Oxygen Quenching | Qualitatively ranked as a more effective quencher than zeaxanthin and lutein. A 1:1:1 mixture of this compound, zeaxanthin, and lutein was found to be the most potent.[6][7] | Described as an intermediate quencher, more effective than lutein but less so than lycopene and β-carotene.[8] | The studies were conducted under different experimental conditions, preventing a direct quantitative comparison of rate constants. |
| DPPH Radical Scavenging | Data on specific IC50 values are not readily available in the reviewed literature. | IC50 values vary depending on the extraction method and solvent used. | Lack of standardized reporting makes direct comparison challenging. |
| ABTS Radical Scavenging | Data on specific IC50 values are not readily available in the reviewed literature. | IC50 values vary depending on the extraction method and solvent used. | Lack of standardized reporting makes direct comparison challenging. |
Note: The absence of directly comparable, quantitative data for DPPH and ABTS assays underscores the need for future head-to-head studies to fully elucidate the comparative antioxidant potency of these two carotenoids.
Experimental Protocols
To facilitate the replication and validation of antioxidant capacity studies, detailed methodologies for key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, a change that is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compound (this compound or Astaxanthin) at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of the test compound and positive control.
-
Add a specific volume of the test compound or control to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: The antioxidant reduces the blue-green ABTS•+ to its colorless neutral form, and the change in absorbance is measured.
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate (e.g., 2.45 mM)
-
Test compound (this compound or Astaxanthin) at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare serial dilutions of the test compound and positive control.
-
Add a specific volume of the test compound or control to the ABTS•+ working solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance of the solution.
-
The percentage of scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
-
Singlet Oxygen Quenching Assay
This assay determines the rate at which a compound deactivates singlet oxygen, a highly reactive form of oxygen.
-
Principle: A photosensitizer is used to generate singlet oxygen upon illumination. A chemical trap reacts with the singlet oxygen, and the rate of this reaction is monitored. The presence of a quencher (the antioxidant) will decrease the rate of the trap's reaction, which can be measured.
-
Reagents and Equipment:
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF)
-
Test compound (this compound or Astaxanthin)
-
Solvent (e.g., ethanol, chloroform)
-
Light source of appropriate wavelength
-
UV-Vis Spectrophotometer or Fluorometer
-
-
Procedure:
-
Prepare solutions of the photosensitizer, the trap, and the test compound in a suitable solvent.
-
Mix the solutions in a cuvette.
-
Irradiate the mixture with light of a wavelength that excites the photosensitizer.
-
Monitor the decrease in absorbance or fluorescence of the trap over time.
-
The rate constant for the reaction between the trap and singlet oxygen is determined.
-
Repeat the experiment with the addition of the test compound at various concentrations.
-
The quenching rate constant (kq) of the test compound is calculated based on the decrease in the reaction rate of the trap.
-
Signaling Pathways and Mechanisms of Action
Both this compound and astaxanthin exert their antioxidant effects not only by direct scavenging of reactive oxygen species (ROS) but also by modulating cellular signaling pathways that control the endogenous antioxidant response. A key pathway implicated for both is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10][11]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, or upon activation by compounds like zeaxanthin and astaxanthin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[9]
Nrf2 signaling pathway activation by this compound or astaxanthin.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a compound using a cell-based assay.
Generalized workflow for in vitro antioxidant capacity assessment.
Conclusion
Both this compound and astaxanthin are exceptionally potent antioxidants with significant potential in therapeutic applications. While astaxanthin is often cited for its superior systemic antioxidant and anti-inflammatory benefits, this compound exhibits powerful singlet oxygen quenching capabilities, particularly relevant in ocular health. The activation of the Nrf2 pathway by both compounds indicates a sophisticated mechanism of action beyond simple radical scavenging, involving the upregulation of the body's own defense systems.
For researchers and drug development professionals, the choice between these two carotenoids may depend on the specific application and target tissue. However, the current body of literature suggests that both warrant further investigation. Future research should focus on direct, standardized comparisons of their antioxidant capacities across a range of assays to provide a more definitive quantitative ranking. Such studies will be invaluable in unlocking the full therapeutic potential of these remarkable natural compounds.
References
- 1. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein, Zeaxanthin, and this compound in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zeaxanthin vs. Astaxanthin: What's the Difference? [dailygem.com]
- 4. performancelab.com [performancelab.com]
- 5. clearsight.io [clearsight.io]
- 6. Studies on the Singlet Oxygen Scavenging Mechanism of Human Macular Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macuhealth.com [macuhealth.com]
- 8. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress in Age-Related Macular Degeneration: Nrf2 as Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Meso-Zeaxanthin and Lutein on In Vitro Neuroprotection
A detailed examination of the experimental evidence supporting the neuroprotective capacities of meso-zeaxanthin and lutein in vitro, with a focus on their antioxidant and anti-inflammatory mechanisms.
Introduction
The xanthophyll carotenoids, this compound and lutein, are isomers that accumulate in the human brain and retina. Both are recognized for their potent antioxidant properties. Emerging in vitro evidence has highlighted their potential as neuroprotective agents, suggesting therapeutic possibilities for a range of neurodegenerative disorders underpinned by oxidative stress and inflammation. This guide provides a comparative analysis of the neuroprotective effects of this compound and lutein based on available in vitro studies, offering insights for researchers, scientists, and drug development professionals.
Comparative Neuroprotective Effects
While direct head-to-head comparative studies on various neuronal cell lines are limited, existing research provides valuable insights into the distinct and overlapping neuroprotective mechanisms of this compound and lutein. The following tables summarize quantitative data from in vitro studies on their effects on cell viability, oxidative stress, and inflammatory responses.
Table 1: Effect on Neuronal Cell Viability
| Carotenoid | Cell Line | Insult | Concentration | Outcome | Citation |
| Lutein | SH-SY5Y | Glutamate | 10 ng/µL | Attenuated glutamate-induced cell death | [1] |
| Lutein & Zeaxanthin | SH-SY5Y | Rotenone + RSL3 | 1-2 µM (Lutein), 0.2-0.4 µM (Zeaxanthin) | Mitigated neuronal damage | [2] |
| This compound | ARPE-19 | H₂O₂ | 0.1 µM | Protected against oxidative damage-induced cell death | [3] |
Table 2: Modulation of Oxidative Stress Markers
| Carotenoid | Cell Line | Insult | Concentration | Effect on ROS | Citation |
| Lutein | SH-SY5Y | Glutamate | 10 ng/µL | Decreased ROS production | [1] |
| Lutein | BV-2 Microglia | H₂O₂ | 7.5-10 ng/µL | Suppressed H₂O₂-induced ROS | |
| Lutein & Zeaxanthin | SH-SY5Y | Rotenone + RSL3 | 1-2 µM (Lutein), 0.2-0.4 µM (Zeaxanthin) | Suppressed mitochondrial and lipid ROS | [2] |
| This compound | ARPE-19 | Aβ (1–42) oligomers | 0.1 µM (in combination with Vitamin D3) | Significantly reduced ROS release | [3] |
Table 3: Anti-inflammatory Effects
| Carotenoid | Cell Line | Stimulant | Concentration | Effect on Pro-inflammatory Cytokines | Citation |
| Lutein | SH-SY5Y | Glutamate | 10 ng/µL | Decreased TNFα, IL-6, and IL-8 secretion | [1] |
| Lutein | BV-2 Microglia | LPS | 50 µM | Inhibited TNFα and IL-1β production | [4] |
| This compound | ARPE-19 | LPS | 0.1 µM | Reduced IL-1β, IL-6, and TNF-α mRNA expression | [3] |
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of both this compound and lutein are underpinned by their ability to modulate key signaling pathways involved in cellular stress and inflammation.
Lutein's Neuroprotective Signaling
Lutein has been shown to exert its effects through the activation of the Nrf2/ARE pathway and the inhibition of the NF-κB pathway.[4][5][6]
Caption: Lutein's dual action on Nrf2 activation and NF-κB inhibition.
This compound's Neuroprotective Signaling
While less extensively studied in neuronal cells, research in retinal pigment epithelial cells suggests that this compound also inhibits the pro-inflammatory NF-κB pathway.[3] Its strong antioxidant capacity implies a likely interaction with the Nrf2 pathway, similar to its isomer zeaxanthin.[7][8][9]
Caption: this compound's inhibition of NF-κB and presumed Nrf2 activation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the neuroprotective effects of this compound and lutein.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for assessing neuroprotection using the MTT assay.
Protocol:
-
Cell Seeding: Neuronal cells (e.g., SH-SY5Y) are seeded in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or lutein for a specified period (e.g., 24 hours).
-
Induction of Injury: The neurotoxic agent (e.g., glutamate, H₂O₂) is added to the wells (except for the control group) and incubated for the desired time.
-
MTT Addition: The culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control group.
Reactive Oxygen Species (ROS) Detection
This protocol uses a fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Cells are seeded and treated with the carotenoids and the ROS-inducing agent as described in the MTT assay protocol.
-
Probe Loading: After treatment, the cells are washed with PBS and then incubated with a solution of DCFH-DA (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Washing: The cells are washed again with PBS to remove the excess probe.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: ROS levels are expressed as a percentage of the control or the group treated with the ROS-inducer alone.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Protocol:
-
Sample Collection: After treating the cells (e.g., BV-2 microglia) with the carotenoids and an inflammatory stimulus (e.g., LPS), the cell culture supernatant is collected.
-
ELISA Procedure: A commercial ELISA kit for the specific cytokine of interest is used according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected cell culture supernatants to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of the cytokine.
Conclusion
The available in vitro evidence strongly supports the neuroprotective potential of both this compound and lutein. Both carotenoids demonstrate significant antioxidant and anti-inflammatory properties, primarily through the modulation of the Nrf2 and NF-κB signaling pathways. While lutein has been more extensively studied in various neuronal cell models, the data for this compound, particularly from retinal cell studies, indicates a comparable and potent protective capacity.
For drug development professionals, these findings suggest that both this compound and lutein are promising candidates for further investigation as therapeutic agents for neurodegenerative diseases. Future research should focus on direct, quantitative comparisons of their efficacy in a broader range of neuronal cell types and in vivo models to fully elucidate their relative therapeutic potential.
References
- 1. Lutein Decreases Inflammation and Oxidative Stress and Prevents Iron Accumulation and Lipid Peroxidation at Glutamate-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein and zeaxanthin reduce neuronal cell damage caused by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Vitamin D3 and this compound on Human Retinal Pigmented Epithelial Cells in Three Integrated in vitro Paradigms of Age-Related Macular Degeneration [frontiersin.org]
- 4. Lutein suppresses inflammatory responses through Nrf2 activation and NF-κB inactivation in lipopolysaccharide-stimulated BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lutein/zeaxanthin isomers regulate neurotrophic factors and synaptic plasticity in trained rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 9. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dietary versus Synthetic Meso-Zeaxanthin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of meso-zeaxanthin derived from dietary sources versus synthetic manufacturing. The analysis is based on a comprehensive review of available scientific literature, with a focus on experimental data from clinical trials and in vitro studies.
Introduction
This compound, a stereoisomer of zeaxanthin, is one of the three xanthophyll carotenoids found in the macula lutea of the human retina, alongside lutein and zeaxanthin. It is the dominant carotenoid at the epicenter of the macula.[1] this compound, along with lutein and zeaxanthin, is collectively known as macular pigment, which plays a crucial role in filtering harmful blue light and providing antioxidant protection to the retina.[2][3] While lutein and zeaxanthin are primarily obtained from the diet, this compound is found in very few dietary sources.[4] The majority of this compound used in supplements and clinical research is synthetically produced. This guide will compare the efficacy of dietary and synthetic this compound based on current scientific evidence.
Sources and Bioavailability
Dietary this compound: this compound is not widely found in the typical human diet.[4] Trace amounts have been identified in the skin of some fish, such as trout and salmon, as well as in shrimp and the yolks of chicken eggs where it has been added to the feed.[5][6] Due to its scarcity in natural food sources, most research on the effects of this compound has utilized a synthetic form.
Synthetic this compound: The synthetic form of this compound is typically produced through a process of base-catalyzed isomerization of lutein, which is extracted from marigold flowers (Tagetes erecta).[4] This process converts lutein into a mixture of carotenoids from which this compound is then purified.
Bioavailability: The bioavailability of this compound can be influenced by its formulation. A study comparing different formulations of synthetic this compound found that a micromicellar formulation of this compound diacetate resulted in a significantly higher serum response compared to a free form in oil.[7][8] This highlights the importance of the delivery system in the absorption of supplemental this compound. Some reports suggest that synthetic this compound may have poor uptake into the blood, and its presence might slightly impair the absorption of lutein and zeaxanthin.[4][9] However, a meta-analysis indicated that supplementation including this compound led to a greater increase in macular pigment compared to supplements without it.[10][11]
Efficacy in Increasing Macular Pigment Optical Density (MPOD)
Macular Pigment Optical Density (MPOD) is a measure of the concentration of macular carotenoids in the retina and is associated with a reduced risk of age-related macular degeneration (AMD).[6]
Data from Clinical Trials on this compound Supplementation
| Study | Intervention | Duration | Mean Change in MPOD |
| Meta-analysis (Liu et al., 2017) [11] | Xanthophyll carotenoids (including studies with and without this compound) | Varied | Formulations with this compound showed a greater increase in MPOD (WMD: 0.13 vs. 0.07) |
| AMOST (ISRCTN81595685) [12] | Comparison of two different carotenoid formulations (details not specified) | 12 months | Primary outcome: Change in MPOD |
WMD: Weighted Mean Difference
It is important to note that the vast majority of studies on this compound and MPOD have used a synthetic source, and it is almost always administered in combination with lutein and zeaxanthin. There is a lack of studies investigating the effect of dietary this compound on MPOD.
Effects on Visual Function
Improvements in visual acuity and contrast sensitivity are key functional outcomes in studies of macular carotenoids.
Data from Clinical Trials on Visual Function
| Study | Intervention | Duration | Outcome Measures |
| Zeaxanthin and Visual Function Study [4] | 8mg dietary zeaxanthin daily | 12 months | - Improved high-contrast visual acuity by 1.5 lines- Sharpened shape discrimination- A larger percentage of patients experienced clearing of central scotomas |
| This compound Supplementation Study [13] | Supplement containing this compound, Lutein, and Zeaxanthin | Varied | - Enhances visual acuity and contrast sensitivity |
| Network Meta-analysis (He et al., 2023) [14] | Lutein + Zeaxanthin + this compound combination | Varied | - Significant improvements in contrast sensitivity at low spatial frequency- No significant improvement in photostress recovery time compared to Lutein + Zeaxanthin alone |
The available data predominantly reflects the effects of synthetic this compound, and typically in combination with lutein and zeaxanthin, making it difficult to isolate the specific contribution of this compound to the observed improvements in visual function.
Experimental Protocols
Measurement of Macular Pigment Optical Density (MPOD) via Heterochromatic Flicker Photometry (HFP)
Heterochromatic flicker photometry is a widely used psychophysical method to measure MPOD.
Principle: The subject is presented with a visual stimulus that alternates between two wavelengths of light. One wavelength is strongly absorbed by the macular pigment (e.g., 460 nm), and the other is not (e.g., 570 nm). The subject adjusts the radiance of the two lights until the perception of flicker is minimized or eliminated. This process is performed both at the fovea (where macular pigment is dense) and at a parafoveal location (where macular pigment is negligible). The difference in the radiance required to null the flicker between the fovea and the parafovea is used to calculate the MPOD.[15][16][17][18]
Detailed Methodology:
-
Subject Preparation: The subject is seated comfortably in a dark room and undergoes a period of dark adaptation (typically 5-10 minutes). One eye is patched.
-
Instrumentation: A tabletop device with light-emitting diodes (LEDs) as the light source or a Maxwellian view system can be used.[15]
-
Foveal Measurement: A small, centrally fixated stimulus (e.g., 1-degree visual angle) is presented, flickering between a blue light (e.g., 460 nm) and a green or yellow light (e.g., 570 nm). The subject adjusts the intensity of the blue light until the flicker is minimized.
-
Parafoveal Measurement: The fixation point is moved to a parafoveal location (e.g., 5-7 degrees from the center), and the flicker photometry measurement is repeated.
-
Calculation: The MPOD is calculated as the logarithm of the ratio of the radiance of the blue light required for a flicker null at the parafovea to that at the fovea.
Analysis of this compound in Serum via High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for quantifying carotenoids in biological samples.[5][19][20][21][22]
Principle: A serum sample is processed to extract the carotenoids. The extract is then injected into an HPLC system. The carotenoids are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the absorbance of the eluting compounds at a specific wavelength (e.g., 450 nm), and the concentration is determined by comparing the peak area to that of a known standard.
Detailed Methodology:
-
Sample Collection and Preparation: A fasting blood sample is collected and centrifuged to obtain serum. The serum is stored at -80°C until analysis.
-
Extraction: An internal standard is added to the serum. The proteins are precipitated with a solvent like ethanol. The carotenoids are then extracted from the serum using an organic solvent such as hexane or a mixture of solvents. The organic layer is evaporated to dryness under nitrogen.
-
Reconstitution: The dried extract is reconstituted in the mobile phase.
-
HPLC Analysis:
-
Column: A C30 carotenoid column is commonly used for optimal separation of carotenoid isomers.
-
Mobile Phase: A gradient of solvents, such as methanol, methyl-tert-butyl ether (MTBE), and water, is typically used.
-
Detection: A photodiode array (PDA) detector is set to monitor the absorbance at the maximum wavelength for xanthophylls (around 450 nm).
-
-
Quantification: The concentration of this compound is calculated by comparing its peak area to a calibration curve generated with a certified this compound standard.
Potential Mechanisms of Action
In vitro studies on human retinal pigment epithelial (RPE) cells (ARPE-19) have provided insights into the protective mechanisms of this compound.
Antioxidant and Anti-inflammatory Effects: this compound has been shown to counteract cell damage induced by oxidative stress (H2O2) and inflammatory stimuli (lipopolysaccharide and TNF-α) in ARPE-19 cells.[23][24][25][26] A combination of this compound and Vitamin D3 was found to significantly reduce the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This suggests that this compound helps protect retinal cells by mitigating oxidative stress and inflammation, which are key pathological factors in AMD.[23][24][25][26]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nutrilandhealth.com [nutrilandhealth.com]
- 3. Lutein, Zeaxanthin, and this compound in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eyepromise.com [eyepromise.com]
- 5. mdpi.com [mdpi.com]
- 6. pureoptical.com [pureoptical.com]
- 7. mdpi.com [mdpi.com]
- 8. The Impact of Formulation on Lutein, Zeaxanthin, and this compound Bioavailability: A Randomised Double-Blind Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn2.hubspot.net [cdn2.hubspot.net]
- 10. Meta-analysis concludes this compound improves performance of eye health formulations [nutraingredients.com]
- 11. mdpi.com [mdpi.com]
- 12. ISRCTN [isrctn.com]
- 13. vitreavision.com [vitreavision.com]
- 14. eyepromise.com [eyepromise.com]
- 15. A practical method for measuring macular pigment optical density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.aston.ac.uk [publications.aston.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. [Determination of lutein and zeaxanthin in serum by high performance liquid chromatography]. - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 20. zodiaclifesciences.com [zodiaclifesciences.com]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Frontiers | Effects of Vitamin D3 and this compound on Human Retinal Pigmented Epithelial Cells in Three Integrated in vitro Paradigms of Age-Related Macular Degeneration [frontiersin.org]
- 24. Effects of Vitamin D3 and this compound on Human Retinal Pigmented Epithelial Cells in Three Integrated in vitro Paradigms of Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. iris.unito.it [iris.unito.it]
- 26. researchgate.net [researchgate.net]
validating the anti-inflammatory effects of Meso-Zeaxanthin in animal models
A Comparative Guide for Researchers and Drug Development Professionals
Meso-zeaxanthin, a potent xanthophyll carotenoid, has demonstrated significant anti-inflammatory properties across a range of animal models. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Comparative Efficacy of this compound in Preclinical Models
This compound has been shown to be highly effective in reducing inflammation in various acute and chronic inflammatory models. Its performance has been benchmarked against the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac, as well as other carotenoids.
Paw Edema Models
In studies using Balb/c mice, orally administered this compound significantly inhibited paw edema induced by various inflammatory agents. The tables below summarize the dose-dependent inhibitory effects compared to diclofenac.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice [1]
| Treatment | Dose (mg/kg b.wt) | Paw Thickness Inhibition (%) at 3rd hour |
| This compound | 50 | 33 |
| This compound | 100 | 43 |
| This compound | 250 | 62 |
| Diclofenac | 10 | 51 |
Table 2: Effect of this compound on Dextran-Induced Paw Edema in Mice [1]
| Treatment | Dose (mg/kg b.wt) | Paw Thickness Inhibition (%) at 3rd hour |
| This compound | 50 | 40 |
| This compound | 100 | 48 |
| This compound | 250 | 59 |
| Diclofenac | 10 | 57 |
Table 3: Effect of this compound on Formalin-Induced Paw Edema in Mice [1]
| Treatment | Dose (mg/kg b.wt) | Paw Thickness Inhibition (%) on 3rd day |
| This compound | 50 | 40 |
| This compound | 100 | 44 |
| This compound | 250 | 58 |
| Diclofenac | 10 | 53 |
Cellular and Molecular Anti-inflammatory Effects
Beyond physical indicators of inflammation, this compound has demonstrated profound effects at the cellular and molecular level, particularly in mitigating the inflammatory response induced by lipopolysaccharide (LPS) in macrophages.
Table 4: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated Macrophages [2][3]
| Mediator | This compound Concentration (µg/mL) | Reduction |
| Nitric Oxide (NO) | 5, 10, 25 | Significant |
| C-Reactive Protein (CRP) | 5, 10, 25 | Significant |
| TNF-α | 5, 10, 25 | Significant |
| Interleukin-1β (IL-1β) | 5, 10, 25 | Significant |
| Interleukin-6 (IL-6) | 5, 10, 25 | Significant |
Mechanism of Action: Downregulation of Inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily by down-regulating the expression of key inflammatory mediator genes.[3] This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[2][4]
Caption: this compound inhibits the NF-κB signaling pathway.
This compound has also been shown to suppress levels of vascular endothelial growth factor (VEGF), inducible nitric oxide (iNOS), and intercellular adhesion molecule-1 (ICAM-1), while increasing the levels of the antioxidant-response-related factors Nrf2 and heme-oxygenase 1 (HO-1) in retinal tissues of rats.[5]
Experimental Protocols
The validation of this compound's anti-inflammatory effects relies on standardized and reproducible experimental protocols.
In Vivo Paw Edema Models
A common workflow for assessing anti-inflammatory activity in vivo is the paw edema model.
Caption: Workflow for in vivo anti-inflammatory screening.
Detailed Methodology:
-
Animals: Balb/c mice are used for the study.
-
Treatment: Mice are treated orally with different doses of this compound (e.g., 50, 100, and 250 mg/kg body weight) for 5 days.[3] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac (e.g., 10 mg/kg body weight).[1]
-
Induction of Inflammation: One hour after the last dose on the fifth day, inflammation is induced by a subcutaneous injection of an inflammatory agent (e.g., 1% carrageenan, 1% dextran, or 2% formalin) into the sub-plantar region of the left hind paw.[3]
-
Measurement of Paw Edema: The thickness of the paw is measured using vernier calipers at regular intervals (e.g., every hour for up to 3 or 5 hours for acute models, or daily for several days for chronic models like the formalin test).[1][3]
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
In Vitro Anti-inflammatory Assay
The LPS-induced inflammation model in macrophages is a standard in vitro method to assess the anti-inflammatory potential of compounds.
Detailed Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, and 25 µg/mL) for a specific duration.[3]
-
Induction of Inflammation: Inflammation is induced by adding LPS (e.g., 5 µg/mL) to the cell culture medium.[3]
-
Analysis of Inflammatory Markers: After a 24-hour incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide using ELISA and Griess reagent, respectively.[2][3] The cells are harvested to analyze the mRNA expression of inflammatory genes (COX-2, TNF-α, iNOS) using RT-PCR.[2][3]
Comparison with Other Carotenoids
This compound is part of the xanthophyll family of carotenoids, which also includes lutein and zeaxanthin.[2] While all three are potent antioxidants, this compound is believed to be formed at the macula from the metabolic transformation of ingested carotenoids.[6] Studies have suggested that a combination of lutein, zeaxanthin, and this compound may offer superior antioxidant capacity compared to any of these carotenoids in isolation.[7] Like other carotenoids, this compound's anti-inflammatory and antioxidant properties are attributed to its ability to quench free radicals and modulate cellular signaling pathways.[4][8]
Conclusion
The experimental data from animal models strongly support the anti-inflammatory effects of this compound. Its ability to significantly reduce paw edema and down-regulate the production of key pro-inflammatory mediators, comparable and in some cases superior to the standard NSAID diclofenac, highlights its therapeutic potential. The well-defined mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a solid foundation for further investigation and development. This guide provides researchers and drug development professionals with a concise overview of the compelling preclinical evidence for this compound as a promising anti-inflammatory agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory potential of carotenoid this compound and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carotenoids, inflammation, and oxidative stress--implications of cellular signaling pathways and relation to chronic disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mesozeaxanthin Protects Retina from Oxidative Stress in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carotenoids and Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Meso-Zeaxanthin and Vitamin E as Antioxidants: A Guide for Researchers
For Immediate Release
This publication provides a detailed comparative study of two potent lipophilic antioxidants: Meso-Zeaxanthin, a carotenoid, and Vitamin E, a tocopherol. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective antioxidant capabilities, mechanisms of action, and involvement in cellular signaling pathways. The information is supported by experimental data and includes detailed methodologies for key antioxidant assays.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Antioxidants play a crucial role in mitigating oxidative damage. Among the vast array of antioxidant compounds, the xanthophyll carotenoid this compound and the lipid-soluble vitamin, Vitamin E (specifically α-tocopherol), are of significant interest due to their presence in biological membranes and their potent protective effects. This guide provides a comparative analysis of their antioxidant properties to aid in research and development.
Comparative Antioxidant Performance
This compound and Vitamin E employ distinct yet complementary mechanisms to combat oxidative stress. Vitamin E is renowned as a chain-breaking antioxidant that inhibits lipid peroxidation within cellular membranes. In contrast, carotenoids like this compound are exceptionally efficient at quenching singlet oxygen, a high-energy form of oxygen that can cause significant cellular damage.
While direct head-to-head quantitative comparisons in identical assay conditions are limited in the literature, the available data allows for an indirect assessment of their antioxidant potential. The following table summarizes their performance in common antioxidant assays.
| Antioxidant Assay | This compound | Vitamin E (α-tocopherol) | Key Findings |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Effective scavenger of the DPPH radical. | Demonstrates significant DPPH radical scavenging activity. | Both compounds can donate a hydrogen atom to neutralize the DPPH radical, a measure of their radical scavenging ability. |
| FRAP (Ferric Reducing Antioxidant Power) | Possesses ferric reducing activity. | Shows ferric reducing power, indicating its ability to donate an electron. | Both antioxidants can reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), a key indicator of antioxidant capacity. |
| Singlet Oxygen Quenching | Highly efficient quencher of singlet oxygen. | Less effective than carotenoids at quenching singlet oxygen. | This compound's conjugated double bond system is ideal for absorbing and dissipating the energy of singlet oxygen. |
| Peroxyl Radical Scavenging | Capable of scavenging peroxyl radicals. | A major scavenger of peroxyl radicals in biological lipid phases. | Vitamin E is particularly effective at breaking the chain reaction of lipid peroxidation initiated by peroxyl radicals. |
| Cellular Antioxidant Activity (CAA) | Demonstrates antioxidant activity in cellular models by reducing ROS levels and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). | Protects cells from oxidative damage by preventing lipid peroxidation in membranes. | Both compounds are bioavailable to cells and exhibit protective effects against induced oxidative stress. |
Mechanisms of Antioxidant Action and Signaling Pathways
The antioxidant functions of this compound and Vitamin E extend beyond direct radical scavenging to the modulation of cellular signaling pathways involved in the oxidative stress response.
This compound
This compound's antioxidant activity is linked to its ability to quench reactive oxygen species and to modulate intracellular signaling cascades. A key pathway influenced by this compound is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Under conditions of oxidative stress, the MAPK pathway can be activated, leading to cellular damage. This compound has been shown to downregulate the expression of key components of this pathway, such as ERK, JNK, and p38, thereby mitigating oxidative stress-induced cellular damage.
Vitamin E
Vitamin E's role as an antioxidant is multifaceted, involving the direct scavenging of free radicals and the modulation of various signaling pathways. As a lipid-soluble antioxidant, it integrates into cell membranes to protect against lipid peroxidation. Vitamin E donates a hydrogen atom from its hydroxyl group to stabilize free radicals, thereby breaking the oxidative chain reaction. The resulting tocopheryl radical can be regenerated by other antioxidants like vitamin C.
Beyond this, Vitamin E influences cell signaling in several ways:
-
Protein Kinase C (PKC) Inhibition: α-tocopherol can inhibit PKC, an enzyme involved in cell proliferation and inflammation.
-
Gene Expression Regulation: It modulates genes related to lipid metabolism and antioxidant defense, such as glutathione peroxidase.
-
Immune System Support: Vitamin E protects immune cells from oxidative stress.
The Synergistic Antioxidant Power of Macular Carotenoids: A Comparative Analysis of Meso-Zeaxanthin, Lutein, and Zeaxanthin
For Immediate Release
A comprehensive review of scientific literature underscores the potent synergistic antioxidant effects of the three macular carotenoids: meso-zeaxanthin, lutein, and zeaxanthin. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their antioxidant capacities, supported by experimental data and detailed methodologies, to inform future research and therapeutic development.
The accumulation of these three carotenoids in the macula lutea of the eye is crucial for protecting against oxidative stress, a key factor in the pathogenesis of various eye diseases.[1][2] While each carotenoid exhibits significant antioxidant activity individually, evidence suggests that their combined action is more effective. This synergy is attributed to the unique structural and functional properties of each carotenoid, which allows them to work in concert to neutralize a wider range of reactive oxygen species (ROS) and support the endogenous antioxidant defense systems.[1]
Comparative Antioxidant Capacity: In Vitro Studies
Quantitative assessment of antioxidant activity is crucial for comparing the efficacy of individual carotenoids and their combinations. Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed for this purpose.
Table 1: In Vitro Antioxidant Activity of this compound [3]
| Antioxidant Assay | IC50 (µg/ml) |
| Superoxide Radical Scavenging | 27.0 |
| Hydroxyl Radical Scavenging | 3.5 |
| In Vitro Lipid Peroxidation Inhibition | 3.2 |
| ABTS Radical Scavenging | 46.5 |
| DPPH Radical Scavenging | 6.25 |
| Nitric Oxide Radical Scavenging | 2.2 |
IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals.
This data highlights the potent antioxidant activity of this compound against a variety of reactive oxygen species. It is important to note that the antioxidant efficacy of carotenoids can be influenced by the experimental system and the specific free radicals involved.
Synergistic Mechanisms of Action: The Nrf2 Signaling Pathway
Beyond direct free radical scavenging, carotenoids exert indirect antioxidant effects by modulating cellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Activation of Nrf2 leads to the transcription of a suite of antioxidant and detoxification genes, bolstering the cell's endogenous defense mechanisms.
Both lutein and zeaxanthin have been shown to activate the Nrf2 pathway in retinal pigment epithelial cells.[4][5][6] This activation involves the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of target genes, initiating their transcription. While direct evidence for the synergistic activation of the Nrf2 pathway by a combination of this compound, lutein, and zeaxanthin is still emerging, it is plausible that their combined action leads to a more robust and sustained activation of this protective pathway. A study on the combination of lutein/zeaxanthin isomers with quercetagetin demonstrated enhanced activation of the Nrf2 pathway in protecting the retina from photo-oxidative damage, suggesting the potential for synergistic interactions in modulating this pathway.[7]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key in vitro antioxidant assays are provided below.
DPPH Radical Scavenging Assay
The DPPH assay is a common method to evaluate the free radical scavenging ability of antioxidants. The protocol involves the following steps:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 20 µg/mL) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction mixture: A specific volume of the carotenoid sample (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant that inhibits 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The general procedure is as follows:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction mixture: The carotenoid sample (at various concentrations) is added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at a controlled temperature (e.g., 37°C).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
-
Cell Culture: Adherent cells (e.g., retinal pigment epithelial cells) are cultured in a 96-well microplate until they reach confluence.
-
Loading with DCFH-DA: The cells are washed and then incubated with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe.
-
Treatment with Antioxidants: The cells are then treated with the carotenoid samples at different concentrations.
-
Induction of Oxidative Stress: A free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is added to the cells to induce oxidative stress.
-
Measurement: The fluorescence intensity is measured over time using a microplate reader. The DCFH-DA is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence curve. A lower area indicates higher antioxidant activity.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Do Lutein and Zeaxanthin need this compound? | Macuhealth [macuhealth.com]
- 2. Lutein, Zeaxanthin, and this compound in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lutein Activates the Transcription Factor Nrf2 in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the In Situ Validation of Meso-Zeaxanthin's Blue Light Filtering Capabilities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies used to validate the blue light filtering capabilities of Meso-Zeaxanthin in its natural biological environment, the human macula. It explores the performance of this compound alongside its primary alternatives, Lutein and Zeaxanthin, and provides supporting experimental data and detailed protocols for key in situ measurement techniques.
This compound, along with Lutein and Zeaxanthin, forms the macular pigment, a yellow screen in the central retina that absorbs high-energy, short-wavelength blue light.[1][2][3][4] This filtration is crucial for protecting the photoreceptors from photochemical damage and enhancing visual function by reducing chromatic aberration and glare.[1][2][4] The validation of this filtering capacity in a living eye (in situ) is paramount for understanding its protective role and for the development of nutritional interventions for ocular health.[2][5]
In Situ Measurement Techniques for Blue Light Filtering Efficacy
The concentration and, by extension, the blue light filtering capacity of macular carotenoids are quantified by measuring the Macular Pigment Optical Density (MPOD).[3][6] Several non-invasive techniques are employed to measure MPOD in situ, each with distinct principles, advantages, and limitations.
Quantitative Comparison of In Situ Measurement Techniques
| Technique | Principle | Measurement Parameter | Advantages | Limitations |
| Heterochromatic Flicker Photometry (HFP) | Psychophysical. Alternating blue (absorbed by macular pigment) and green (not absorbed) light are presented. The subject adjusts the blue light intensity to nullify flicker, both centrally (fovea) and peripherally.[7][8][9] | Macular Pigment Optical Density (MPOD)[6] | Direct measure of blue light absorption, well-established, non-invasive.[7][8][9] | Subjective (requires patient response), can be time-consuming, potential for variability.[5][10] |
| Resonance Raman Spectroscopy (RRS) | Objective. A low-power laser excites the macular pigment, and the backscattered light with a characteristic Raman shift is measured. The intensity of the Raman signal is proportional to the carotenoid concentration.[11][12][13] | Raman signal intensity (correlates with MPOD)[12] | Objective, rapid, highly specific for carotenoids, repeatable.[10][11][12] | Can be affected by lens opacity and other media opacities, requires stable central fixation.[13][14] |
| Fundus Autofluorescence (FAF) Imaging | Objective. The natural fluorescence of lipofuscin in the retinal pigment epithelium is excited by two wavelengths, one strongly absorbed and one weakly absorbed by the macular pigment. The difference in fluorescence intensity is used to calculate MPOD.[14][15][16] | Macular Pigment Optical Density (MPOD)[15] | Objective, provides a spatial map of macular pigment distribution.[15][17] | Can be influenced by the health of the retinal pigment epithelium and the presence of cataracts.[3][14][16] |
Comparative Blue Light Filtering Performance: this compound, Lutein, and Zeaxanthin
This compound, Lutein, and Zeaxanthin are the three carotenoids that constitute the macular pigment.[1][2] While they work in concert to provide a broad spectrum of blue light filtration, their individual contributions and spatial distribution within the macula differ.[1] this compound is most concentrated at the epicenter of the macula, the fovea, where the need for blue light protection is greatest.[1][4] Lutein is the dominant carotenoid in the peripheral macula, while Zeaxanthin is prominent in the mid-periphery.[1]
Collectively, these carotenoids absorb blue light in the wavelength range of approximately 400-520 nm.[18][19] The peak absorption of the macular pigment as a whole is around 460 nm.[2][20] The unique molecular structure and orientation of each carotenoid within the cell membranes contribute to the overall optimal filtration of blue light.[1]
A study supplementing subjects with a formulation containing this compound, Lutein, and Zeaxanthin demonstrated an increase in the mean MPOD, indicating an enhanced blue light filtering capacity. While specific, direct comparative in situ data for the blue light filtering efficacy of each carotenoid in isolation is limited due to their co-localization, the regional dominance of this compound in the fovea suggests its critical role in protecting the area responsible for our sharpest vision.[1][4]
Alternative Blue Light Filtering and Protective Agents
While the macular carotenoids provide direct, pre-receptoral filtering of blue light, other compounds may offer protection against blue light-induced damage through different mechanisms.
| Alternative Agent | Mechanism of Action | Supporting Evidence |
| Astaxanthin | A potent antioxidant that can cross the blood-retina barrier. It does not directly filter blue light but may protect against the oxidative stress and cell death caused by blue light exposure.[21][22][23][24] | Studies suggest it can reduce cell apoptosis and increase oxidative protection in the eye.[21][24] Human trials have shown improvements in ocular health and vision with Astaxanthin supplementation.[21] |
| N-Acetylcysteine (NAC) | An antioxidant that can reduce retinal damage induced by blue light.[25] It works by mitigating oxidative stress. | In animal models, NAC has been shown to prevent the decrease in electroretinogram amplitudes and retinal thinning caused by blue light exposure.[25] Clinical trials have also shown that oral NAC can improve cone function in patients with retinitis pigmentosa, a condition where oxidative stress plays a role.[26][27] |
Experimental Protocols
Heterochromatic Flicker Photometry (HFP) for MPOD Measurement
The following is a generalized protocol for measuring MPOD using HFP, based on principles described in multiple studies.[7][8][18]
Caption: Experimental workflow for measuring Macular Pigment Optical Density (MPOD) using Heterochromatic Flicker Photometry (HFP).
Resonance Raman Spectroscopy (RRS) for Macular Pigment Measurement
This protocol outlines the general steps for measuring macular pigment levels using RRS.[11][12]
Caption: General experimental workflow for measuring macular pigment using Resonance Raman Spectroscopy (RRS).
Fundus Autofluorescence (FAF) for MPOD Measurement
The following diagram illustrates the general workflow for measuring MPOD using FAF.[14][15]
References
- 1. What is this compound, and where does it come from? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macular pigment optical density and measurement technology based on artificial intelligence: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isrctn.com [isrctn.com]
- 5. Reproducibility of Macular Pigment Optical Density Measurement by Two-wave Length Auto-fluorescence in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macular pigment optical density - Wikipedia [en.wikipedia.org]
- 7. Macular pigment measurement by heterochromatic flicker photometry in older subjects: the carotenoids and age-related eye disease study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterochromatic flicker photometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Resonance Raman Measurement of Macular Carotenoids in Normal Subjects and in Age-related Macular Degeneration Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo macular pigment measurements: a comparison of resonance Raman spectroscopy and heterochromatic flicker photometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autofluorescence imaging of macular pigment: influence and correction of ocular media opacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Autofluorescence method to measure macular pigment optical densities fluorometry and autofluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. Fundus autofluorescence in age-related macular degeneration [amdbook.org]
- 18. wjarr.com [wjarr.com]
- 19. researchgate.net [researchgate.net]
- 20. Lutein, Zeaxanthin, and this compound in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wellnessextract.com [wellnessextract.com]
- 22. Prevent Blue Light Damage | Health First Network [healthfirstnetwork.ca]
- 23. Astaxanthin for Eye Health and Blue Light Exposer | Algatech [algatech.com]
- 24. seasaltsofhawaii.com [seasaltsofhawaii.com]
- 25. researchgate.net [researchgate.net]
- 26. Oral N-acetylcysteine improves cone function in retinitis pigmentosa patients in phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Oral N-acetylcysteine improves cone function in retinitis pigmentosa patients in phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Superior Bioavailability of Micromicellar Meso-Zeaxanthin Diacetate Demonstrated in Comparative Clinical Trial
A recent study has highlighted a significant advancement in the formulation of Meso-Zeaxanthin (MZ), demonstrating superior bioavailability of a novel micromicellar diacetate preparation compared to traditional oil-based suspensions of free MZ. This finding is of considerable interest to researchers and professionals in the fields of ophthalmology, nutrition, and drug development, as enhanced bioavailability can lead to more effective supplementation strategies for ocular health.
A 2020 randomized, double-blind, placebo-controlled clinical trial provides the most direct comparison of different MZ formulations. The study, "The Impact of Formulation on Lutein, Zeaxanthin, and this compound Bioavailability," investigated the serum concentrations of these carotenoids in healthy volunteers over a six-month period. The key finding was that a micromicellar formulation of MZ diacetate resulted in a significantly greater increase in serum MZ levels compared to formulations of free MZ suspended in sunflower or omega-3 oil.[1][2][3][4] This suggests that the micromicellar preparation enhances the absorption and systemic availability of this critical macular carotenoid.
Quantitative Comparison of this compound Formulations
The following table summarizes the key quantitative findings from the comparative bioavailability study, focusing on the changes in serum concentrations of this compound after six months of supplementation.
| Formulation Group | This compound Dosage (mg) | Mean Change in Serum MZ Concentration (µmol/L) | Statistical Significance vs. Other Active Groups |
| Group 1: Free L, MZ, Z in Sunflower Oil (1 capsule) | 10 | Data not individually provided, but part of a combined lower response | p = 0.002 to 0.019 |
| Group 2: Free L, MZ, Z in Sunflower Oil (2 capsules) | 10 | Data not individually provided, but part of a combined lower response | p = 0.002 to 0.019 |
| Group 3: Free L, MZ, Z in Omega-3 Oil | 10 | Data not individually provided, but part of a combined lower response | p = 0.002 to 0.019 |
| Group 4: Ld, MZd, Zd Diacetates in Micromicellar Formulation | 10 | Significantly higher mean response | N/A |
| Group 5: Placebo (Sunflower Oil) | 0 | No significant change | N/A |
L = Lutein, Z = Zeaxanthin, MZd = this compound diacetate, Ld = Lutein diacetate, Zd = Zeaxanthin diacetate. Data extracted from Green-Gomez et al., 2020.[1][2][3][4]
Experimental Protocols
The primary study cited provides a robust methodology for assessing the comparative bioavailability of the different this compound formulations.
Study Design: A 6-month, randomized, double-blind, placebo-controlled, multiple-arm clinical trial.[1][2][3][4]
Participants: 81 healthy volunteers were enrolled in the study.[1][2][3][4]
Intervention Groups:
-
Group 1: One capsule containing free Lutein (10 mg), this compound (10 mg), and Zeaxanthin (2 mg) in sunflower oil.
-
Group 2: Two capsules containing a total of free Lutein (10 mg), this compound (10 mg), and Zeaxanthin (2 mg) in sunflower oil.
-
Group 3: Two capsules containing a total of free Lutein (10 mg), this compound (10 mg), and Zeaxanthin (2 mg) in omega-3 oil.
-
Group 4: One capsule containing Lutein diacetate (10 mg), this compound diacetate (10 mg), and Zeaxanthin diacetate (2 mg) in a micromicellar formulation.
-
Group 5: Placebo containing sunflower oil.
Primary Outcome Measures: The primary outcome was the bioavailability of Lutein, Zeaxanthin, and this compound, measured as the change in their concentrations in fasting serum from baseline to 6 months.[1][5][6]
Analysis: Serum carotenoid concentrations were analyzed to determine the total concentration (μmol/L) for each carotenoid at the start and end of the 6-month intervention period.[1][5][6]
Visualizing the Research Workflow
The following diagram illustrates the experimental workflow of the comparative bioavailability study, from participant recruitment to final analysis.
References
- 1. Absorption and Metabolism of Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the uptake and secretion of carotene and xanthophyll carotenoids by Caco-2 intestinal cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. The Impact of Formulation on Lutein, Zeaxanthin, and this compound Bioavailability: A Randomised Double-Blind Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.setu.ie [research.setu.ie]
- 5. The Impact of Formulation on Lutein, Zeaxanthin, and this compound Bioavailability: A Randomised Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Formulation on Lutein, Zeaxanthin, and this compound Bioavailability: A Randomised Double-Blind Placebo-Controlled Study [mdpi.com]
Meso-Zeaxanthin: A Natural Contender in Oxidative Stress Mitigation Compared to Synthetic Antioxidants
For Immediate Release
In the ongoing battle against oxidative stress, a key player in numerous pathological conditions, the efficacy of naturally occurring antioxidants is increasingly being scrutinized against their synthetic counterparts. A comprehensive comparison reveals that meso-zeaxanthin, a potent carotenoid found in the macula of the eye, demonstrates significant antioxidant capabilities, positioning it as a formidable natural alternative to synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including age-related macular degeneration, cardiovascular diseases, and neurodegenerative disorders. Antioxidants mitigate this damage by scavenging free radicals and inhibiting oxidation processes. While synthetic antioxidants have been widely used in the food and pharmaceutical industries, there is a growing interest in natural alternatives due to potential health concerns associated with synthetic compounds.
In Vitro Antioxidant Efficacy: A Quantitative Comparison
The antioxidant potential of this compound has been evaluated through various in vitro assays, which measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50), a measure of the concentration of an antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison.
| Antioxidant Assay | This compound IC50 (µg/mL) | Synthetic Antioxidant (BHA/BHT) IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 6.25 | BHA: Not directly compared in the same study | [1] |
| ABTS Radical Scavenging | 46.5 | BHA & BHT: Not directly compared in the same study | [1] |
| Superoxide Radical Scavenging | 27.0 | Not available for direct comparison | [1] |
| Hydroxyl Radical Scavenging | 3.5 | Not available for direct comparison | [1] |
| Nitric Oxide Radical Scavenging | 2.2 | Not available for direct comparison | [1] |
| Note: A direct head-to-head comparison of IC50 values for this compound and synthetic antioxidants (BHA, BHT) under the same experimental conditions is not readily available in the reviewed literature. The provided data for this compound is from a dedicated study on its antioxidant potential. Data for BHA and BHT often varies across different studies and methodologies. |
In Vivo Evidence of Oxidative Stress Reduction
Animal studies provide further evidence of this compound's efficacy in a biological system. A study on rats demonstrated that oral administration of this compound can significantly bolster the endogenous antioxidant defense system.
Table 2: In Vivo Effects of this compound on Oxidative Stress Markers in Rats
| Biomarker | Effect of this compound Administration | Experimental Details | Reference |
| Superoxide Dismutase (SOD) | Significant increase in blood and liver | 1-month oral administration to mice | [1] |
| Catalase | Significant increase in blood and liver | 1-month oral administration to mice | [1] |
| Glutathione (GSH) | Significant increase in blood and liver | 1-month oral administration to mice | [1] |
| Glutathione Reductase | Significant increase in blood and liver | 1-month oral administration to mice | [1] |
| Glutathione Peroxidase | Increased levels in the liver | 1-month oral administration to mice | [1] |
| Glutathione-S-Transferase | Increased levels in the liver | 1-month oral administration to mice | [1] |
| Superoxide Radical Generation (in macrophages) | Inhibition of 25.2%, 50.1%, and 67.2% at doses of 50, 100, and 250 mg/kg b.wt., respectively | Oral administration to mice | [1] |
Mechanism of Action: The Nrf2/HO-1 Signaling Pathway
This compound exerts its protective effects not only by directly scavenging free radicals but also by upregulating the body's own antioxidant defense mechanisms. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2]
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, this compound can induce the dissociation of Nrf2 from Keap1. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a suite of protective genes, including HO-1, which has potent antioxidant and anti-inflammatory properties.[3][4]
Caption: Nrf2/HO-1 signaling pathway activation by this compound.
Experimental Protocols
In Vitro Antioxidant Assays
A summary of the methodologies used to determine the in vitro antioxidant capacity of this compound is provided below.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm. The IC50 value is calculated from the concentration-response curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm. The IC50 value is determined from the dose-response curve.
In Vivo Animal Study
The in vivo antioxidant effects of this compound were evaluated in a rodent model.
-
Animal Model: Male Sprague Dawley rats were used in the study.[5]
-
Experimental Groups: The rats were divided into four groups: (1) Control, (2) this compound (100 mg/kg bw/day), (3) High-Fat Diet (HFD), and (4) HFD + this compound (100 mg/kg bw/day).[5]
-
Duration: The treatment was administered daily for 12 weeks.[5]
-
Biomarker Analysis: At the end of the study, blood and liver tissues were collected to measure the levels of various antioxidant enzymes (SOD, Catalase, GSH, Glutathione Reductase, Glutathione Peroxidase, Glutathione-S-Transferase) and markers of oxidative stress.[1][5]
Caption: Experimental workflow for the in vivo antioxidant study of this compound.
Conclusion
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Safety and Toxicology of High-Dose Meso-Zeaxanthin Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and toxicological profiles of high-dose supplementation with meso-zeaxanthin and its alternative carotenoids, lutein and astaxanthin. The information is compiled from preclinical and clinical studies to support research and development in the field of ophthalmology and nutritional science.
Executive Summary
This compound, a key carotenoid in the macular pigment of the eye, has demonstrated a high safety profile in numerous preclinical studies. This guide presents a detailed analysis of its toxicology, including subchronic toxicity and genotoxicity, in comparison with lutein and astaxanthin. The data indicates that high-dose supplementation with this compound is well-tolerated in animal models, with no significant adverse effects observed at doses substantially higher than typical human supplementation levels.
Quantitative Toxicology Data
The following tables summarize the key quantitative data from preclinical toxicology studies on this compound, lutein, and astaxanthin.
Table 1: Subchronic Oral Toxicity Studies in Rats (13-Week/90-Day)
| Parameter | This compound | Lutein | Astaxanthin |
| Study Duration | 13 weeks | 90 days | 13 weeks |
| Animal Model | Han Wistar Rats | Wistar Rats | Wistar Rats |
| Dose Levels (mg/kg/day) | 0 (corn oil), 2, 20, 200[1][2][3] | 0, 4, 40, 400 | Up to 1000 |
| No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day) | >200[1][2][3][4] | 400[5] | ≥1000 |
| Key Findings | No compound-related mortality, clinical signs of toxicity, or changes in body weight, ophthalmology, clinical pathology, gross pathology, or histopathology.[4] Incidental, non-dose-related increases in weekly body weight were noted at some intervals.[1] | No toxicologically significant treatment-related changes in clinical observations, ophthalmic examinations, body weights, feed consumption, organ weights, urinalysis, hematology, or clinical biochemistry. | No toxicologically relevant, dose-related effects on clinical chemistry, hematology, blood clotting times, or urinalysis. |
| Reference | Thurnham et al., 2013 | Ravikrishnan et al., 2011 | Katsumata et al., 2015 |
Table 2: Genotoxicity Studies
| Test Type | This compound | Lutein/Zeaxanthin | Astaxanthin |
| Ames Test (Bacterial Reverse Mutation Assay) | Negative for mutagenicity with and without metabolic activation in Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) and Escherichia coli (strain WP2uvrA).[1][2][3] | Not mutagenic in Salmonella typhimurium. | Negative results in genotoxicity tests. |
| In vivo Micronucleus Assay | Not specified in the provided results. | Zeaxanthin did not induce chromosome breaks or mitotic nondisjunctions in mouse bone marrow cells.[6] | Not specified in the provided results. |
| Reference | Thurnham et al., 2013 | Ravikrishnan et al., 2011; Collins, 2016 | Buesen et al., 2015 |
Table 3: Human Clinical Safety Data for High-Dose Supplementation
| Carotenoid | Dose | Duration | Key Safety Findings | Reference |
| This compound | 10 mg/day (in combination with lutein and zeaxanthin) | 12 months | No adverse effects on renal and liver function, lipid profile, hematological parameters, or indicators of inflammation.[7] | Connolly et al. |
| Lutein | Up to 40 mg/day | Up to 26 weeks | No adverse health effects reported. Minor skin yellowing was noted in a 5-year study with 10 mg/day.[8] | Berson et al., 2010; Yao et al., 2013; AREDS2 Research Group, 2013 |
| Astaxanthin | Up to 24 mg/day | 8 weeks | No safety concerns found in a review of 87 human studies. May cause increased bowel movements and red stool color.[9] High doses might cause stomach pain.[10] | Spiller & Dewell, 2003; Brendler & Williamson, 2019 |
Experimental Protocols
13-Week Subchronic Oral Toxicity Study of this compound in Rats (Based on OECD Guideline 408)
Objective: To determine the potential toxicity of this compound when administered daily to Han Wistar rats for 13 consecutive weeks.
Methodology:
-
Animal Model: Young, healthy Han Wistar rats (10 per sex per group) were used. An additional 5 rats per sex in the control and high-dose groups were included for a 4-week recovery period.[1][2][3]
-
Acclimatization: Animals were acclimatized to the laboratory conditions for at least 5 days before the start of the study.
-
Grouping and Dose Administration: Rats were randomly assigned to four groups: a control group receiving corn oil (vehicle), and three treatment groups receiving this compound at dose levels of 2, 20, and 200 mg/kg body weight/day.[1][2][3] The test substance was administered once daily by oral gavage.
-
Clinical Observations: Animals were observed twice daily for mortality and morbidity. Detailed clinical examinations were performed weekly.
-
Body Weight and Food Consumption: Body weight and food consumption were recorded weekly throughout the study.
-
Ophthalmology: Ophthalmic examinations were conducted on all animals prior to the start of the study and on the control and high-dose groups at termination.
-
Hematology and Clinical Chemistry: At the end of the 13-week treatment period, blood samples were collected for hematology and clinical chemistry analysis. Parameters measured included red and white blood cell counts, hemoglobin, hematocrit, platelet count, and various serum chemistry analytes (e.g., ALT, AST, ALP, urea, creatinine).
-
Necropsy and Histopathology: All animals were subjected to a full necropsy at the end of the study. Organs were weighed, and tissues were preserved for histopathological examination.
Ames Test (Bacterial Reverse Mutation Assay) for this compound
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Tester Strains: Histidine-dependent strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (WP2uvrA) were used.[1][2][3]
-
Metabolic Activation: The test was performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.
-
Plate Incorporation Method:
-
A mixture of the test substance (at various concentrations), the bacterial tester strain, and either the S9 mix or a buffer was added to molten top agar.
-
This mixture was poured onto a minimal glucose agar plate.
-
-
Incubation: The plates were incubated at 37°C for 48-72 hours.[11]
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on the test plates was counted and compared to the number of spontaneous revertant colonies on the negative (vehicle) control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants. Positive controls with known mutagens were also included to validate the assay.[11]
Signaling Pathways and Experimental Workflows
Metabolic Conversion of Lutein to this compound
The following diagram illustrates the enzymatic conversion of dietary lutein into this compound within the retina, a key process for the formation of the macular pigment.
References
- 1. macuhealth.com [macuhealth.com]
- 2. Studies on this compound for potential toxicity and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. howard-foundation.com [howard-foundation.com]
- 5. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zeaxanthin: Review of Toxicological Data and Acceptable Daily Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound.org [this compound.org]
- 8. Lutein Supplementation for Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astaxanthin: How much is too much? A safety review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astaxanthin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
comparative gene expression analysis in response to Meso-Zeaxanthin and lutein
A comprehensive guide for researchers on the differential effects of Meso-Zeaxanthin and Lutein on gene expression, particularly in the context of ocular health. This guide provides a comparative analysis of their impact on key signaling pathways, supported by experimental data and detailed protocols.
This compound and lutein, two critical carotenoids found in the human macula, play pivotal roles in protecting the retina from oxidative stress and inflammation. While structurally similar, emerging research indicates they may elicit distinct gene expression profiles, leading to nuanced functional differences. This guide synthesizes available data to provide a comparative overview of their effects on gene expression, offering valuable insights for researchers in ophthalmology, pharmacology, and drug development.
Comparative Analysis of Gene Expression
This compound and lutein modulate gene expression primarily through their antioxidant and anti-inflammatory properties. They influence key signaling pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways. While both carotenoids demonstrate protective effects, the magnitude of their impact on specific gene targets can differ.
The following table summarizes the quantitative changes in the expression of key genes in response to this compound and lutein treatment, as reported in various studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from different experimental models and conditions.
| Gene | Pathway | Stimulus | Cell Type | Treatment | Fold Change/Reduction vs. Control | Reference |
| TNF-α | Inflammation (NF-κB) | LPS | ARPE-19 | This compound (0.1 µM) | Significant reduction | [1] |
| IL-1β | Inflammation (NF-κB) | LPS | ARPE-19 | This compound (0.1 µM) | Significant reduction | [1] |
| IL-6 | Inflammation (NF-κB) | LPS | ARPE-19 | This compound (0.1 µM) | Significant reduction | [1] |
| IL-8 | Inflammation (NF-κB) | Blue Light + A2E | ARPE-19 | Lutein/Zeaxanthin | ~20-fold increase prevented | [2] |
| CFH | Complement Regulation | Blue Light + A2E | ARPE-19 | Lutein/Zeaxanthin | 60-70% reduction prevented | [2] |
| MCP-1 | Inflammation | Blue Light + A2E | ARPE-19 | Lutein/Zeaxanthin | 50-80% decrease prevented | [2] |
| Nrf2 | Antioxidant Response | - | ARPE-19 | Lutein | 1.5-fold increase in nuclear translocation | [3] |
| NQO1 | Antioxidant Response (Nrf2 target) | - | ARPE-19 | Lutein | 1.7-fold increase | [3] |
| HO-1 | Antioxidant Response (Nrf2 target) | - | ARPE-19 | Lutein | 1.8-fold increase | [3] |
| GCLm | Antioxidant Response (Nrf2 target) | - | ARPE-19 | Lutein | 1.4-fold increase | [3] |
Key Observations:
-
Potent Anti-Inflammatory Action: Both this compound and lutein demonstrate significant anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[1][2]
-
Antioxidant Pathway Activation: Lutein is a known activator of the Nrf2 pathway, a master regulator of the antioxidant response.[3] This leads to the upregulation of several protective genes, including NQO1, HO-1, and GCLm.[3] While similar comprehensive data for this compound on the Nrf2 pathway is less available, its strong antioxidant properties suggest a potential role in modulating this pathway as well.
-
Regulation of the Complement System: Lutein and zeaxanthin have been shown to prevent the photo-oxidative stress-induced downregulation of Complement Factor H (CFH), a key regulator of the complement system implicated in age-related macular degeneration (AMD).[2]
Signaling Pathways
The differential gene expression profiles induced by this compound and lutein are a consequence of their interaction with key intracellular signaling pathways.
Anti-Inflammatory Signaling Pathway
dot
Caption: Inhibition of the NF-κB signaling pathway by this compound and Lutein.
Antioxidant Response Pathway
dot
Caption: Activation of the Nrf2 antioxidant pathway by Lutein.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the treatment of retinal pigment epithelial (RPE) cells with this compound and lutein for gene expression analysis.
This compound Treatment of ARPE-19 Cells for Inflammatory Gene Expression Analysis
1. Cell Culture and Seeding:
-
Culture human ARPE-19 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed ARPE-19 cells at a density of 2 x 10^4 cells/well in 96-well plates.[1]
2. This compound Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with this compound at a final concentration of 0.1 µM for 24 hours.[1]
3. Inflammatory Challenge:
-
Expose the pre-treated cells to lipopolysaccharide (LPS) at a concentration of 150 ng/ml for 2 hours to induce an inflammatory response.[1]
4. RNA Extraction and Quantitative RT-PCR:
-
Following treatment, wash the cells with PBS and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression levels of target inflammatory genes (e.g., IL-1β, IL-6, TNF-α).
-
Normalize the gene expression levels to appropriate housekeeping genes (e.g., 18S and GAPDH).[1]
Lutein Treatment of ARPE-19 Cells for Antioxidant Gene Expression Analysis
1. Cell Culture and Seeding:
-
Culture ARPE-19 cells as described above.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for sufficient RNA extraction.
2. Lutein Treatment:
-
Prepare lutein-loaded micelles or a solution of lutein in a suitable solvent.
-
Treat the cells with lutein at a final concentration of 10 µM for 24 hours.[3]
3. RNA Extraction and Quantitative RT-PCR:
-
Extract total RNA and perform qRT-PCR as described in the this compound protocol to analyze the expression of Nrf2 and its target genes (e.g., NQO1, HO-1, GCLm).
-
Normalize gene expression to a suitable housekeeping gene.
Experimental Workflow
The following diagram illustrates a general workflow for comparative gene expression analysis of this compound and lutein.
dot
Caption: A generalized workflow for comparing the effects of this compound and Lutein.
Conclusion
Both this compound and lutein are potent modulators of gene expression, exerting significant anti-inflammatory and antioxidant effects. The available data suggests that they share common mechanisms of action, primarily through the regulation of the NF-κB and Nrf2 signaling pathways. However, subtle differences in their molecular interactions may lead to variations in the magnitude of their effects on specific genes. Further head-to-head comparative studies employing transcriptomic approaches are warranted to fully elucidate their distinct and overlapping roles in maintaining retinal health. This knowledge will be instrumental in the development of targeted nutritional interventions and therapeutic strategies for ocular diseases.
References
- 1. Frontiers | Effects of Vitamin D3 and this compound on Human Retinal Pigmented Epithelial Cells in Three Integrated in vitro Paradigms of Age-Related Macular Degeneration [frontiersin.org]
- 2. Lutein and zeaxanthin supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Meso-Zeaxanthin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Meso-zeaxanthin, a carotenoid found in the macula of the eye, is not classified as a hazardous chemical under the OSHA Hazard Communication Standard[1]. However, prudent laboratory practice dictates careful handling and disposal to ensure personnel safety and environmental protection. One Safety Data Sheet (SDS) indicates that this compound may be harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating procedures that prevent its release into the environment[2].
This guide provides a procedural framework for the proper disposal of this compound in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations, as disposal guidelines can vary.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Gloves
-
Lab coat
Ensure adequate ventilation to avoid inhalation of any dust from the solid material. In case of a spill, avoid generating dust. The spilled material should be swept or vacuumed up and collected in a suitable container for disposal[1].
Disposal of Unused or Waste this compound (Solid)
Solid this compound waste should be managed as follows:
-
Collection : Place the solid this compound waste into a clearly labeled, sealed container.
-
Labeling : The label should include:
-
The words "Non-Hazardous Waste" (unless specified otherwise by your institution)
-
The chemical name: "this compound"
-
The quantity
-
The date of accumulation
-
-
Storage : Store the waste container in a designated waste accumulation area.
-
Disposal : Contact your institution's EHS office to arrange for pickup and disposal. Do not dispose of solid this compound in the regular trash unless explicitly permitted by your EHS department[3][4].
Disposal of this compound Solutions
The disposal of this compound solutions depends on the solvent used.
-
Aqueous Solutions : Due to the potential for aquatic toxicity, do not pour aqueous solutions of this compound down the drain unless you have received explicit approval from your EHS department[2]. Collect the solution in a labeled container for chemical waste disposal.
-
Organic Solvent Solutions : Solutions of this compound in organic solvents must be treated as hazardous chemical waste.
-
Collection : Collect the waste solution in a compatible, sealed container.
-
Labeling : Label the container as "Hazardous Waste" and list all constituents, including the solvent and this compound, with their approximate concentrations.
-
Storage : Store in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal : Arrange for disposal through your institution's hazardous waste program.
-
Disposal of Contaminated Labware
Labware (e.g., pipette tips, gloves, empty containers) contaminated with this compound should be disposed of as follows:
-
Empty Containers : To be considered "RCRA empty," a container must have no free-standing liquid remaining. Once empty, the label should be defaced or removed, and the container can typically be disposed of in the regular trash[3][5]. For containers that held acutely hazardous materials, triple rinsing is required; however, this compound is not listed as such.
-
Solid Contaminated Materials : Items such as gloves and wipes contaminated with this compound should be collected in a sealed bag or container and disposed of according to your institution's guidelines for non-hazardous solid waste.
Quantitative Disposal Data
No specific quantitative limits (e.g., concentration thresholds for drain disposal) for this compound are available in the reviewed literature. Disposal decisions should be based on the precautionary principle and institutional guidelines.
| Parameter | Value |
| Concentration Limit for Sewer Disposal | Not Established. Consult institutional EHS for guidance. |
| Regulatory Classification | Not classified as a "Hazardous Chemical" by OSHA[1]. |
| Environmental Hazards | Conflicting data exists; one source indicates high aquatic toxicity[2]. |
Experimental Protocols
No specific experimental protocols for the disposal or neutralization of this compound were found in the reviewed safety literature. The recommended procedures are based on general principles of safe laboratory chemical waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
Personal protective equipment for handling Meso-Zeaxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Meso-Zeaxanthin, ensuring laboratory personnel can work safely and effectively. Our commitment is to furnish comprehensive safety information that extends beyond the product itself, fostering a culture of safety and trust in your laboratory operations.
Quantitative Safety Data
While specific Occupational Exposure Limits (OELs) for this compound have not been established, the following toxicological data provides a basis for risk assessment and safe handling procedures.
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | > 10 g/kg body weight | Mouse | [1][2] |
| No-Observed-Adverse-Effect-Level (NOAEL) | 300 mg/kg body weight/day | Rat | [2][3] |
| Acceptable Daily Intake (ADI) | 3 mg/kg body weight/day | Human (extrapolated) | [2][4] |
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, the following personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][3]
-
Eye Protection: Wear safety goggles with side-shields or a full-face shield to protect against dust particles.[1][3]
-
Hand Protection: Use nitrile or other impervious chemical-resistant gloves.[1] If working with this compound dissolved in an organic solvent, ensure the gloves provide protection against that specific solvent.[1]
-
Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[1][3]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator (e.g., NIOSH/MSHA or European Standard EN 149 approved) should be worn.[3][5] Engineering controls, such as a fume hood or other local exhaust ventilation, are the preferred method for minimizing inhalation exposure.[3]
Operational Plan for Safe Handling
Adherence to the following step-by-step procedures will ensure the safe handling of this compound in a laboratory setting.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.[3]
-
Protect the substance from direct sunlight and sources of ignition.[3]
-
For long-term stability, store the powdered form at -20°C. If in a solvent, store at -80°C.[3]
3.2. Handling and Use
-
All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[3]
-
Avoid all direct contact with the skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the area where this compound is handled.[3]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and prevent spillage.
-
If creating a solution, add the powder to the solvent slowly to prevent splashing.
3.3. Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
The recommended method of disposal is to send the material to an approved waste disposal plant.[3]
-
Do not allow the product to enter drains, water courses, or the soil.[3]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
4.1. Spill Response
-
Evacuate the immediate area of the spill.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE (see Section 2), sweep up or vacuum the spilled solid material, avoiding the generation of dust.[1]
-
Collect the spilled material in a suitable, sealed container for disposal.[1]
-
Thoroughly clean the spill area to remove any residual contamination.[1]
4.2. First Aid Measures
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention.[3]
-
In Case of Skin Contact: Remove all contaminated clothing and shoes. Rinse the affected skin area thoroughly with plenty of water and soap. If irritation develops, seek medical attention.[3][6]
-
In Case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[3]
-
In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting. If the person feels unwell, call a poison center or a doctor.[3]
Experimental Protocols Cited in Safety Assessments
The safety of this compound has been evaluated through various toxicological studies. Below are overviews of the methodologies for key genotoxicity assays mentioned in the safety literature.[2]
5.1. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[7][8][9]
-
Principle: This test utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from synthesizing an essential amino acid, such as histidine.[7][9] The bacteria are exposed to the test substance (this compound) and plated on a medium lacking that amino acid.[7][9] If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form colonies.[9] The number of colonies is proportional to the mutagenic potency of the substance. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[2][7]
-
General Procedure:
-
Prepare cultures of the bacterial tester strains.[8]
-
The test substance is mixed with the bacterial culture and, in some conditions, the S9 metabolic activation mixture.[7]
-
This mixture is then poured onto agar plates with minimal glucose and lacking the specific amino acid.[7][8]
-
The plates are incubated for 48-72 hours.[7]
-
The number of revertant colonies on the test plates is counted and compared to the number on control plates.[10]
-
5.2. Mammalian Erythrocyte Micronucleus Test
This in vivo test detects damage to chromosomes or the mitotic apparatus in mammals.[11][12]
-
Principle: A micronucleus is a small, additional nucleus that can form in a cell due to chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[11] In this assay, the test substance is administered to an animal (typically a rodent).[13] The bone marrow is then examined for the presence of micronuclei in developing red blood cells (polychromatic erythrocytes).[11][13] An increase in the frequency of micronucleated cells in the treated group compared to the control group indicates that the substance may be a clastogen (causes chromosomal breaks) or aneugen (interferes with chromosome segregation).[11]
-
General Procedure:
-
Animals are dosed with this compound, typically via oral gavage, at several dose levels.[13]
-
At specific time points after dosing (e.g., 24 and 48 hours), the animals are euthanized.[13]
-
The bone marrow cells are smeared onto microscope slides, fixed, and stained.[14]
-
The slides are then analyzed under a microscope to determine the frequency of micronucleated polychromatic erythrocytes.[14]
-
Visual Workflow Diagrams
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate response to emergency situations.
Caption: A workflow for the safe handling of this compound.
Caption: Emergency response procedures for this compound incidents.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound.org [this compound.org]
- 3. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. chempoint.com [chempoint.com]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
